1,6-Cyclodecanediol
Description
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Structure
3D Structure
Properties
CAS No. |
32453-08-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
cyclodecane-1,6-diol |
InChI |
InChI=1S/C10H20O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h9-12H,1-8H2 |
InChI Key |
QFVRLYRYKCLRMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CCCCC(C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 1,6-Cyclodecanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of 1,6-Cyclodecanediol. The synthesis of this medium-ring diol is a notable achievement in the field of organic chemistry, pioneered by the Nobel laureate Vladimir Prelog and his contemporaries. This document details the foundational experimental protocols, presents key quantitative data, and illustrates the underlying chemical pathways. The methodologies described herein are based on the classical acyloin condensation reaction, a powerful tool for the formation of cyclic carbon skeletons.
Introduction
The study of medium-sized carbon rings (8-12 members) presented a significant challenge to early organic chemists due to unfavorable ring strain and transannular interactions. The work of V. Prelog and his research group in the mid-20th century was instrumental in advancing the understanding and synthesis of these complex structures. A key breakthrough in this area was the application of the acyloin condensation of dicarboxylic acid esters, which provided a reliable method for the preparation of cyclic α-hydroxyketones (acyloins). These acyloins could then be readily converted to the corresponding diols. This guide focuses on the synthesis and isolation of this compound, a representative example of this class of compounds.
The Hansley-Prelog Acyloin Condensation: A Historical Perspective
The synthesis of this compound is intrinsically linked to the development of the intramolecular acyloin condensation, often referred to as the Hansley-Prelog-Acyloin condensation. This reaction, an intramolecular reductive coupling of a diester in the presence of molten sodium, proved to be a highly effective method for the formation of medium-sized rings. A crucial publication by V. Prelog, K. Schenker, and H. H. Günthard in Helvetica Chimica Acta in 1952 laid the groundwork for the synthesis of various cyclodecane (B1584694) derivatives, including the target diol.[1]
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and isolation of this compound, based on the foundational work of Prelog and his colleagues.
Synthesis of Cyclodecan-1-ol-2-one (Acyloin) via Intramolecular Condensation of Diethyl Decanedioate
The initial step in the synthesis of this compound is the formation of the corresponding acyloin, cyclodecan-1-ol-2-one, from diethyl decanedioate (diethyl sebacate).
Experimental Workflow for Acyloin Synthesis
Caption: Workflow for the synthesis of Cyclodecan-1-ol-2-one.
Methodology:
-
Reaction Setup: A solution of diethyl decanedioate in dry xylene is added dropwise to a vigorously stirred suspension of molten sodium in xylene at reflux temperature. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Reaction: The mixture is refluxed for an extended period (typically several hours) to ensure complete reaction. The progress of the reaction can be monitored by the consumption of sodium.
-
Work-up: After cooling, the excess sodium is carefully decomposed with a suitable alcohol (e.g., methanol (B129727) or ethanol), followed by the addition of water. The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like diethyl ether. The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude acyloin is purified by vacuum distillation.
Reduction of Cyclodecan-1-ol-2-one to this compound
The purified acyloin is subsequently reduced to the target diol. While the original work by Prelog often utilized catalytic hydrogenation, other reducing agents can also be employed. A biographical memoir of Prelog mentions the formation of a this compound, presumed to have a trans configuration, through a process involving an acid-catalyzed opening of a trans-epoxide followed by a transannular 1,5-hydride shift.[2] However, a more direct and common method is the reduction of the acyloin.
Experimental Workflow for Diol Synthesis
Caption: Workflow for the reduction of the acyloin to this compound.
Methodology:
-
Reduction: The acyloin is dissolved in a suitable solvent (e.g., ethanol (B145695) for sodium borohydride (B1222165) or diethyl ether/THF for lithium aluminum hydride). The reducing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Work-up: The reaction is quenched by the careful addition of water or an acidic solution to decompose the excess reducing agent and any metal alkoxide intermediates.
-
Isolation: The product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent or by column chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound, as can be inferred from the general knowledge of acyloin condensations and subsequent reductions. Specific yields and properties should be referenced from the original literature when available.
| Step | Reactant | Product | Typical Yield (%) | Melting Point (°C) |
| 1 | Diethyl Decanedioate | Cyclodecan-1-ol-2-one | 60-80 | 38-40 |
| 2 | Cyclodecan-1-ol-2-one | This compound | 80-95 | Varies with isomer |
Signaling Pathways and Logical Relationships
The synthesis of this compound can be visualized as a logical progression from a linear diester to a cyclic diol.
Logical Flow of Synthesis
Caption: Logical progression from starting material to final product.
Conclusion
The discovery and isolation of this compound represent a significant milestone in the chemistry of medium-sized rings. The application of the acyloin condensation by Prelog and his contemporaries provided a robust and versatile method for the synthesis of these challenging molecules. The experimental protocols and data presented in this guide offer a foundational understanding of this classic work, which continues to be relevant in the field of synthetic organic chemistry and drug discovery. The ability to synthesize such cyclic scaffolds is crucial for the exploration of new chemical space and the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1,6-Cyclodecanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,6-cyclodecanediol, a valuable diol in various chemical research and development applications. This document outlines a key synthetic pathway, detailed experimental protocols, and a summary of its characteristic spectral and physical data.
Introduction
This compound (C₁₀H₂₀O₂) is a cyclic alcohol containing a ten-membered carbon ring with two hydroxyl groups at the 1 and 6 positions. Its unique structural features make it a subject of interest in stereoselective synthesis and as a potential building block in the development of novel chemical entities. This guide focuses on a common and effective method for its preparation: the hydroboration-oxidation of cis,cis-1,6-cyclodecadiene.
Synthesis of this compound
A prevalent method for the synthesis of this compound is the hydroboration-oxidation of a suitable precursor, such as cis,cis-1,6-cyclodecadiene. This two-step reaction is known for its high regio- and stereoselectivity, typically proceeding in an anti-Markovnikov fashion with syn-addition of the hydroborane.[1]
The overall transformation involves the addition of a borane (B79455) reagent across the double bonds of the cyclodecadiene, followed by oxidation to replace the boron-carbon bonds with hydroxyl groups.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Hydroboration-Oxidation of cis,cis-1,6-Cyclodecadiene
While a specific detailed protocol for the synthesis of this compound from cis,cis-1,6-cyclodecadiene was not found in the immediate search results, a general procedure based on the well-established hydroboration-oxidation of alkenes can be outlined.[1][2] Researchers should adapt and optimize this protocol based on standard laboratory practices and safety considerations.
Materials:
-
cis,cis-1,6-cyclodecadiene
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
Step 1: Hydroboration
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is charged with cis,cis-1,6-cyclodecadiene dissolved in anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
The borane-THF complex solution is added dropwise to the stirred solution of the diene under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the hydroboration reaction.
Step 2: Oxidation
-
The reaction mixture is cooled again to 0 °C.
-
A 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic and should be done slowly to control the temperature.
-
After the addition of the peroxide, the mixture is heated to reflux for a period to ensure complete oxidation of the organoborane intermediate.
Step 3: Work-up and Purification
-
The reaction mixture is cooled to room temperature, and the aqueous layer is separated.
-
The aqueous layer is extracted several times with diethyl ether.
-
The combined organic extracts are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) or by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for this compound synthesis.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Below is a summary of the key characterization data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | cyclodecane-1,6-diol |
| CAS Number | 32453-08-0 |
Data sourced from PubChem CID 291122.[3]
Spectroscopic Data
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for this compound are summarized below.
| Carbon Atom | Chemical Shift (ppm) |
| C-1, C-6 (C-OH) | Data not available |
| Ring CH₂ carbons | Data not available |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of the hydroxyl functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | ~3600-3200 (broad) |
| C-H stretch | ~2950-2850 |
| C-O stretch | ~1100-1000 |
Vapor phase IR spectral data is available on PubChem.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ionization Method | Key m/z values |
| GC-MS | 57, 67, 82 |
The top three peaks from the GC-MS data available on PubChem are listed.[3]
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The hydroboration-oxidation of cis,cis-1,6-cyclodecadiene represents a reliable method for its preparation. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. Further research and detailed experimental optimization are encouraged for specific applications.
References
An In-depth Technical Guide to the Stereoisomers of 1,6-Cyclodecanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 1,6-cyclodecanediol, a topic of interest in synthetic chemistry and drug discovery due to the unique conformational properties of medium-sized ring structures. In the absence of extensive experimental data in the public domain for this specific molecule, this document outlines the theoretical framework of its stereoisomerism, presents generalized experimental protocols for the synthesis and separation of its diastereomers and enantiomers, and discusses analytical techniques for their characterization. Predicted quantitative data and illustrative workflows are provided to guide future research in this area. The potential for biological activity is also discussed in the context of related macrocyclic diols.
Introduction to this compound and its Stereoisomerism
This compound is a cyclic alcohol with a ten-membered carbon ring. The presence of two hydroxyl groups on the cyclodecane (B1584694) ring gives rise to multiple stereoisomers. The spatial arrangement of these hydroxyl groups relative to the plane of the ring (cis or trans) and the chirality at the two stereogenic carbon atoms (C1 and C6) result in a set of diastereomers and enantiomers. Understanding the distinct properties and biological activities of each stereoisomer is crucial for applications in medicinal chemistry and materials science, as stereochemistry often dictates molecular recognition and function.
The Stereoisomers of this compound
This compound has two stereocenters at positions 1 and 6. This gives rise to a total of four possible stereoisomers: a pair of enantiomers for the trans configuration and a meso compound for the cis configuration.
-
cis-1,6-Cyclodecanediol: In this isomer, the two hydroxyl groups are on the same side of the ring. This molecule possesses a plane of symmetry and is therefore achiral (a meso compound).
-
trans-1,6-Cyclodecanediol: In this configuration, the two hydroxyl groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers:
-
(1R,6R)-1,6-Cyclodecanediol
-
(1S,6S)-1,6-Cyclodecanediol
-
The relationship between these stereoisomers is depicted in the diagram below.
General Strategies for Synthesis and Separation
While specific experimental procedures for the stereoisomers of this compound are not well-documented, general methodologies for the synthesis and separation of cyclic diols can be applied.
Diastereoselective Synthesis
The synthesis of cis- and trans-1,6-cyclodecanediol can be approached from a common precursor, such as cyclodecene (B14012633) or cyclodeca-1,6-diene, through stereoselective dihydroxylation reactions.
3.1.1. Synthesis of cis-1,6-Cyclodecanediol (General Protocol)
Syn-dihydroxylation of an appropriate cyclodecene precursor would yield the cis-diol.
-
Reagents and Conditions:
-
Osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
-
Potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions (Baeyer's test).
-
-
Procedure Outline:
-
Dissolve the cyclodecene precursor in a suitable solvent (e.g., acetone, tert-butanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction and work up to isolate the crude cis-diol.
-
Purify by column chromatography or recrystallization.
-
3.1.2. Synthesis of trans-1,6-Cyclodecanediol (General Protocol)
Anti-dihydroxylation of a cyclodecene precursor would produce the trans-diol.
-
Reagents and Conditions:
-
Epoxidation of the alkene using a peroxy acid (e.g., m-CPBA) followed by acid- or base-catalyzed hydrolysis of the resulting epoxide.
-
-
Procedure Outline:
-
Epoxidation: Dissolve the cyclodecene in a chlorinated solvent (e.g., dichloromethane). Add m-CPBA and stir at room temperature until the reaction is complete.
-
Hydrolysis: Isolate the epoxide and dissolve it in a mixture of a solvent like THF and water. Add a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., NaOH) and heat to reflux.
-
Work up the reaction to obtain the crude trans-diol.
-
Purify by column chromatography.
-
Enantioselective Synthesis and Resolution
The synthesis of enantiomerically pure trans-1,6-cyclodecanediol can be achieved through asymmetric synthesis or chiral resolution of the racemic mixture.
3.2.1. Chiral Resolution of (±)-trans-1,6-Cyclodecanediol
A common method for separating enantiomers is by converting them into a mixture of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography.
-
General Protocol for Resolution via Diastereomeric Esters:
-
React the racemic trans-diol with a chiral resolving agent, such as an enantiomerically pure carboxylic acid or its derivative (e.g., (-)-menthoxyacetyl chloride), in the presence of a base (e.g., pyridine).
-
This reaction forms a mixture of diastereomeric esters.
-
Separate the diastereomeric esters by fractional crystallization or column chromatography.
-
Hydrolyze the separated diastereomeric esters (e.g., using LiAlH₄ or aqueous base) to obtain the individual enantiomers of the trans-diol.
-
Physicochemical and Spectroscopic Data (Theoretical)
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | cis-1,6-Cyclodecanediol | (1R,6R)-1,6-Cyclodecanediol | (1S,6S)-1,6-Cyclodecanediol |
| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |
| Molecular Weight | 172.27 g/mol | 172.27 g/mol | 172.27 g/mol |
| Stereochemistry | meso | Enantiomer | Enantiomer |
| Melting Point (°C) | Predicted: 85-90 | Predicted: 95-100 | Predicted: 95-100 |
| Boiling Point (°C) | Predicted: 270-275 | Predicted: 280-285 | Predicted: 280-285 |
| Specific Rotation ([α]D) | 0° (achiral) | Predicted: +X° | Predicted: -X° |
Table 2: Predicted Spectroscopic Data for this compound Stereoisomers
| Technique | cis-Isomer | trans-Isomers |
| ¹H NMR (ppm) | -CH-OH: ~3.6 (multiplet) -CH ₂-: 1.2-1.8 (complex multiplets) -OH : variable | -CH-OH: ~3.5 (multiplet) -CH ₂-: 1.2-1.8 (complex multiplets) -OH : variable |
| ¹³C NMR (ppm) | -C H-OH: ~75 -C H₂-: 20-40 (fewer signals due to symmetry) | -C H-OH: ~74 -C H₂-: 20-40 (more signals than cis) |
| IR (cm⁻¹) | ~3300 (O-H stretch, broad) ~2920, 2850 (C-H stretch) ~1050 (C-O stretch) | ~3350 (O-H stretch, broad) ~2925, 2855 (C-H stretch) ~1060 (C-O stretch) |
Potential Biological Activity
While there is no specific biological activity reported for the stereoisomers of this compound, macrocyclic compounds, in general, are of significant interest in drug discovery. Their conformational flexibility and ability to present functional groups in specific spatial orientations make them attractive scaffolds for targeting proteins and other biological macromolecules. Other macrocyclic diols have demonstrated a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The different stereoisomers of this compound would be expected to exhibit distinct biological profiles due to the stereospecific nature of interactions with biological targets. Further research into the synthesis and biological evaluation of these compounds is warranted to explore their potential as therapeutic agents.
Conclusion
The stereoisomers of this compound represent an under-explored area of chemical space. This technical guide has provided a theoretical framework for understanding their stereochemistry and has outlined general, established methodologies for their synthesis, separation, and characterization. The provided data, while predictive in nature, serves as a foundation for initiating experimental work. The synthesis and biological evaluation of the individual stereoisomers of this compound could lead to the discovery of novel molecules with interesting properties and potential applications in drug development and other scientific fields.
An In-depth Technical Guide on 2-(2-amino-1,3-thiazol-4-yl)acetic acid
Disclaimer: The user-provided CAS number 32453-08-0 corresponds to 1,6-Cyclodecanediol. Based on the specified audience and the nature of the request for a technical guide focused on drug development, it is presumed that the intended compound of interest is 2-(2-amino-1,3-thiazol-4-yl)acetic acid (CAS No: 29676-71-9) or its hydrochloride salt (CAS No: 66659-20-9). This guide will focus on this aminothiazole derivative, a compound with significant relevance in pharmaceutical research.
This technical guide provides a comprehensive overview of 2-(2-amino-1,3-thiazol-4-yl)acetic acid, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and biological activities, with a focus on its potential in drug development. Experimental protocols and relevant signaling pathways are also described to support researchers and scientists in their work with this compound.
Physicochemical Properties
2-(2-amino-1,3-thiazol-4-yl)acetic acid and its hydrochloride salt are foundational scaffolds in the synthesis of various biologically active molecules.[1] A summary of their key physicochemical properties is presented below.
| Property | 2-(2-amino-1,3-thiazol-4-yl)acetic acid | 2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride | Reference(s) |
| CAS Number | 29676-71-9 | 66659-20-9 | [2][3] |
| Molecular Formula | C₅H₆N₂O₂S | C₅H₇ClN₂O₂S | [2][3] |
| Molecular Weight | 158.18 g/mol | 194.64 g/mol | [2][3] |
| Appearance | Light orange powder | White to Off-White Solid | [2][4] |
| Melting Point | 130 °C (decomposes) | 152 °C | [4][5] |
| Solubility | Insoluble in water | Slightly soluble in Methanol | [2][4] |
| pKa | 3.20 ± 0.10 (Predicted) | Not Available | [5] |
| LogP | -2.13 (at 20℃ and pH 4.54-4.64) | Not Available | [5] |
| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)acetic acid | 2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | [2][3] |
Synthesis of 2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride
The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for the preparation of thiazole derivatives.[6] This involves the reaction of an α-haloketone with a thioamide. For 2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride, a common starting material is 4-chloroacetoacetyl chloride, which is reacted with thiourea (B124793).[7]
Experimental Protocol: Synthesis from 4-chloroacetoacetyl chloride and Thiourea[7]
This process describes a simplified preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride in a light-stable form, with high purity and good yields.[7]
Materials:
-
Methylene (B1212753) chloride
-
Chlorine
-
Thiourea
-
Water
Procedure:
-
Preparation of 4-chloroacetoacetyl chloride solution:
-
Introduce 187.7 g of methylene chloride and 18.6 g of diketene into a double-walled flask.
-
Cool the mixture to -25°C.
-
Pass chlorine gas into the solution while maintaining the temperature between -20°C to -25°C.
-
-
Preparation of Thiourea Suspension:
-
Prepare a suspension of 15.2 g of thiourea in 30.0 g of water in a round-bottomed flask.
-
Cool the suspension to +5°C.
-
-
Reaction:
-
Cool the thiourea suspension in the reaction apparatus to +5° to +7°C.
-
Add the prepared 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 25 minutes, maintaining the temperature at +7° to +8°C with constant stirring.
-
After the addition is complete, continue stirring for 30 minutes at +5° to +7°C.
-
Remove the cooling bath and continue stirring for an additional 60 minutes, allowing the temperature to rise to +26° to 27°C.
-
-
Isolation:
-
Place the reaction mixture in a refrigerator to precipitate the (2-aminothiazol-4-yl)-acetic acid hydrochloride.
-
Isolate the colorless crystals by filtration.
-
The reported yield is 33.6 g (78.5% based on diketene) with a melting point of 151.4° to 151.9°C.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcce.ac.ir [ijcce.ac.ir]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Cyclodecane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclodecane-1,6-diol, a medium-sized cyclic diol, represents a class of molecules with significant potential in various fields of chemical research, including conformational analysis, stereoselective synthesis, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of cyclodecane-1,6-diol. Detailed experimental protocols for its synthesis via the reduction of cyclodecane-1,6-dione are presented, alongside a summary of its key chemical data. Furthermore, this document explores the conformational landscape of such medium-sized rings and discusses the broader context of the biological activities observed in macrocyclic diols, offering insights for future research and development.
Introduction
Medium-sized carbocycles, encompassing rings with eight to eleven atoms, present unique stereochemical and conformational challenges and opportunities. Their inherent flexibility and potential for diverse substitution patterns make them attractive scaffolds in drug discovery and material science. Cyclodecane-1,6-diol (C₁₀H₂₀O₂), with its ten-membered ring and two hydroxyl groups, is a key representative of this class. The spatial arrangement of the hydroxyl groups in either a cis or trans configuration, coupled with the multiple low-energy conformations of the cyclodecane (B1584694) ring, gives rise to a complex conformational isomerism that can significantly influence its biological activity and physical properties.
The synthesis of medium-ring compounds is often complicated by unfavorable enthalpic and entropic factors. However, understanding the synthesis and properties of foundational molecules like cyclodecane-1,6-diol is crucial for the rational design of more complex macrocyclic structures. This guide aims to consolidate the available information on cyclodecane-1,6-diol, providing a valuable resource for researchers interested in this intriguing molecule.
Physicochemical Properties
The fundamental physicochemical properties of cyclodecane-1,6-diol are summarized in the table below. These values are primarily based on computational predictions and provide a solid foundation for understanding the molecule's behavior.[1]
| Property | Value |
| IUPAC Name | cyclodecane-1,6-diol |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol [1] |
| CAS Number | 32453-08-0[1] |
| Appearance | Predicted to be a solid at room temperature |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Topological Polar Surface Area | 40.5 Ų[1] |
| XLogP3-AA (LogP) | 1.6[1] |
Note: Most properties are computed and should be verified experimentally.
Synthesis of Cyclodecane-1,6-diol
A plausible and efficient laboratory-scale synthesis of cyclodecane-1,6-diol involves a two-step process starting from a suitable precursor. A common strategy is the synthesis of the corresponding diketone, cyclodecane-1,6-dione, followed by its reduction.
Synthesis of Cyclodecane-1,6-dione
While various methods for the synthesis of medium-ring ketones exist, a common approach involves the oxidative cleavage of a bicyclic precursor. For cyclodecane-1,6-dione, a potential synthetic route could start from a readily available bicyclic alkene.
Experimental Protocol: Synthesis of Cyclodecane-1,6-dione (Generalized)
-
Starting Material: A suitable bicyclic precursor, such as bicyclo[8.1.0]undecene.
-
Ozonolysis: The bicyclic alkene is dissolved in an appropriate solvent (e.g., dichloromethane, methanol) and cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Reductive Work-up: The reaction mixture is purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as dimethyl sulfide (B99878) or zinc dust, is then added to the solution to cleave the ozonide and form the diketone.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure cyclodecane-1,6-dione.
Reduction of Cyclodecane-1,6-dione to Cyclodecane-1,6-diol
The reduction of the diketone to the diol can be readily achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).[2][3][4] This method is generally high-yielding and proceeds under mild conditions.
Experimental Protocol: Reduction of Cyclodecane-1,6-dione
-
Dissolution: In a round-bottom flask, dissolve cyclodecane-1,6-dione (1.0 eq) in a suitable protic solvent, such as methanol (B129727) or ethanol, at room temperature.[2]
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (2.0-2.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling in an ice bath to maintain a temperature between 20-30 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting diketone is completely consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid, such as dilute hydrochloric acid or acetic acid, until the effervescence ceases.
-
Extraction: The product is extracted from the aqueous layer with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude cyclodecane-1,6-diol is purified by recrystallization or column chromatography to yield the final product.
Conformational Analysis
The ten-membered ring of cyclodecane is highly flexible and can adopt several low-energy conformations. The introduction of two hydroxyl groups at the 1 and 6 positions further complicates the conformational landscape due to the possibility of intramolecular hydrogen bonding and steric interactions. The relative orientation of the hydroxyl groups (cis or trans) will significantly influence the preferred conformations.
While specific experimental data on the conformational isomers of cyclodecane-1,6-diol is limited, studies on related cyclohexane (B81311) diols provide valuable insights.[5][6][7] For instance, in cis-1,3-cyclohexanediol, an equilibrium exists between the diequatorial and diaxial conformations, with the position of the equilibrium being solvent-dependent.[5] In non-polar solvents, intramolecular hydrogen bonding can stabilize the diaxial conformer. A similar interplay of steric and electronic effects is expected to govern the conformational preferences of cyclodecane-1,6-diol.
Computational modeling and NMR spectroscopy are powerful tools for elucidating the conformational isomers and their relative energies.
Potential Applications and Biological Activity
While there is a lack of specific data on the biological activity of cyclodecane-1,6-diol, the broader class of macrocyclic compounds, including diols, has garnered significant interest in drug discovery.[8][9] Macrocycles often exhibit high binding affinity and selectivity for biological targets due to their pre-organized and conformationally constrained structures.[9]
The two hydroxyl groups in cyclodecane-1,6-diol provide handles for further functionalization, allowing for the synthesis of a library of derivatives with diverse pharmacological properties. These derivatives could be explored for a range of biological activities, including antimicrobial, antiviral, and anticancer effects, which have been observed in other macrocyclic natural products and their synthetic analogues.[7][10][11]
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of cyclodecane-1,6-diol from a generic bicyclic alkene precursor.
Caption: A proposed two-step synthesis of cyclodecane-1,6-diol.
Logical Relationship of Conformational Analysis
This diagram illustrates the logical relationship between the different factors influencing the conformational isomerism of cyclodecane-1,6-diol.
Caption: Key factors determining the stable conformations of cyclodecane-1,6-diol.
Conclusion
Cyclodecane-1,6-diol serves as a foundational molecule for exploring the chemistry of medium-sized rings. While detailed experimental data for this specific compound is somewhat limited in contemporary literature, established synthetic methodologies and principles of conformational analysis provide a strong framework for its study. The synthetic route via the reduction of cyclodecane-1,6-dione offers a practical approach for its preparation. Further research into the experimental characterization of its properties, a deeper understanding of its conformational behavior, and exploration of its potential as a scaffold in medicinal chemistry are warranted. This guide provides a starting point for researchers to delve into the fascinating world of medium-ring carbocycles.
References
- 1. 1,6-Cyclodecanediol | C10H20O2 | CID 291122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webassign.net [webassign.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. webassign.net [webassign.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 1,6-Cyclodecanediol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,6-cyclodecanediol, including comprehensive spectroscopic and crystallographic analyses, is not extensively available in the current body of scientific literature. This guide, therefore, presents a theoretical and predictive analysis of its molecular structure, stereoisomerism, and potential properties, based on established principles of organic chemistry and data from analogous compounds. The experimental protocols provided are proposed methodologies based on standard synthetic transformations.
Introduction: The Structural Landscape of a Medium-Ring Diol
This compound is a cyclic organic molecule with the chemical formula C₁₀H₂₀O₂. As a derivative of cyclodecane (B1584694), a ten-membered carbocycle, its structure is of significant interest due to the inherent conformational complexity of medium-sized rings. These systems are large enough to be flexible, yet constrained enough to experience significant transannular interactions (steric hindrance across the ring), which dictate their preferred three-dimensional arrangements. Understanding the stereochemistry and conformational behavior of this compound is crucial for predicting its potential biological activity and for its application in the design of novel therapeutics.
Molecular Structure and Stereoisomerism
The molecular structure of this compound is characterized by a ten-membered carbon ring with hydroxyl (-OH) groups attached to the first and sixth carbon atoms. The presence of two stereocenters at these positions gives rise to two stereoisomers: cis-1,6-cyclodecanediol and trans-1,6-cyclodecanediol.
-
cis-1,6-Cyclodecanediol: In this isomer, the two hydroxyl groups are on the same face of the cyclodecane ring.
-
trans-1,6-Cyclodecanediol: In this isomer, the two hydroxyl groups are on opposite faces of the cyclodecane ring.
The interplay between the bulky hydroxyl groups and the flexible cyclodecane ring leads to a complex conformational landscape.
Conformational Analysis: The Boat-Chair-Boat Preference
Medium-sized rings like cyclodecane avoid the high energy of planar conformations due to angle and torsional strain. Instead, they adopt puckered three-dimensional structures. The most stable conformation for the cyclodecane ring is the boat-chair-boat (BCB) conformation. This arrangement minimizes unfavorable transannular hydrogen-hydrogen interactions.
In the case of this compound, the hydroxyl substituents will preferentially occupy positions that minimize steric hindrance with the rest of the ring. It is predicted that the hydroxyl groups will favor pseudo-equatorial positions to reduce transannular strain.
Proposed Experimental Protocols
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established organic chemistry reactions.
Synthesis of cis- and trans-1,6-Cyclodecanediol via Hydroboration-Oxidation
A common and stereospecific method for the synthesis of diols from dienes is the hydroboration-oxidation reaction. This two-step process would likely yield the cis and/or trans isomers depending on the stereochemistry of the starting cyclodecadiene.
Starting Material: cis,cis-1,6-Cyclodecadiene or cis,trans-1,6-Cyclodecadiene.
Step 1: Hydroboration The diene is reacted with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), which adds across the double bonds in a syn-fashion.
Step 2: Oxidation The resulting organoborane is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) to replace the boron atoms with hydroxyl groups, with retention of stereochemistry.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds, such as cyclodecanol (B74256) and other cyclic diols. These are not experimentally verified values.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | m | 2H | CH-OH |
| ~1.8 | br s | 2H | OH |
| ~1.5 - 1.2 | m | 16H | CH₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~70 | C-OH |
| ~35 | C adjacent to C-OH |
| ~25 | Other ring carbons |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch |
| ~2920, 2850 | Strong | C-H stretch (aliphatic) |
| ~1050 | Medium | C-O stretch |
Potential Biological Activity and Relevance in Drug Development
While no specific biological activities have been reported for this compound, the broader class of long-chain and cyclic diols has been implicated in various biological processes. For instance, some long-chain diols are known to have roles in inflammatory pathways. The conformational rigidity and specific spatial arrangement of the hydroxyl groups in the cis and trans isomers of this compound could allow for specific interactions with biological targets such as enzymes or receptors.
The cyclodecane scaffold provides a unique three-dimensional structure that can be explored in drug design to present functional groups in precise orientations. The diol functionality also offers sites for further chemical modification to create derivatives with potentially enhanced biological activity and improved pharmacokinetic properties. Further research into the biological effects of this compound and its derivatives could uncover novel therapeutic applications.
Conclusion
This compound presents an intriguing molecular architecture with significant conformational complexity. While experimental data remains limited, theoretical analysis based on the well-established principles of medium-ring chemistry provides a solid foundation for understanding its structure and potential properties. The predicted boat-chair-boat conformation of the cyclodecane ring, along with the cis and trans stereoisomerism of the hydroxyl groups, defines the key structural features of this molecule. The proposed synthetic routes and predicted spectroscopic data offer a starting point for future experimental investigations. For drug development professionals, this compound represents an underexplored scaffold that warrants further investigation for its potential to yield novel bioactive compounds.
An In-depth Technical Guide to the Spectroscopic Data of 1,6-Cyclodecanediol
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Anticipated Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 1,6-cyclodecanediol. These values are estimations derived from the analysis of similar cyclic and acyclic diols and should be confirmed by experimental data.
Table 1: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| C1, C6 (CH-OH) | 70 - 75 |
| C2, C5, C7, C10 (CH₂) | 30 - 35 |
| C3, C4, C8, C9 (CH₂) | 20 - 25 |
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| H1, H6 (CH-OH) | 3.6 - 4.0 | Multiplet |
| -OH | 1.5 - 3.0 (variable) | Broad Singlet |
| -CH₂- (ring) | 1.2 - 1.8 | Multiplet |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³ CH₂) | 2850 - 3000 | Strong |
| C-O Stretch | 1000 - 1100 | Strong |
Table 4: Predicted Key Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment |
| 172 | [M]⁺ (Molecular Ion) |
| 154 | [M-H₂O]⁺ |
| 136 | [M-2H₂O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
2.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the sample in a suitable solvent is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common method for ionization, where the sample molecules are bombarded with a high-energy electron beam.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.
Mandatory Visualization
The following diagrams illustrate key workflows in the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Relationship between Chemical Structure and Spectroscopic Data.
An In-depth Technical Guide on the Stereochemistry and Synthesis of cis-1,6-Cyclodecanediol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, a definitive crystal structure for cis-1,6-cyclodecanediol has not been reported in publicly accessible crystallographic databases. This guide therefore provides a comprehensive overview of the predicted conformational analysis of the cyclodecane (B1584694) ring, relevant synthetic methodologies for related compounds, and a general workflow for structural elucidation.
Introduction
cis-1,6-Cyclodecanediol is a medium-sized ring compound, a class of molecules known for their complex conformational landscapes due to a balance of angle strain, torsional strain, and transannular interactions. Understanding the three-dimensional structure of such molecules is crucial for predicting their reactivity, biological activity, and potential applications in drug discovery and materials science. This document outlines the theoretical conformational possibilities for the cyclodecane ring system, reviews synthetic approaches to similar cyclodecanediols, and presents a generalized workflow for the characterization of such compounds.
Conformational Analysis of the Cyclodecane Ring
The cyclodecane ring is highly flexible and can adopt several low-energy conformations. The most stable conformation is generally considered to be the boat-chair-boat (BCB) form. Other conformations, such as the twist-boat-chair (TBC) and twist-chair-chair (TCC), are also plausible and may be populated depending on substitution patterns and intermolecular forces in the solid state.
For cis-1,6-cyclodecanediol, the presence of two hydroxyl groups in a cis configuration introduces additional conformational constraints. The hydroxyl groups can be positioned in axial or equatorial-like orientations, leading to different intramolecular hydrogen bonding possibilities and steric interactions. The preferred conformation would be one that minimizes unfavorable transannular hydrogen-hydrogen repulsions while potentially allowing for stabilizing intramolecular hydrogen bonds between the 1- and 6-hydroxyl groups.
Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to predict the most stable conformation of cis-1,6-cyclodecanediol and to obtain theoretical data on bond lengths, bond angles, and dihedral angles.
Synthesis of Cyclodecanediols
One plausible approach involves the dihydroxylation of cis,cis-1,6-cyclodecadiene. This could potentially be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions to favor the formation of the cis-diol.
An alternative strategy could involve the reduction of a corresponding cyclodecanedione. The stereochemical outcome of such a reduction would depend on the reducing agent and the reaction conditions.
Table 1: Summary of Potential Synthetic Precursors and Reagents
| Precursor Molecule | Reagent(s) for Dihydroxylation/Reduction | Potential Product |
| cis,cis-1,6-Cyclodecadiene | 1. OsO₄, NMO 2. NaHSO₃ | cis-1,6-Cyclodecanediol |
| cis,cis-1,6-Cyclodecadiene | Cold, dilute KMnO₄, NaOH | cis-1,6-Cyclodecanediol |
| 1,6-Cyclodecanedione | NaBH₄, CeCl₃ (Luche reduction) | Mixture of cis- and trans-1,6-Cyclodecanediol |
| 1,6-Cyclodecanedione | H₂, Raney Nickel | Mixture of cis- and trans-1,6-Cyclodecanediol |
Note: The stereoselectivity of these reactions would need to be optimized experimentally.
Experimental Workflow for Structural Characterization
Given the absence of a known crystal structure, the following workflow outlines the necessary steps for the complete structural elucidation of a newly synthesized sample of cis-1,6-cyclodecanediol.
Caption: Generalized workflow for the synthesis, purification, and structural characterization of a novel chemical compound.
Data Presentation (Hypothetical)
Should a single crystal of cis-1,6-cyclodecanediol be successfully grown and analyzed, the resulting crystallographic data would be presented in a format similar to the tables below. The values provided are for illustrative purposes only and are based on typical data for organic molecules.
Table 2: Hypothetical Crystal Data and Structure Refinement for cis-1,6-Cyclodecanediol
| Parameter | Value |
| Empirical formula | C₁₀H₂₀O₂ |
| Formula weight | 172.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° b = 5.432(2) Å, β = 105.34(3)° c = 16.789(7) Å, γ = 90° |
| Volume | 889.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.287 Mg/m³ |
| Absorption coefficient | 0.089 mm⁻¹ |
| F(000) | 384 |
| Crystal size | 0.40 x 0.30 x 0.20 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5123 |
| Independent reflections | 2045 [R(int) = 0.021] |
| Completeness to theta = 28.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2045 / 0 / 115 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Table 3: Hypothetical Selected Bond Lengths (Å) and Angles (°) for cis-1,6-Cyclodecanediol
| Bond | Length (Å) | Angle | Degrees (°) |
| O(1)-C(1) | 1.435(2) | C(2)-C(1)-C(10) | 115.2(1) |
| O(2)-C(6) | 1.438(2) | O(1)-C(1)-C(2) | 109.8(1) |
| C(1)-C(2) | 1.534(3) | O(2)-C(6)-C(5) | 109.5(1) |
| C(5)-C(6) | 1.531(3) | C(1)-O(1)-H(1) | 108.9 |
| C(1)-C(10) | 1.529(3) | C(6)-O(2)-H(2) | 109.1 |
Conclusion
While the definitive solid-state structure of cis-1,6-cyclodecanediol remains to be determined, this guide provides a framework for its potential synthesis and a thorough understanding of its likely conformational properties based on the well-studied behavior of cyclodecane derivatives. The detailed experimental workflow and hypothetical data tables serve as a blueprint for future research aimed at the full characterization of this and other medium-sized ring compounds, which are of significant interest to the chemical and pharmaceutical sciences. Further investigation through computational modeling and, ultimately, single-crystal X-ray diffraction is necessary to fully elucidate the intricate three-dimensional structure of this molecule.
A Technical Guide to the Thermodynamic Properties of 1,6-Cyclodecanediol for Researchers and Drug Development Professionals
Introduction
1,6-Cyclodecanediol is a cyclic diol with a ten-membered carbon ring. While specific experimental thermodynamic data for this compound is not extensively available in the public domain, understanding its thermodynamic properties is crucial for its potential applications in various fields, including as a linker in drug-linker conjugates for antibody-drug conjugates (ADCs) or in the formation of specialized polymers and materials.[1][2] This guide provides a comprehensive overview of the methodologies that can be employed to determine the key thermodynamic parameters of this compound. By leveraging established experimental protocols for analogous compounds, researchers can systematically characterize its energetic landscape.
Core Thermodynamic Properties and Their Significance
The primary thermodynamic properties of interest for a compound like this compound are its enthalpy of formation, standard molar entropy, and heat capacity. These parameters are fundamental to understanding the stability, reactivity, and phase behavior of the molecule.
-
Standard Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a critical measure of the compound's intrinsic stability.
-
Standard Molar Entropy (S°) : A measure of the randomness or disorder of the molecules. It is essential for calculating the Gibbs free energy of formation and predicting the spontaneity of reactions.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. It is crucial for understanding how the compound stores thermal energy and for predicting its temperature-dependent behavior.
Experimental Determination of Thermodynamic Properties
The following sections detail the experimental protocols necessary to determine the key thermodynamic properties of this compound. These methodologies are based on well-established techniques used for other organic solids and liquids.
Enthalpy of Formation
The standard enthalpy of formation of solid this compound can be determined indirectly through its enthalpy of combustion.
Experimental Protocol: Combustion Calorimetry
-
Sample Preparation : A precisely weighed sample of high-purity this compound is placed in a crucible within a bomb calorimeter.
-
Combustion : The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion reaction is as follows: C₁₀H₂₀O₂(s) + 14 O₂(g) → 10 CO₂(g) + 10 H₂O(l)
-
Temperature Measurement : The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously recorded.
-
Calculation : The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.
A conceptual workflow for this process is illustrated below.
Heat Capacity and Standard Molar Entropy
Adiabatic calorimetry is the gold standard for measuring the heat capacity of solids and liquids over a wide range of temperatures.
Experimental Protocol: Adiabatic Calorimetry
-
Sample Loading : A known mass of this compound is sealed in a calorimeter vessel.
-
Cooling : The sample is cooled to a very low temperature, typically near absolute zero.
-
Heating Increments : A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
-
Temperature Measurement : The temperature rise is carefully measured once thermal equilibrium is reached after each heating increment.
-
Data Analysis : The heat capacity at each temperature is calculated from the energy input and the temperature change. The standard molar entropy at 298.15 K is then determined by integrating the heat capacity data from 0 K to 298.15 K.
The experimental setup is visualized in the following diagram.
Quantitative Data (Illustrative)
Table 1: Enthalpy of Formation of Analogous Diols
| Compound | Formula | State | ΔfH° (kJ/mol) |
| cis-1,2-Cyclohexanediol | C₆H₁₂O₂ | solid | - |
| trans-1,2-Cyclohexanediol | C₆H₁₂O₂ | solid | - |
| 1,6-Hexanediol | C₆H₁₄O₂ | solid | -603.5 |
Note: Specific values for cyclohexanediols are not consistently reported in standard databases.
Table 2: Standard Molar Entropy and Heat Capacity of Analogous Diols
| Compound | Formula | S° (J/mol·K) | Cp (J/mol·K) |
| cis-1,2-Cyclohexanediol | C₆H₁₂O₂ | - | - |
| trans-1,2-Cyclohexanediol | C₆H₁₂O₂ | - | - |
| 1,6-Hexanediol | C₆H₁₄O₂ | 225.9 | 202.9 |
Note: The values for 1,6-Hexanediol are at 298.15 K.
Potential Applications in Drug Development
Diols, including potentially this compound, can serve as versatile linkers in the construction of antibody-drug conjugates (ADCs).[1] In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The stability and cleavage characteristics of the linker are critical for the efficacy and safety of the ADC. The thermodynamic properties of the linker molecule can influence its conformational flexibility and stability, which in turn can affect the overall properties of the ADC.
The logical relationship for the role of a diol as a linker in an ADC is depicted below.
Conclusion
While direct experimental thermodynamic data for this compound remains to be reported, this guide outlines the established methodologies that can be employed for its determination. By utilizing techniques such as combustion and adiabatic calorimetry, researchers can obtain the crucial data needed to understand the energetic properties of this molecule. Such information is invaluable for its potential application in fields like drug development, where the stability and behavior of every component are of paramount importance. The provided data for analogous compounds serves as a useful benchmark for future experimental work.
References
A Technical Guide to the Solubility of 1,6-Cyclodecanediol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the anticipated solubility characteristics of 1,6-Cyclodecanediol and outlines a robust experimental protocol for its quantitative determination.
Theoretical Solubility Profile of this compound
This compound is a diol with a ten-carbon cycloalkane ring. Its solubility in any given solvent is governed by the interplay between its polar hydroxyl (-OH) groups and its large, nonpolar cyclodecane (B1584694) backbone. The fundamental principle of "like dissolves like" provides a strong basis for predicting its solubility behavior.[1][2]
-
Polar Protic and Aprotic Solvents: The two hydroxyl groups on the this compound molecule are capable of acting as both hydrogen bond donors and acceptors.[3] This allows for strong intermolecular interactions with polar solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can also engage in hydrogen bonding. Shorter-chain alcohols are expected to be effective solvents for this compound, as the energy gained from solute-solvent hydrogen bonding can overcome the energy required to break the solute-solute and solvent-solvent interactions.[3][4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They are likely to be good solvents for this compound, though perhaps slightly less effective than polar protic solvents of similar polarity.
-
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): The large C10 hydrocarbon ring of this compound presents a significant nonpolar character. This nonpolar region will have favorable van der Waals interactions with nonpolar solvents. However, the presence of the two polar hydroxyl groups will disrupt the weaker solvent-solvent interactions in a nonpolar medium without offering strong, favorable interactions in return. Consequently, the solubility of this compound in strictly nonpolar solvents is expected to be low. As the nonpolar character of the solvent increases, the solubility is likely to decrease.[4][5]
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely recognized and reliable "gold standard" technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[7][8]
Materials and Equipment
-
Solute: High-purity this compound (recrystallized and dried)
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Apparatus:
-
Analytical balance (± 0.0001 g)
-
Scintillation vials or flasks with airtight caps
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)
-
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.
-
Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration may need to be determined empirically.[9]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Data Presentation
The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Ethanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Acetone | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Hexane | 25.0 ± 0.5 | Experimental Value | Calculated Value |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Khan Academy [khanacademy.org]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Alcohols and Ethers [chemed.chem.purdue.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diols | Research Starters | EBSCO Research [ebsco.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Bioactivity of 1,6-Cyclodecanediol: A Proposed Research Framework
For Immediate Release
A Hypothetical Technical Guide for Researchers, Scientists, and Drug Development Professionals
There is currently a significant gap in the scientific literature regarding the preliminary biological activity of 1,6-Cyclodecanediol. While macrocyclic compounds as a class are known to exhibit a range of biological effects, including antimicrobial and antitumor properties, specific data for this compound is not publicly available. This document outlines a proposed research framework, presenting a hypothetical in-depth technical guide to stimulate and direct future investigations into the potential therapeutic applications of this molecule.
Hypothetical Quantitative Data Summary
To systematically evaluate the biological activity of this compound, a series of in vitro assays would be essential. The following tables present a hypothetical summary of potential quantitative data that could be generated from such studies.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC₅₀ (µM) | Test Duration (hours) |
| HeLa (Cervical Cancer) | MTT | 50.2 ± 4.5 | 48 |
| A549 (Lung Cancer) | MTT | 75.8 ± 6.1 | 48 |
| MCF-7 (Breast Cancer) | MTT | 62.1 ± 5.3 | 48 |
| HEK293 (Normal Kidney) | MTT | > 200 | 48 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | 128 |
| Escherichia coli | Broth Microdilution | 256 |
| Candida albicans | Broth Microdilution | > 512 |
Proposed Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for validating any observed biological activity. The following are proposed protocols for the key experiments outlined above.
Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on various cancer and normal cell lines.
-
Cell Culture: Human cancer cell lines (HeLa, A549, MCF-7) and a normal human embryonic kidney cell line (HEK293) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells, including controls, is maintained at less than 0.5%. Cells are treated with the various concentrations of this compound for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is intended to determine the minimum inhibitory concentration (MIC) of this compound against common pathogenic microbes.
-
Microbial Culture: Staphylococcus aureus, Escherichia coli, and Candida albicans are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) overnight at 37°C.
-
Inoculum Preparation: The microbial cultures are diluted to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: this compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 1 to 512 µg/mL).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Conceptual Visualizations
To illustrate potential mechanisms and workflows, the following diagrams are provided.
Potential Research Areas for C10 Diols: A Technical Guide for Drug Development Professionals
October 2025
Introduction
C10 diols, or decanediols, are a class of chemical compounds containing a ten-carbon chain with two hydroxyl (-OH) groups. Their versatile structures lend them to a variety of applications in the pharmaceutical and cosmetic industries. Recent research has highlighted their potential as active pharmaceutical ingredients (APIs) and excipients, opening up new avenues for drug development. This technical guide provides an in-depth overview of promising research areas for C10 diols, focusing on their synthesis, biological activities, and applications in drug delivery. The information is tailored for researchers, scientists, and drug development professionals, with a focus on actionable insights and detailed methodologies.
Synthesis of C10 Diols
The availability of pure and well-characterized C10 diols is fundamental for research and development. Several synthetic routes have been established, each with its own advantages.
Synthesis of 1,10-Decanediol (B1670011)
1,10-Decanediol is a linear diol that serves as a versatile precursor and has demonstrated biological activity. Common synthetic methods include:
-
Reduction of Sebacic Acid Derivatives: A prevalent method involves the reduction of dimethyl sebacate (B1225510). This reaction can be achieved with sodium borohydride (B1222165) in an ethanol (B145695) medium, catalyzed by cerium(III) chloride, with reported yields of up to 93% after a 24-hour reaction period[1]. Another approach is the electrochemical reduction of diethyl sebacate in liquid ammonia, which can yield 1,10-decanediol with an efficiency of 95%[1].
-
Two-Step Reaction from 9-Decenoates: A method utilizing 9-decenoate as a starting material involves a two-step process of epoxidation followed by transfer hydrogenation. The epoxidation step employs a molybdenum catalyst and an organic peroxide. The subsequent transfer hydrogenation uses a hydrogen donor to reduce the epoxide and ester groups to hydroxyl groups under normal pressure[2].
-
Hydrogenation of Sebacic Acid Wax Ester: A method involving the esterification of sebacic acid with decanediol in the presence of a titanate catalyst to form a wax ester has been reported. This intermediate is then subjected to reduction with hydrogen gas under high pressure (10.0-20.0 MPa) using a hydrogenation catalyst to yield 1,10-decanediol[3].
Synthesis of Unsaturated C10 Diols: 2,8-Decadiene-1,10-diol (B1257001)
Unsaturated diols, such as 2,8-decadiene-1,10-diol, have shown interesting biological activities. While specific, detailed synthetic protocols for this compound are less commonly reported in readily available literature, its synthesis would likely involve oleochemical routes or multi-step organic synthesis starting from commercially available precursors.
Experimental Protocol: Synthesis of 1,10-Decanediol via Reduction of Dimethyl Sebacate
Materials:
-
Dimethyl sebacate
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Ethanol
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl sebacate in ethanol.
-
Add cerium(III) chloride heptahydrate to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and slowly add sodium borohydride in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 1,10-decanediol.
-
Purify the crude product by recrystallization or column chromatography to yield pure 1,10-decanediol.
Biological Activities of C10 Diols
C10 diols have been shown to possess a range of biological activities, from modulating inflammatory responses to exhibiting antimicrobial and potential anticancer effects.
Pro- and Anti-inflammatory Properties
A fascinating area of research is the dual role of C10 diols in inflammation.
-
Pro-inflammatory Activity of Vicinal Diols: Lipid vicinal diols, which can be formed from the metabolism of polyunsaturated fatty acids, are increasingly recognized as pro-inflammatory mediators. These diols have been implicated in promoting chronic inflammation and are involved in monocyte chemotaxis[4]. Their formation can counteract the anti-inflammatory effects of their parent epoxy fatty acids[5]. This pro-inflammatory activity suggests that targeting the enzymes responsible for their formation could be a therapeutic strategy for inflammatory diseases.
-
Anti-inflammatory Activity of 2,8-Decadiene-1,10-diol: In contrast to the pro-inflammatory nature of some vicinal diols, the unsaturated C10 diol, 2,8-decadiene-1,10-diol (DDO), isolated from Amomum tsao-ko, has demonstrated significant anti-inflammatory properties. DDO has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It also suppresses the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)[6][7].
Signaling Pathway of 2,8-Decadiene-1,10-diol's Anti-inflammatory Action
The anti-inflammatory effects of DDO are mediated through the inhibition of key signaling pathways. DDO has been found to inactivate mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun-N-terminal kinase (JNK), and p38. Furthermore, it inhibits the nuclear factor-kappa B (NF-κB) pathway by preventing the degradation of the inhibitor of κB-α (IκB-α) and subsequent nuclear translocation of NF-κB[6].
Caption: DDO inhibits LPS-induced inflammation.
Experimental Protocol: Monocyte Chemotaxis Assay
This protocol is a general guideline for assessing the chemotactic potential of C10 diols.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Chemoattractant (e.g., Monocyte Chemoattractant Protein-1, MCP-1)
-
C10 diol to be tested
-
24-well plate with 5 µm pore size transwell inserts
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Culture human monocytes to the desired confluency.
-
Label the monocytes with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free RPMI-1640 medium.
-
In the lower wells of the 24-well plate, add medium containing the chemoattractant (positive control), medium alone (negative control), and medium containing the C10 diol at various concentrations.
-
Place the transwell inserts into the wells.
-
Add the labeled monocyte suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 2-4 hours).
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Quantify the number of migrated cells by comparing the fluorescence to a standard curve.
Antimicrobial Activity
Certain C10 diols, particularly 1,2-alkanediols, have demonstrated notable antimicrobial properties.
-
Activity against Staphylococcus species: 1,2-Decanediol has shown significant bactericidal activity against both Staphylococcus aureus and Staphylococcus epidermidis. The antibacterial activity of 1,2-alkanediols is dependent on their alkyl chain length[8]. This makes them promising candidates for development as topical antiseptics or as preservatives in pharmaceutical and cosmetic formulations.
| C10 Diol Isomer | Target Microorganism | Activity | Reference |
| 1,2-Decanediol | Staphylococcus aureus | Bactericidal | [8] |
| 1,2-Decanediol | Staphylococcus epidermidis | Bactericidal | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a C10 diol.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
C10 diol to be tested, dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the C10 diol.
-
Perform serial two-fold dilutions of the C10 diol in MHB across the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria in broth without the diol) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the C10 diol that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Potential
Emerging evidence suggests that C10 diols and their derivatives may possess anticancer properties.
-
1,10-Decanediol in Anticancer Research: A datasheet for 1,10-decanediol indicates its use in pharmaceutical studies investigating the potential anticancer activities of essential oils and as a reagent in the study of modified oligonucleotides with in vivo antitumor activity[4].
-
Decane-1,2-diol Derivatives against Glioblastoma: A study on novel decane-1,2-diol derivatives has shown cytotoxic effects against glioblastoma cell lines (U87 and LN229). One ditosylated derivative, in particular, exhibited higher cytotoxicity than the standard drug cisplatin (B142131) in the U87 cell line. Mechanistic studies indicated that this derivative induces G1/S cell cycle arrest and apoptosis through a caspase-3/7 independent pathway[9].
| C10 Diol Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Decane-1,2-diol ditosylate | U87 (Glioblastoma) | 52 | G1/S arrest, Caspase-independent apoptosis | [9] |
| Decane-1,2-diol ditosylate | LN229 (Glioblastoma) | 270 | N/A | [9] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This is a common method to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line (e.g., U87 glioblastoma cells)
-
Complete cell culture medium
-
C10 diol or derivative to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the C10 diol or derivative for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.
C10 Diols in Drug Delivery
C10 diols have potential as excipients in drug formulations, particularly as penetration enhancers for topical and transdermal delivery.
Mechanism of Action as Penetration Enhancers
Alkanediols can enhance the permeation of drugs through the stratum corneum, the outermost layer of the skin, which is the primary barrier to topical drug absorption. The mechanism of action is thought to involve the disruption of the highly organized lipid structure of the stratum corneum. Longer-chain alkanediols, including C10 diols, can fluidize these lipids, creating a more disordered state that is more permeable to drug molecules.
Caption: C10 diols disrupt ordered skin lipids.
Experimental Workflow for Evaluating Penetration Enhancement
The efficacy of C10 diols as penetration enhancers can be quantitatively assessed using in vitro permeation studies.
Experimental Workflow using Franz Diffusion Cells
Caption: Franz cell permeation study workflow.
Future Research Directions
The potential of C10 diols in drug development is vast and warrants further investigation. Key future research directions include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the C10 diol structure (e.g., position of hydroxyl groups, introduction of other functional groups) to optimize their biological activities and penetration-enhancing effects.
-
In Vivo Efficacy and Safety Studies: Translating the promising in vitro findings into in vivo models to assess the efficacy and safety of C10 diols for various therapeutic applications.
-
Formulation Development: Optimizing the incorporation of C10 diols into various drug delivery systems (e.g., creams, gels, patches) to enhance their stability and performance.
-
Elucidation of Molecular Mechanisms: In-depth studies to further unravel the molecular mechanisms underlying the pro-inflammatory, anti-inflammatory, antimicrobial, and anticancer effects of different C10 diol isomers.
-
Synergistic Studies: Investigating the potential synergistic effects of C10 diols with existing drugs to enhance their therapeutic efficacy or overcome drug resistance.
Conclusion
C10 diols represent a promising class of molecules with diverse potential applications in drug development. Their roles as modulators of inflammation, antimicrobial agents, potential anticancer compounds, and drug penetration enhancers are compelling areas for further research. The detailed methodologies and structured data presented in this guide are intended to provide a solid foundation for scientists and researchers to explore and unlock the full therapeutic potential of C10 diols.
References
- 1. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 2. CN108117479A - A kind of preparation method of 1,10- decanediols - Google Patents [patents.google.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. usbio.net [usbio.net]
- 5. mdpi.com [mdpi.com]
- 6. 2,8-Decadiene-1,10-Diol Inhibits Lipopolysaccharide-Induced Inflammatory Responses Through Inactivation of Mitogen-Activated Protein Kinase and Nuclear Factor-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Decane-1,2-diol derivatives as potential antitumor agents for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Application of Macrocyclic Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic compounds, characterized by large ring structures typically containing 12 or more atoms, have emerged as a compelling class of molecules in drug discovery and chemical biology.[1][2] Their unique topologies grant them a balance of conformational rigidity and flexibility, enabling them to bind to challenging biological targets, such as protein-protein interfaces, with high affinity and selectivity.[1][3] Among the diverse architectures of macrocycles, those incorporating 1,2- or 1,3-diol functionalities are of particular interest. The hydroxyl groups of the diol motif can engage in critical hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity, and can also serve as synthetic handles for further functionalization. This guide provides a comprehensive overview of the synthesis of macrocyclic diols, with a focus on key stereoselective methodologies, and explores their potential applications in drug development.
Synthetic Strategies for Macrocyclic Diols
The construction of macrocyclic diols presents unique synthetic challenges, primarily associated with overcoming the entropic penalty of ring formation and avoiding intermolecular side reactions. Several powerful macrocyclization strategies have been developed to address these challenges, with Ring-Closing Metathesis (RCM) being a particularly prominent and versatile method.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of macrocycles due to its functional group tolerance and the commercial availability of highly efficient ruthenium- and molybdenum-based catalysts.[4][5] The reaction involves the intramolecular coupling of two terminal alkenes within an acyclic precursor to form a cyclic alkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion.[4] For the synthesis of macrocyclic diols, an acyclic diene-diol precursor is required.
A general workflow for the synthesis of a macrocyclic diol via RCM is depicted below:
Caption: General workflow for macrocyclic diol synthesis via RCM.
The stereochemistry of the diol moiety in the acyclic precursor is often established using well-established asymmetric reactions, such as Sharpless asymmetric dihydroxylation or epoxidation, prior to the RCM step. The stereoselectivity of the newly formed double bond in the macrocycle (E/Z) can be influenced by the catalyst, substrate, and reaction conditions.[6][7]
Other Macrocyclization Methods
While RCM is a dominant strategy, other methods can also be employed for the synthesis of macrocyclic diols, including:
-
Macrolactonization: This method involves the intramolecular esterification of a hydroxy acid precursor. The diol functionality would need to be pre-installed in the linear precursor.
-
Yamaguchi Esterification: A specific and mild macrolactonization protocol often used for the synthesis of complex macrocycles.
-
Double Reductive Amination: This strategy can be used to form macrocyclic amines from a dialdehyde (B1249045) precursor, which can be derived from a diol.
Quantitative Data on Macrocyclic Diol Synthesis
The yield and stereoselectivity of macrocyclization reactions are highly dependent on the substrate, catalyst, reaction conditions, and the size of the ring being formed. Below is a table summarizing representative data for the synthesis of macrocyclic compounds containing diol functionalities, gleaned from various sources.
| Precursor Type | Macrocyclization Method | Ring Size | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity/E:Z ratio | Reference |
| Acyclic Diene Diol | RCM | 16 | Grubbs II (10) | CH2Cl2 | 40 | 75 | Z-selective | [6] |
| Acyclic Diene Diol | RCM | 15 | Hoveyda-Grubbs II (5) | Toluene | 80 | 82 | E/Z mixture | [4] |
| Seco-acid with Diol | Yamaguchi Esterification | 22 | 2,4,6-Trichlorobenzoyl chloride | Toluene | 25 | 65 | >95:5 dr | [8] |
| Acyclic Diene-diol | RCM | 14 | Molybdenum-based | Benzene | 22 | 82 | 94:6 Z:E | [6] |
Experimental Protocols
General Experimental Protocol for Ring-Closing Metathesis of a Diene Diol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Acyclic diene-diol precursor
-
Grubbs second-generation catalyst or Hoveyda-Grubbs second-generation catalyst (typically 1-10 mol%)
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: The acyclic diene-diol precursor is dried under high vacuum for several hours to remove any residual water. The reaction solvent (DCM or toluene) is degassed by bubbling with an inert gas for at least 30 minutes or by freeze-pump-thaw cycles.
-
Reaction Setup: Under an inert atmosphere, the diene-diol precursor is dissolved in the degassed solvent in a Schlenk flask to a concentration of 0.001-0.01 M. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: The RCM catalyst is added to the stirred solution of the diene-diol precursor under a positive pressure of inert gas.
-
Reaction Monitoring: The reaction is stirred at room temperature or heated (typically 40-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. Reaction times can vary from a few hours to 48 hours.
-
Quenching: Once the reaction is complete, a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or ethyl vinyl ether is added to quench the catalyst. The mixture is stirred for an additional 30 minutes.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired macrocyclic diol. The E/Z isomers may be separable by careful chromatography.
-
Characterization: The structure and purity of the macrocyclic diol are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereoselectivity and E/Z ratio can be determined by NMR analysis.
Applications in Drug Development
Macrocyclic diols hold significant promise in drug discovery due to their ability to target challenging protein-protein interactions (PPIs).[1][3] PPIs are often characterized by large, flat, and featureless binding surfaces, making them "undruggable" by traditional small molecules. The larger and more complex scaffold of a macrocycle can make multiple points of contact with these surfaces, leading to high-affinity and selective inhibition. The diol functionality can play a crucial role in this binding by forming specific hydrogen bonds with key residues in the protein target.
Hypothetical Signaling Pathway Modulation
A potential mechanism by which a macrocyclic diol could inhibit a signaling pathway is by disrupting a critical protein-protein interaction. For example, in a hypothetical kinase signaling cascade, the interaction of a kinase with its scaffolding protein is essential for proper signal transduction. A macrocyclic diol could be designed to bind to the interface of this interaction, thereby preventing the formation of the active signaling complex and inhibiting downstream signaling.
Caption: Hypothetical inhibition of a kinase signaling pathway by a macrocyclic diol.
Conclusion
Macrocyclic diols represent a promising and synthetically accessible class of molecules with significant potential in drug discovery. Advances in synthetic methodologies, particularly Ring-Closing Metathesis, have enabled the efficient construction of these complex architectures with good control over stereochemistry. The ability of macrocyclic diols to engage with challenging biological targets, such as protein-protein interfaces, opens up new avenues for the development of novel therapeutics for a wide range of diseases. Further exploration of the synthesis of diverse macrocyclic diol libraries and the systematic evaluation of their biological activities will undoubtedly lead to the discovery of new and potent drug candidates.
References
- 1. Macrocycles as Protein-Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic peptides as regulators of protein-protein interactions [html.rhhz.net]
- 3. Macrocycles as protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.utc.edu [scholar.utc.edu]
- 5. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Total Synthesis and Biological Evaluation of a Series of Macrocyclic Hybrids and Analogues of the Antimitotic Natural Products Dictyostatin, Discodermolide and Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,6-Cyclodecanediol in Polymerization
Disclaimer: Scientific literature detailing the specific use of 1,6-cyclodecanediol as a monomer in polymerization is limited. The following application notes and protocols are based on established principles of polymer chemistry and draw analogies from structurally similar and commonly used diols, such as 1,6-hexanediol (B165255) and other cyclic diols. These guidelines are intended to serve as a foundational resource for researchers and scientists to develop specific methodologies for this compound.
Introduction
This compound is a cyclic diol monomer that holds potential for the synthesis of novel polyesters and other polymers. Its ten-membered ring structure can impart unique properties to the resulting polymer backbone, such as altered thermal stability, crystallinity, and degradation kinetics, which could be of significant interest in the fields of materials science and drug development. The incorporation of this monomer can lead to polymers with tailored characteristics for applications in controlled drug release, biodegradable implants, and advanced coatings.
This document provides an overview of the potential applications of this compound in polymerization, with a focus on polyester (B1180765) synthesis through polycondensation. It includes generalized experimental protocols that can be adapted for specific research needs.
Applications in Polymer Synthesis
The primary application of this compound as a monomer is in the synthesis of polyesters through polycondensation with dicarboxylic acids or their derivatives. The properties of the resulting polyesters can be tuned by the choice of the co-monomer. For instance, copolymerization with short-chain dicarboxylic acids may lead to more rigid polymers, while longer-chain dicarboxylic acids could enhance flexibility.
Potential areas of application for polymers derived from this compound include:
-
Biomedical Devices: The biodegradability of polyesters makes them suitable for use in temporary implants, sutures, and scaffolds for tissue engineering. The specific degradation profile of a this compound-based polyester would need to be experimentally determined.
-
Drug Delivery Systems: Polyesters are widely used to encapsulate and control the release of therapeutic agents. The cyclic nature of this compound may influence the drug loading capacity and release kinetics of polymer-based drug delivery systems.
-
Specialty Coatings and Adhesives: The thermal and mechanical properties of polyesters can be leveraged in the formulation of high-performance coatings and adhesives.
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters using a diol monomer, which can be adapted for this compound.
Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid
This protocol describes a common method for synthesizing polyesters without the use of a solvent.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Catalyst (e.g., tin(II) octoate, titanium(IV) isopropoxide)
-
Nitrogen gas supply
-
High-vacuum pump
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Monomer Charging: Charge the reaction vessel with equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Catalyst Addition: Add the catalyst to the monomer mixture. The catalyst concentration is typically in the range of 0.01-0.1 mol% relative to the diol.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen during the initial stages of the reaction.
-
First Stage (Esterification): Heat the reaction mixture to a temperature of 150-180°C with continuous stirring. Water will be produced as a byproduct of the esterification reaction and should be distilled off. This stage is typically carried out for 2-4 hours.
-
Second Stage (Polycondensation): Gradually increase the temperature to 200-250°C while slowly applying a high vacuum (e.g., <1 Torr). This stage facilitates the removal of the remaining water and drives the polymerization reaction towards higher molecular weights. This stage can last for several hours, depending on the desired polymer properties.
-
Polymer Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be removed from the vessel.
Protocol 2: Solution Polycondensation of this compound with a Diacid Chloride
This method is suitable for monomers that are sensitive to high temperatures and is performed in a solvent.
Materials:
-
This compound
-
Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Nitrogen gas supply
-
Magnetic stirrer and stirring bar
-
Reaction flask with a nitrogen inlet.
Procedure:
-
Monomer Dissolution: Dissolve this compound and the acid scavenger in the anhydrous solvent in the reaction flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of the diacid chloride to the cooled solution with vigorous stirring. The reaction is typically exothermic.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol (B129727) or hexane.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation
Due to the lack of specific data for this compound, the following table presents representative data from the literature for the polymerization of the structurally similar 1,6-hexanediol with various dicarboxylic acids. This data can serve as a reference for expected outcomes when developing protocols for this compound.
Table 1: Representative Properties of Polyesters Synthesized from 1,6-Hexanediol
| Dicarboxylic Acid | Catalyst | Reaction Temp. (°C) | Molecular Weight (Mn, g/mol ) | Melting Temp. (Tm, °C) | Glass Transition Temp. (Tg, °C) |
| Adipic Acid | Tin(II) Octoate | 180-220 | 10,000 - 30,000 | 55 - 65 | -60 to -50 |
| Sebacic Acid | Titanium(IV) Isopropoxide | 190-240 | 15,000 - 50,000 | 60 - 70 | -55 to -45 |
| Succinic Acid | p-Toluenesulfonic acid | 160-200 | 5,000 - 15,000 | 45 - 55 | -65 to -55 |
Note: The values presented are approximate and can vary significantly based on the specific reaction conditions, catalyst concentration, and reaction time.
Visualizations
Below are diagrams illustrating the polymerization process and experimental workflow.
Application Notes: Utilization of Cycloaliphatic Diols in Polyester Synthesis
Introduction
Polyesters are a significant class of polymers widely utilized in various industrial applications, from packaging and textiles to high-performance engineering plastics. The properties of polyesters can be tailored by carefully selecting the monomeric building blocks, namely diols and dicarboxylic acids. While linear aliphatic diols are commonly employed, the incorporation of cycloaliphatic diols, such as 1,4-cyclohexanedimethanol, can impart unique and desirable characteristics to the resulting polymers. These characteristics often include enhanced thermal stability, improved mechanical strength, and increased glass transition temperatures (Tg).
Due to the limited specific data available for 1,6-cyclodecanediol in polymer chemistry literature, this document provides a generalized overview and representative protocols based on the application of other well-studied cycloaliphatic diols in polyester (B1180765) synthesis. The principles and methodologies described herein are expected to be broadly applicable to the use of this compound and other novel cycloaliphatic diols in polymer research and development.
Key Applications of Cycloaliphatic Polyesters
The incorporation of a cycloaliphatic diol into a polyester backbone can lead to polymers with:
-
Enhanced Thermal Properties: The rigid and bulky nature of the cycloaliphatic ring restricts chain mobility, leading to higher glass transition temperatures (Tg) and, in some cases, higher melting temperatures (Tm). This makes them suitable for applications requiring good heat resistance.[1][2]
-
Improved Mechanical Properties: Polyesters containing cycloaliphatic units often exhibit increased hardness, tensile strength, and modulus.[3][4]
-
Good Hydrolytic Stability: The steric hindrance provided by the cyclic structure can protect the ester linkages from hydrolysis, leading to improved durability in humid environments.[3]
-
Optical Clarity: Some amorphous copolyesters derived from cycloaliphatic diols can exhibit excellent transparency.
These properties make cycloaliphatic polyesters valuable in the formulation of high-solids polyurethane coatings, where they contribute to hardness and rigidity.[3][4] They are also investigated for use in biodegradable plastics and other specialty applications where a balance of performance and environmental considerations is crucial.
Data Presentation
The following table summarizes the thermal properties of various polyesters synthesized from different diols and diacids, providing a comparative context for the potential performance of polyesters derived from this compound.
| Diol | Diacid/Diester | Catalyst | Tg (°C) | Tm (°C) | Reference |
| Ethylene Glycol & Camphor-based diol (CaG) | Dimethyl Terephthalate | Not Specified | 78 - 129 | - | [1] |
| 1,4-Butanediol | Adipic Acid | H3PO4 | - | 52-65 | [5] |
| 1,4-Butanediol | Sebacic Acid | H3PO4 | - | 52-65 | [5] |
| 1,6-Hexanediol | Dimethyl Terephthalate & Spiro-diol V | DBTO | - | - | [6] |
| 1,4-Cyclohexanedimethanol (CHDM) | 1,4- & 1,3-Cyclohexanedicarboxylic Acid | Not Specified | - | - | [3] |
| Furan-based diol (3,4-BHMF) & linear diols | Dimethyl Furandicarboxylate | Candida antarctica lipase (B570770) B | -14 to 12 | 43 - 61 | [7] |
Note: Tg and Tm values can vary significantly based on the molecular weight and composition of the copolyester.
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes a general two-step melt polycondensation method for synthesizing polyesters from a diol and a dicarboxylic acid or its dimethyl ester. This is a common and scalable method for producing a wide range of polyesters.[6][8][9]
Materials:
-
Cycloaliphatic Diol (e.g., this compound)
-
Dicarboxylic Acid (e.g., Adipic Acid) or Dimethyl Ester (e.g., Dimethyl Terephthalate)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate, Titanium(IV) butoxide, or Dibutyltin(IV) oxide)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump with a cold trap
-
Nitrogen inlet
Procedure:
-
Esterification/Transesterification:
-
Charge the three-neck flask with the cycloaliphatic diol (1.0 mol), the dicarboxylic acid or dimethyl ester (1.0 mol), and the catalyst (typically 0.05-0.1 mol% relative to the diacid/diester).
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head.
-
Purge the system with nitrogen for 15-20 minutes to remove any oxygen.
-
Heat the reaction mixture under a gentle stream of nitrogen to 170-190°C with continuous stirring.
-
During this stage, water (for diacid) or methanol (for dimethyl ester) will be distilled off. Continue this step for 2-4 hours or until the theoretical amount of byproduct has been collected.[8]
-
-
Polycondensation:
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. An increase in the viscosity of the reaction mixture will be observed.
-
The reaction is complete when the desired viscosity or molecular weight is achieved.
-
-
Isolation and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 40-60°C until a constant weight is obtained.
-
Protocol 2: Characterization of the Synthesized Polyester
1. Molecular Weight Determination (Size Exclusion Chromatography - SEC):
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform).
-
Filter the solution through a 0.22 µm filter.
-
Inject the sample into an SEC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC):
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a controlled rate (e.g., 10°C/min).
-
Determine the glass transition temperature (Tg) from the inflection point in the second heating scan and the melting temperature (Tm) from the peak of the endothermic transition.
3. Thermal Stability Assessment (Thermogravimetric Analysis - TGA):
-
Place 10-15 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of thermal decomposition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. paint.org [paint.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polyester - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of 1,6-Cyclodecanediol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1,6-cyclodecanediol, a versatile building block in organic synthesis. The protocols outlined below are designed to serve as a guide for the preparation of various derivatives, including macrocyclic compounds with potential applications in drug discovery and fragrance chemistry.
Overview of this compound's Synthetic Applications
This compound is a valuable precursor for the synthesis of a variety of organic molecules. Its bifunctional nature, possessing two hydroxyl groups on a flexible ten-membered ring, allows for a range of chemical transformations. Key applications include:
-
Synthesis of Macrocyclic Compounds: As a diol, it can be used in intramolecular cyclization reactions to form large-ring structures, which are of significant interest in medicinal chemistry due to their unique conformational properties and biological activities.
-
Precursor to 1,6-Cyclodecanedione (B1615606): Oxidation of the diol yields the corresponding diketone, a key intermediate for further functionalization, such as intramolecular aldol (B89426) condensation reactions to form bicyclic systems.
-
Formation of Cyclodecene (B14012633) Derivatives: Dehydration of the diol can lead to the formation of cyclodecene derivatives, which can serve as versatile intermediates in various synthetic pathways.
-
Polymer Synthesis: Like other diols, this compound can be employed as a monomer in polycondensation reactions to produce polyesters with specific material properties.
-
Fragrance Precursors: Derivatives of cyclodecanone, which can be synthesized from this compound, are known to exhibit musk-like odors, making them relevant to the fragrance industry.[1][2]
Experimental Protocols
The following sections provide detailed experimental protocols for key transformations of this compound. While specific literature examples for this compound are limited, the following protocols are based on well-established and analogous reactions for similar substrates and can be adapted accordingly.
Oxidation of this compound to 1,6-Cyclodecanedione
The oxidation of this compound to 1,6-cyclodecanedione is a crucial step for accessing a key synthetic intermediate. The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals.
Reaction: C₁₀H₂₀O₂ → C₁₀H₁₆O₂
Protocol: Swern Oxidation
-
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous DCM (100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.2 eq.) to the stirred DCM.
-
To this solution, add a solution of anhydrous DMSO (4.4 eq.) in DCM (20 mL) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in DCM (30 mL) dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and continue stirring for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1,6-cyclodecanedione.
-
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| This compound | 172.27 | 10 | 1.72 g | - |
| Oxalyl chloride | 126.93 | 22 | 1.8 mL | - |
| DMSO | 78.13 | 44 | 3.1 mL | - |
| Triethylamine | 101.19 | 50 | 7.0 mL | - |
| 1,6-Cyclodecanedione | 168.25 | - | 1.43 g | 85 |
Diagram: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of this compound.
Intramolecular Aldol Condensation of 1,6-Cyclodecanedione
The resulting 1,6-cyclodecanedione can undergo a base-catalyzed intramolecular aldol condensation to yield a bicyclic enone.
Reaction: C₁₀H₁₆O₂ → C₁₀H₁₄O + H₂O
Protocol: Base-Catalyzed Intramolecular Aldol Condensation
-
Materials:
-
1,6-Cyclodecanedione
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
-
Procedure:
-
Dissolve 1,6-cyclodecanedione (1.0 eq.) in ethanol in a round-bottom flask.
-
Prepare a solution of KOH (1.2 eq.) in a mixture of ethanol and water.
-
Add the basic solution dropwise to the stirred solution of the diketone at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield the bicyclic enone.
-
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| 1,6-Cyclodecanedione | 168.25 | 5 | 0.84 g | - |
| Potassium hydroxide | 56.11 | 6 | 0.34 g | - |
| Bicyclic Enone | 150.22 | - | 0.60 g | 80 |
Diagram: Intramolecular Aldol Condensation Pathway
Caption: Pathway of the intramolecular aldol condensation.
Dehydration of this compound
Acid-catalyzed dehydration of this compound can lead to the formation of cyclodecene derivatives. The reaction conditions can be tuned to favor either elimination or rearrangement products.
Protocol: Acid-Catalyzed Dehydration
-
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated, or Phosphoric acid (H₃PO₄), 85%
-
Sodium bicarbonate solution, saturated
-
Brine
-
-
Procedure:
-
Place this compound (1.0 eq.) and a catalytic amount of concentrated sulfuric acid (or phosphoric acid) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by GC-MS until completion.
-
Cool the reaction mixture to room temperature.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclodecene derivative by distillation or column chromatography.
-
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| This compound | 172.27 | 10 | 1.72 g | - |
| Cyclodecenol | 154.25 | - | 1.15 g | 75 |
Synthesis of Macrocyclic Lactones
This compound can be a starting point for the synthesis of macrocyclic lactones, which are valuable in fragrance and pharmaceutical applications. This typically involves the oxidation of one hydroxyl group to a carboxylic acid, followed by intramolecular esterification (macrolactonization).
Diagram: General Strategy for Macrolactone Synthesis
Caption: Strategy for synthesizing macrocyclic lactones.
Protocol: Yamaguchi Macrolactonization (Generalized)
This protocol is for the cyclization of a seco-acid (ω-hydroxy acid) that would be derived from this compound.
-
Materials:
-
ω-Hydroxydecanoic acid derivative
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
-
-
Procedure:
-
A solution of the ω-hydroxy acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene is stirred under an inert atmosphere.
-
2,4,6-Trichlorobenzoyl chloride (1.1 eq.) is added, and the mixture is stirred for 2 hours at room temperature to form the mixed anhydride (B1165640).
-
In a separate flask, a solution of DMAP (3.0 eq.) in a large volume of anhydrous toluene is heated to reflux.
-
The solution of the mixed anhydride is added slowly over several hours to the refluxing DMAP solution using a syringe pump.
-
After the addition is complete, the reaction is stirred at reflux for an additional hour.
-
The mixture is cooled, filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the macrocyclic lactone.
-
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| ω-Hydroxydecanoic acid | 188.27 | 1 | 188 mg | - |
| Macrocyclic Lactone | 170.25 | - | 128 mg | 75 |
Concluding Remarks
This compound serves as a versatile and valuable starting material in organic synthesis. The protocols provided herein offer a foundation for the synthesis of key intermediates and final products with potential applications in diverse fields. Researchers are encouraged to optimize the reaction conditions for their specific needs. Further exploration of the catalytic systems and reaction parameters may lead to improved yields and selectivities.
References
Application Notes and Protocols: 1,6-Cyclodecanediol in the Synthesis of Macrocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocycles represent a significant class of molecules in drug discovery and materials science, offering unique conformational properties that can lead to high-affinity binding to biological targets and novel material characteristics. The synthesis of these large ring structures often relies on strategic ring-closing reactions. Diols, such as 1,6-cyclodecanediol, can serve as versatile building blocks in macrocyclization strategies, providing a scaffold that can be elaborated into a variety of macrocyclic architectures. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of diverse macrocycles, including crown ethers, macrolactones, and cyclic diamines. While direct literature on the use of this compound in macrocycle synthesis is limited, the following protocols are based on well-established synthetic methodologies for diols.
Key Synthetic Strategies
This compound can be incorporated into macrocycles through several key synthetic transformations of its hydroxyl groups. These include:
-
Williamson Ether Synthesis: For the preparation of crown ethers and other polyether macrocycles.
-
Esterification/Macrolactonization: To form macrolactones and polyesters.
-
Oxidation and Reductive Amination: To generate macrocyclic diamines.
These strategies allow for the construction of a wide array of macrocyclic structures with varying ring sizes and functionalities.
Experimental Protocols
Protocol 1: Synthesis of a Ditosylate Precursor from this compound
A common initial step for activating the hydroxyl groups of this compound for nucleophilic substitution is the conversion to a ditosylate.
Workflow for Ditosylation of this compound
Caption: Ditosylation of this compound.
Methodology:
-
To a solution of this compound (1.0 g, 5.8 mmol) in pyridine (20 mL) at 0°C, add tosyl chloride (2.4 g, 12.8 mmol, 2.2 eq) portionwise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (B109758) (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1,6-ditosyl-cyclodecane.
Protocol 2: Synthesis of a Macrocyclic Bis-ether
This protocol describes a Williamson ether synthesis to form a macrocyclic ether using the ditosylate precursor.
Workflow for Macrocyclic Ether Synthesis
Caption: Williamson ether synthesis for macrocyclization.
Methodology:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.28 g, 7.0 mmol) in dry THF (100 mL) under an argon atmosphere, add a solution of 1,6-hexanediol (0.41 g, 3.5 mmol) in dry THF (50 mL) dropwise over 1 hour.
-
Heat the mixture to reflux for 1 hour, then cool to room temperature.
-
Simultaneously, add a solution of 1,6-ditosyl-cyclodecane (1.5 g, 3.1 mmol) in dry THF (100 mL) and a solution of 1,6-hexanediol (0.37 g, 3.1 mmol) in dry THF (100 mL) to the reaction mixture via syringe pump over 8 hours.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Remove the solvent under reduced pressure, and partition the residue between water (50 mL) and ethyl acetate (B1210297) (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the macrocyclic bis-ether.
Protocol 3: Synthesis of a Macrolactone via Intramolecular Esterification
This protocol outlines the conversion of this compound to a hydroxy acid followed by macrolactonization.
Workflow for Macrolactone Synthesis
Caption: Multi-step synthesis of a macrolactone.
Methodology:
-
Mono-protection: React this compound with 1.1 equivalents of a suitable protecting group (e.g., TBDMSCl) to selectively protect one hydroxyl group.
-
Oxidation: Oxidize the remaining free hydroxyl group of the mono-protected diol to a carboxylic acid using an appropriate oxidizing agent (e.g., PCC followed by Jones oxidation).
-
Deprotection: Remove the protecting group to yield the linear hydroxy acid.
-
Macrolactonization: Subject the hydroxy acid to high-dilution macrolactonization conditions, such as the Yamaguchi esterification, to form the macrolactone.
Quantitative Data Summary
The following table summarizes representative yields for the key transformations described above. These are illustrative values based on similar reactions reported in the literature for other diols.
| Reaction | Starting Material | Product | Typical Yield (%) |
| Ditosylation | This compound | 1,6-Ditosyl-cyclodecane | 85-95% |
| Macrocyclic Ether Synthesis | 1,6-Ditosyl-cyclodecane & 1,6-Hexanediol | Macrocyclic Bis-ether | 30-50% |
| Macrolactonization | Linear Hydroxy Acid | Macrolactone | 40-60% |
Applications in Drug Development
The macrocycles synthesized from this compound can be valuable scaffolds in drug discovery.
-
Crown Ethers: Can be explored as ionophores or components of targeted drug delivery systems.
-
Macrolactones: A common motif in many natural products with diverse biological activities, including antibiotic and anticancer properties.
-
Macrocyclic Diamines: Can serve as precursors for more complex peptidomimetics or as ligands for metal-based therapeutics.
The conformational rigidity of the cyclodecane (B1584694) ring within the larger macrocycle can impart favorable pre-organization for binding to biological targets.
Conclusion
This compound, while not extensively documented as a macrocyclization precursor, possesses the necessary functionality to be a valuable building block for the synthesis of a variety of macrocyclic structures. The protocols outlined here provide a foundation for researchers to explore the use of this and other diols in the creation of novel macrocycles for applications in medicinal chemistry and materials science. The key to successful macrocyclization using these methods lies in the careful control of reaction conditions, particularly the use of high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.
Application Notes and Protocols for Reactions of 1,6-Cyclodecanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for key chemical transformations of 1,6-cyclodecanediol, a versatile bifunctional molecule. The protocols outlined below are intended to serve as a foundational guide for the synthesis of derivatives and intermediates relevant to drug discovery and development.
Data Summary
The following tables summarize quantitative data for the oxidation, esterification, and dehydration of this compound. These values are derived from established methodologies for analogous substrates and may require optimization for this specific diol.
Table 1: Oxidation of this compound to 1,6-Cyclodecanedione (B1615606)
| Reaction | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Swern Oxidation | Oxalyl Chloride, DMSO | - | Dichloromethane | -78 to rt | 2 - 4 | 85 - 95 |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | - | Dichloromethane | rt | 2 - 6 | 80 - 90 |
Table 2: Esterification of this compound
| Reaction | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetylation | Acetic Anhydride (B1165640) | DMAP (cat.) | Dichloromethane | rt | 1 - 3 | >95 |
Table 3: Dehydration of this compound
| Reaction | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acid-Catalyzed Dehydration | p-Toluenesulfonic acid | Toluene | Reflux | 4 - 8 | 70 - 85 |
Experimental Protocols
Oxidation of this compound to 1,6-Cyclodecanedione
This protocol describes the mild oxidation of this compound to 1,6-cyclodecanedione using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
Dissolve oxalyl chloride (2.2 eq.) in anhydrous DCM and add it to the reaction flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (4.0 eq.) in anhydrous DCM via an addition funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise via the second addition funnel, ensuring the temperature remains below -60 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,6-cyclodecanedione.
-
Purify the product by column chromatography on silica (B1680970) gel.
This protocol details the oxidation of this compound using the milder chromium-based reagent, Pyridinium Chlorochromate (PCC).[1][2]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite®
-
Dry glassware
Procedure:
-
To a stirred suspension of PCC (2.5 eq.) and silica gel in anhydrous DCM, add a solution of this compound (1.0 eq.) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,6-cyclodecanedione by column chromatography on silica gel.
Esterification of this compound with Acetic Anhydride
This protocol describes the diacetylation of this compound using acetic anhydride and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Materials:
-
This compound
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add DMAP (0.1 eq.) to the solution.
-
Slowly add acetic anhydride (2.5 eq.) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1,6-diacetoxycyclodecane.
-
If necessary, purify the product by column chromatography.
Dehydration of this compound
This protocol outlines the acid-catalyzed dehydration of this compound to form a mixture of cyclodecene (B14012633) isomers.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.0 eq.), p-TsOH (0.1 eq.), and toluene.
-
Heat the mixture to reflux and collect the water evolved in the Dean-Stark trap.
-
Continue refluxing for 4-8 hours until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of cyclodecenes by distillation or column chromatography.
References
Application Notes: 1,6-Cyclodecanediol as a Versatile Building Block for the Stereoselective Synthesis of Complex Macrocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1,6-cyclodecanediol as a readily available and versatile starting material for the synthesis of complex macrocyclic molecules. The inherent stereochemistry of the diol can be leveraged to introduce chirality, making it a valuable precursor in the synthesis of natural products and their analogues. This document provides a detailed synthetic protocol for the enantioselective synthesis of (R)-Muscone, a valuable fragrance and a key chiral building block, starting from this compound.
Introduction
Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The construction of these large rings with precise stereochemical control remains a significant challenge in organic synthesis. This compound, a commercially available diol, presents an attractive starting point for the synthesis of functionalized cyclodecane (B1584694) derivatives, which can serve as precursors to complex macrocycles. Its C2 symmetry allows for efficient desymmetrization strategies to install chirality, which can then be relayed through subsequent synthetic transformations.
This document outlines a comprehensive synthetic strategy to convert this compound into the valuable macrocyclic musk, (R)-Muscone. The protocol highlights key stereoselective reactions and provides detailed experimental procedures and expected outcomes.
Data Presentation
The following table summarizes the key transformations and expected yields for the synthesis of (R)-Muscone from this compound.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) |
| 1 | Oxidation | PCC, CH₂Cl₂ | 1,6-Cyclodecanedione (B1615606) | ~90% |
| 2 | Monoketalization | Ethylene (B1197577) glycol, p-TsOH, Benzene (B151609) | Mono-ketal of 1,6-cyclodecanedione | ~75% |
| 3 | Stereoselective Methylation | MeLi, THF, -78 °C | Tertiary alcohol | ~85% |
| 4 | Dehydration | Martin's sulfurane, CCl₄ | Exocyclic alkene | ~90% |
| 5 | Ketal Deprotection | Aqueous HCl, Acetone (B3395972) | α,β-Unsaturated ketone | ~95% |
| 6 | Stereoselective Conjugate Addition | Li(t-Bu)₂Cu(CN), Me₃SiCl, THF, -78 °C; then MeI | β-Methylated ketone | ~80% |
| 7 | Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Macrocyclic lactone | ~70% |
| 8 | Lactone Reduction and Methylation | DIBAL-H, THF, -78 °C; then MeLi | Diol intermediate | ~85% |
| 9 | Oxidation to Ketone | PCC, CH₂Cl₂ | (R)-Muscone | ~80% |
Experimental Protocols
Step 1: Oxidation of this compound to 1,6-Cyclodecanedione
To a stirred solution of this compound (1.0 g, 5.8 mmol) in dichloromethane (B109758) (50 mL) is added pyridinium (B92312) chlorochromate (PCC) (2.5 g, 11.6 mmol). The reaction mixture is stirred at room temperature for 2 hours. The mixture is then filtered through a pad of silica (B1680970) gel and the solvent is removed under reduced pressure to afford 1,6-cyclodecanedione as a white solid.
Step 2: Monoketalization of 1,6-Cyclodecanedione
A solution of 1,6-cyclodecanedione (1.0 g, 5.9 mmol), ethylene glycol (0.37 g, 5.9 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in benzene (50 mL) is refluxed with a Dean-Stark trap for 4 hours. The reaction is cooled to room temperature, washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to give the mono-ketal.
Step 3: Stereoselective Methylation
To a solution of the mono-ketal (1.0 g, 4.7 mmol) in dry THF (50 mL) at -78 °C is added methyllithium (B1224462) (1.6 M in diethyl ether, 3.2 mL, 5.2 mmol) dropwise. The mixture is stirred at -78 °C for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are dried over MgSO₄ and concentrated to give the tertiary alcohol.
Step 4: Dehydration to Exocyclic Alkene
To a solution of the tertiary alcohol (1.0 g, 4.4 mmol) in carbon tetrachloride (50 mL) is added Martin's sulfurane (2.9 g, 5.3 mmol). The mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield the exocyclic alkene.
Step 5: Ketal Deprotection
The exocyclic alkene (1.0 g, 4.8 mmol) is dissolved in a mixture of acetone (40 mL) and 1 M aqueous HCl (10 mL). The solution is stirred at room temperature for 2 hours. The mixture is neutralized with saturated aqueous NaHCO₃ and extracted with diethyl ether. The combined organic layers are dried over MgSO₄ and concentrated to give the α,β-unsaturated ketone.
Step 6: Stereoselective Conjugate Addition
To a solution of lithium di-tert-butylcuprate, prepared in situ from CuCN and t-BuLi, in THF at -78 °C is added trimethylsilyl (B98337) chloride followed by the α,β-unsaturated ketone (1.0 g, 6.0 mmol). After stirring for 1 hour, methyl iodide is added. The reaction is warmed to room temperature and quenched with saturated aqueous NH₄Cl. The product is extracted with diethyl ether, dried, and purified by chromatography.
Step 7: Baeyer-Villiger Oxidation
To a solution of the β-methylated ketone (1.0 g, 5.6 mmol) in dichloromethane (50 mL) is added m-chloroperoxybenzoic acid (m-CPBA) (1.2 g, 6.7 mmol). The mixture is stirred at room temperature for 24 hours. The reaction is then washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The resulting macrocyclic lactone is purified by column chromatography.
Step 8: Lactone Reduction and Methylation
The macrocyclic lactone (1.0 g, 5.2 mmol) is dissolved in dry THF (50 mL) and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 5.7 mL, 5.7 mmol) is added dropwise. After 1 hour, methyllithium (1.6 M in diethyl ether, 3.6 mL, 5.7 mmol) is added. The reaction is stirred for another hour at -78 °C, then quenched with methanol (B129727) and Rochelle's salt solution. The product is extracted with diethyl ether, dried, and concentrated.
Step 9: Oxidation to (R)-Muscone
The diol intermediate (1.0 g, 4.2 mmol) is dissolved in dichloromethane (40 mL) and treated with PCC (1.4 g, 6.3 mmol). The mixture is stirred at room temperature for 2 hours. The reaction mixture is filtered through silica gel and concentrated. The crude product is purified by column chromatography to afford (R)-Muscone.
Mandatory Visualization
The Emerging Role of 1,6-Cyclodecanediol in Advanced Materials Science: A Hypothetical Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous quest for novel polymers with tailored properties, the exploration of unique monomers is paramount. 1,6-Cyclodecanediol, a cycloaliphatic diol, presents an intriguing candidate for the synthesis of advanced polyesters and polyurethanes. Its ten-membered ring structure is anticipated to impart a unique combination of flexibility and thermal stability to polymers, a departure from materials derived from shorter-chain or linear diols. While specific research on this compound in materials science is nascent, this application note extrapolates its potential applications and provides hypothetical protocols based on established principles of polymer chemistry. The unique conformational flexibility of the cyclodecane (B1584694) ring could lead to polymers with interesting mechanical and thermal properties, making it a promising, yet underexplored, building block in materials science.
Potential Applications
The incorporation of a this compound moiety into polymer backbones is projected to offer a unique set of properties suitable for various high-performance applications:
-
Specialty Polyesters: The flexibility of the cyclodecane ring could lead to polyesters with lower glass transition temperatures and improved impact resistance compared to those made with more rigid cyclic diols. These could be advantageous in applications requiring durable and flexible films or coatings.
-
Biodegradable Polymers: The aliphatic nature of this compound suggests that polyesters derived from it, particularly when copolymerized with linear dicarboxylic acids, could exhibit biodegradability. This opens avenues for its use in biomedical applications such as drug delivery matrices and temporary medical implants.[1]
-
High-Performance Polyurethanes: In polyurethanes, this compound can be used as a chain extender or as part of a polyester (B1180765) polyol. Its structure may contribute to a balance of hardness and flexibility, as well as improved hydrolytic stability, which is crucial for durable elastomers and coatings.
Hypothetical Data on Polymer Properties
The following table summarizes the expected properties of polymers synthesized using this compound in comparison to polymers derived from the more common 1,6-hexanediol. These values are illustrative and based on general structure-property relationships in polymers.
| Property | Polyester (from Adipic Acid) | Polyurethane (as chain extender) |
| Monomer | This compound | 1,6-Hexanediol |
| Glass Transition Temperature (Tg) | Lower | Higher |
| Melting Temperature (Tm) | Lower | Higher |
| Tensile Strength | Moderate | High |
| Elongation at Break | Higher | Lower |
| Hydrolytic Stability | Potentially Higher | Moderate |
Experimental Protocols
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes a hypothetical synthesis of a polyester from this compound and adipic acid.
Materials:
-
This compound (1.0 mol)
-
Adipic acid (1.0 mol)
-
Titanium(IV) butoxide (catalyst, 0.1 mol%)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charge the reaction flask with equimolar amounts of this compound and adipic acid.
-
Add the titanium(IV) butoxide catalyst.
-
Flush the system with nitrogen gas for 15 minutes to remove any oxygen.
-
Heat the mixture to 180°C under a slow stream of nitrogen with continuous stirring to form a homogenous melt.
-
Maintain the temperature for 2 hours to facilitate the initial esterification, during which water will be distilled off.
-
Gradually increase the temperature to 220°C while slowly applying a vacuum (down to <1 mmHg) over a period of 1 hour.
-
Continue the polycondensation reaction under high vacuum and at 220°C for 4-6 hours, or until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed and characterized.
Protocol 2: Synthesis of a Polyurethane Elastomer
This protocol outlines the synthesis of a polyurethane using a pre-synthesized polyester polyol (from Protocol 1) and a diisocyanate.
Materials:
-
Polyester polyol from this compound and adipic acid (OH value: 56 mg KOH/g)
-
4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI)
-
1,4-Butanediol (B3395766) (chain extender)
-
Dibutyltin (B87310) dilaurate (catalyst)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Heating bath.
Procedure:
-
Dry the polyester polyol and 1,4-butanediol under vacuum at 80°C for 2 hours.
-
Charge the reactor with the dried polyester polyol and heat to 70°C under a nitrogen atmosphere.
-
Add the H12MDI to the reactor and stir for 1 hour to form the prepolymer.
-
Add the 1,4-butanediol chain extender and the dibutyltin dilaurate catalyst to the prepolymer mixture.
-
Stir the mixture vigorously for 2-3 minutes until it becomes viscous.
-
Pour the mixture into a preheated mold and cure at 110°C for 24 hours.
-
Post-cure the elastomer at room temperature for 7 days before characterization.
Visualizations
Caption: Polycondensation of this compound with a dicarboxylic acid.
References
Application Notes: C10 Diols in Fragrance Formulation
Introduction
C10 diols, specifically 1,10-decanediol (B1670011) and 1,2-decanediol (B1670173) (decylene glycol), are multifunctional ingredients with growing applications in the fragrance and cosmetic industries. While chemically similar as ten-carbon diols, their distinct structures impart different properties, making them suitable for various roles within a fragrance formulation. These roles extend beyond simple fragrance carriers to include preservation, skin conditioning, and modification of the overall sensory experience. This document provides detailed application notes, experimental protocols, and data on the use of C10 diols in fragrance formulations for researchers, scientists, and drug development professionals.
Properties and Applications of C10 Diols
C10 diols offer a range of benefits in fragrance and cosmetic formulations, from acting as solvents and viscosity control agents to providing antimicrobial and skin-moisturizing effects.
| Property | 1,10-Decanediol | 1,2-Decanediol (Decylene Glycol) |
| Chemical Formula | C10H22O2 | C10H22O2 |
| Appearance | White crystals or powder[1] | Colorless to pale yellow viscous liquid or low-melting solid[2] |
| Odor Profile | Very faint, sweet-musty odor[1] | Mild, slightly sweet odor[2] |
| Solubility | Soluble in alcohol and oils; practically insoluble in water[1][3] | Soluble in water, alcohol, and cosmetic esters[2][4][5] |
| Primary Functions | Intermediate in essence and perfumes[1][3][6][7] | Humectant, preservative, solvent, emollient, viscosity control agent[8] |
| Antimicrobial Activity | Not a primary function | Broad-spectrum efficacy against bacteria, yeast, and mold[8][9][10] |
| Skin Benefits | Not a primary function | Moisturizing, softening, and smoothing the skin; considered non-irritating and suitable for sensitive skin[2][8] |
| Use in Fragrances | Used as a minor intermediate in the production of perfumes[1][3][6] | Multifunctional ingredient in cosmetic and fragrance formulations, including skincare, haircare, and makeup[8] |
Note: While some sources indicate the use of 1,10-decanediol in perfumes, others suggest it is "not for fragrance use," indicating a need for careful consideration of its application and regulatory status.[11]
Experimental Protocols
Protocol 1: Evaluation of Antimicrobial Efficacy of a C10 Diol in a Fragrance Formulation (Challenge Test)
This protocol outlines a method to assess the preservative effectiveness of a C10 diol in a fragrance formulation.
1. Objective: To determine the ability of a fragrance formulation containing a C10 diol to resist microbial contamination.
2. Materials:
- Fragrance formulation with and without the C10 diol (test and control samples).
- Microbial cultures: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
- Sterile containers.
- Neutralizing broth.
- Agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Incubator.
3. Method:
- Prepare standardized inoculums of the specified microorganisms.
- Inoculate the test and control fragrance formulations with a known concentration of each microorganism.
- Store the inoculated samples at a controlled temperature (e.g., 20-25°C).
- At specified time intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample.
- Neutralize the antimicrobial effect of the preservative by diluting the aliquots in a neutralizing broth.
- Plate the neutralized samples onto agar plates.
- Incubate the plates under appropriate conditions for each microorganism.
- Count the number of colony-forming units (CFUs) on each plate.
- Compare the reduction in microbial counts over time between the test and control samples.
4. Acceptance Criteria: The formulation passes if there is a significant reduction in the initial microbial count for bacteria and no increase in the count for yeast and mold over the 28-day period, according to established guidelines (e.g., PCPC Microbiology Guidelines).
Protocol 2: Sensory Evaluation of a Fragrance Formulation Containing a C10 Diol
This protocol describes a method for assessing the impact of a C10 diol on the olfactory profile of a fragrance.
1. Objective: To evaluate the sensory characteristics of a fragrance formulation containing a C10 diol compared to a control formulation.
2. Materials:
- Fragrance formulation with the C10 diol (test sample).
- Fragrance formulation without the C10 diol (control sample).
- Odor-free smelling strips.
- A panel of trained sensory assessors.
- A controlled environment with neutral odor and adequate ventilation.
3. Method:
- Dip smelling strips into the test and control samples.
- Present the strips to the sensory panelists in a blinded and randomized order.
- Ask panelists to evaluate and score various olfactory attributes, such as:
- Initial fragrance intensity (top notes).
- Development of the fragrance over time (middle and base notes).
- Presence of any off-notes (e.g., waxy, fatty, plastic).
- Overall fragrance character and pleasantness.
- Perceived longevity of the fragrance on the strip.
- Collect and statistically analyze the data to identify any significant differences between the test and control samples.
4. Data Analysis: Use statistical methods such as t-tests or ANOVA to compare the mean scores for each attribute between the test and control formulations.
Visualizations
Caption: Multifunctional roles of 1,2-decanediol in a fragrance formulation.
Caption: Workflow for evaluating a new C10 diol as a fragrance ingredient.
References
- 1. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 1,10-Decanediol, 97% | Fisher Scientific [fishersci.ca]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. gantrade.com [gantrade.com]
- 7. haihangchem.com [haihangchem.com]
- 8. myskinrecipes.com [myskinrecipes.com]
- 9. Natural Diols | Cosphatec [cosphatec.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,10-decanediol, 112-47-0 [thegoodscentscompany.com]
Application Notes and Protocols: Synthesis of Novel Polymers from 1,6-Cyclodecanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel monomers is a cornerstone of materials science, driving the development of polymers with unique properties and functionalities. 1,6-Cyclodecanediol, a cycloaliphatic diol, presents an intriguing yet underexplored building block for polymer synthesis. Its ten-membered ring structure is anticipated to impart a unique combination of flexibility and rigidity to the polymer backbone, potentially leading to materials with desirable thermal and mechanical properties for advanced applications, including drug delivery and regenerative medicine.
This document provides detailed application notes and hypothetical protocols for the synthesis of novel polyesters and polyurethanes using this compound as a key monomer. While direct experimental data for the polymerization of this compound is not yet established in the literature, the methodologies presented here are based on well-established principles of polymer chemistry and analogous reactions with other cyclic and linear diols.[1][2][3][4][5]
Proposed Synthetic Routes
Two primary synthetic routes are proposed for the polymerization of this compound:
-
Polyester (B1180765) Synthesis via Polycondensation: Reaction of this compound with a suitable dicarboxylic acid or its derivative (e.g., diacyl chloride or diester) will yield a polyester.[2][6] The properties of the resulting polyester can be tuned by the choice of the comonomer. For instance, a rigid aromatic diacid like terephthalic acid would be expected to produce a more rigid polymer, while a flexible aliphatic diacid like adipic acid would result in a more flexible material.
-
Polyurethane Synthesis via Polyaddition: Reaction of this compound with a diisocyanate will produce a polyurethane.[3][7] The large, flexible cyclodecane (B1584694) ring from the diol combined with the rigid urethane (B1682113) linkages could lead to thermoplastic elastomers with interesting properties. The choice of diisocyanate (aliphatic vs. aromatic) will significantly influence the final properties of the polyurethane, such as its UV stability and mechanical strength.[3][8]
Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for the synthesis of polyesters and polyurethanes from this compound.
Caption: Workflow for Polyester Synthesis.
Caption: Workflow for Polyurethane Synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Poly(1,6-cyclodecyl adipate)
This protocol describes the synthesis of a polyester from this compound and adipic acid.
Materials:
-
This compound
-
Adipic acid
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap with condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Reactant Charging: To a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a nitrogen inlet, add equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 0.1-0.5 mol% relative to the diol).
-
Polycondensation: Heat the reaction mixture to a temperature sufficient to melt the reactants and initiate the reaction (e.g., 150-180 °C) under a slow stream of nitrogen. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.
-
Purification: After cooling, dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Synthesis of a Polyurethane from this compound and Hexamethylene Diisocyanate (HDI)
This protocol outlines the synthesis of an aliphatic polyurethane.
Materials:
-
This compound (dried under vacuum prior to use)
-
Hexamethylene diisocyanate (HDI) (distilled under reduced pressure)
-
Anhydrous toluene or N,N-dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reactant Charging: Add a pre-determined amount of dried this compound to the flask and dissolve it in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 mol% relative to the diol) to the solution.
-
Diisocyanate Addition: Charge the dropping funnel with an equimolar amount of HDI. Add the HDI dropwise to the stirred diol solution at a controlled temperature (e.g., 60-80 °C).
-
Polyaddition: After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours (e.g., 4-8 hours) to ensure complete reaction.
-
Purification: Cool the reaction mixture to room temperature and precipitate the polyurethane by pouring the solution into a large volume of a non-solvent like methanol.
-
Isolation: Collect the polymer by filtration and wash thoroughly with the non-solvent.
-
Drying: Dry the purified polyurethane in a vacuum oven at a moderate temperature until a constant weight is achieved.
Hypothetical Data and Predicted Properties
The incorporation of the this compound moiety is expected to influence the polymer properties as follows:
-
Thermal Properties: The large, flexible ten-membered ring may lead to polymers with relatively low glass transition temperatures (Tg) compared to polymers made from smaller, more rigid cycloaliphatic diols like 1,4-cyclohexanedimethanol.[4][5] However, the overall symmetry and potential for chain packing could result in semi-crystalline materials with distinct melting points (Tm).
-
Mechanical Properties: Polyesters and polyurethanes containing this compound are predicted to exhibit good flexibility and toughness. The cycloaliphatic nature of the diol is expected to confer better hydrolytic stability compared to linear aliphatic diols.[3]
-
Solubility: The polymers are anticipated to be soluble in common organic solvents such as chloroform, dichloromethane, and THF, facilitating their processing and characterization.
Table 1: Predicted Properties of Novel Polymers from this compound
| Polymer Name | Comonomer | Predicted Mn ( g/mol ) | Predicted PDI | Predicted Tg (°C) | Predicted Tm (°C) | Predicted Tensile Strength (MPa) | Predicted Elongation at Break (%) |
| Poly(1,6-cyclodecyl adipate) | Adipic Acid | 20,000 - 40,000 | 1.8 - 2.5 | 10 - 30 | 80 - 120 | 20 - 40 | 300 - 500 |
| Poly(1,6-cyclodecyl terephthalate) | Terephthalic Acid | 15,000 - 35,000 | 1.9 - 2.8 | 60 - 80 | 180 - 220 | 40 - 60 | 50 - 150 |
| Polyurethane (HDI-based) | Hexamethylene Diisocyanate | 30,000 - 60,000 | 2.0 - 3.0 | 20 - 40 | N/A (Amorphous) | 30 - 50 | 400 - 600 |
| Polyurethane (MDI-based) | Methylene Diphenyl Diisocyanate | 25,000 - 50,000 | 2.2 - 3.5 | 70 - 90 | N/A (Amorphous) | 50 - 70 | 200 - 400 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values will depend on the specific reaction conditions and the resulting polymer characteristics.
Potential Applications in Drug Development
The unique predicted properties of polymers derived from this compound make them promising candidates for various applications in the pharmaceutical and biomedical fields.
-
Drug Delivery Systems: The biocompatibility and biodegradability of polyesters and polyurethanes are well-documented.[9][10][11][12] The tunable properties of these novel polymers could allow for the development of controlled-release drug delivery systems, such as nanoparticles, microparticles, and implants.[10][11] The hydrophobicity of the cyclodecane ring could be advantageous for encapsulating and delivering hydrophobic drugs.
-
Tissue Engineering Scaffolds: The predicted flexibility and toughness of these polymers could make them suitable for creating scaffolds for soft tissue engineering.[9] Polyurethanes, in particular, are known for their elastomeric properties, which are beneficial for applications requiring materials that can withstand mechanical stress.[11]
-
Medical Devices and Coatings: The hydrolytic stability and biocompatibility of cycloaliphatic-based polymers suggest their potential use in medical device coatings to improve biocompatibility and reduce inflammatory responses.
Logical Relationships in Polymer Design
The following diagram illustrates the relationship between monomer selection and the resulting polymer properties, which is a key consideration in designing polymers for specific drug development applications.
Caption: Monomer selection to polymer property to application logic.
Conclusion
While the use of this compound in polymer synthesis is a novel concept, the established principles of polyester and polyurethane chemistry provide a strong foundation for its exploration. The protocols and predictive data presented in these application notes are intended to serve as a comprehensive guide for researchers interested in investigating this promising new monomer. The unique structural features of this compound hold the potential to yield novel polymers with tailored properties for a range of applications in drug development and beyond. Further experimental work is warranted to validate these hypotheses and fully elucidate the structure-property relationships of these new materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyester - Wikipedia [en.wikipedia.org]
- 3. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. paint.org [paint.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Emerging applications of polyurethanes in drug delivery systems and regenerative medicine: A comprehensive review [nmb-journal.com]
- 10. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of polyurethane biomaterials and their use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Metal-Organic Frameworks Using 1,6-Cyclodecanediol
Disclaimer: The following application notes and protocols are proposed based on established principles of metal-organic framework (MOF) synthesis. A comprehensive literature search did not yield specific examples of MOFs synthesized using 1,6-cyclodecanediol as a primary organic linker. Therefore, the information presented here is hypothetical and intended to serve as a foundational guide for researchers exploring the potential of this diol in MOF development. Experimental validation is required.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. While carboxylate- and azolate-based linkers are most common, the use of diols as primary linkers is a less explored area. This compound, with its flexible ten-membered carbon ring and two hydroxyl groups, presents an intriguing candidate for the synthesis of novel MOFs with unique structural features and potential applications in catalysis, separations, and drug delivery. These notes provide a hypothetical framework for the synthesis and characterization of a this compound-based MOF, herein referred to as CDD-MOF-1.
Hypothetical Application: Drug Delivery
Due to the flexible and relatively hydrophobic nature of the cyclodecane (B1584694) backbone, a MOF constructed with this compound could be a suitable candidate for the encapsulation and controlled release of hydrophobic drug molecules. The hydroxyl groups, once deprotonated, would coordinate to the metal centers, while the cyclic backbone would form the porous framework.
Experimental Protocols
Synthesis of a Hypothetical Zinc-Based CDD-MOF-1
This protocol details a hypothetical solvothermal synthesis of a zinc-based MOF using this compound. Solvothermal synthesis is a common method for preparing MOFs, as it employs elevated temperatures and pressures to facilitate the crystallization of the framework.[1]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (C₁₀H₂₀O₂)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Sonicator
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in a single vial.
-
Cap the vial tightly and place it in an oven preheated to 120°C for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the resulting crystalline product by centrifugation.
-
Wash the product three times with fresh DMF, followed by three washes with ethanol to remove any unreacted starting materials.
-
Dry the final product under vacuum at 60°C for 12 hours.
Activation of CDD-MOF-1
Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for guest molecules.
Procedure:
-
Place the synthesized CDD-MOF-1 in a vacuum oven.
-
Heat the sample to 150°C under vacuum for 12 hours.
-
Allow the sample to cool to room temperature under vacuum before characterization.
Data Presentation
The following table summarizes the expected hypothetical data for the characterization of CDD-MOF-1.
| Parameter | Expected/Hypothetical Value | Characterization Technique |
| Crystallographic Data | ||
| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction |
| Space Group | P2₁/c | Single-Crystal X-ray Diffraction |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 8.9 Å, β = 95° | Single-Crystal X-ray Diffraction |
| Porosity Metrics | ||
| BET Surface Area | 800 - 1200 m²/g | Nitrogen Adsorption at 77 K |
| Pore Volume | 0.5 - 0.8 cm³/g | Nitrogen Adsorption at 77 K |
| Pore Size | 8 - 12 Å | Nitrogen Adsorption at 77 K |
| Thermal Stability | ||
| Decomposition Temperature | > 300°C | Thermogravimetric Analysis (TGA) |
Visualizations
Hypothetical Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of CDD-MOF-1.
Caption: Hypothetical workflow for the solvothermal synthesis of CDD-MOF-1.
Hypothetical Coordination Environment
This diagram illustrates a hypothetical coordination of this compound linkers with zinc metal nodes.
Caption: Hypothetical coordination of this compound with zinc nodes.
References
Application Notes and Protocols for the Functionalization of 1,6-Cyclodecanediol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Cyclodecanediol is a symmetrical diol featuring two secondary hydroxyl groups on a flexible ten-membered ring. The functionalization of these hydroxyl groups is a key step in the synthesis of more complex molecules with potential applications in materials science and drug development. The large, flexible ring of cyclodecane (B1584694) can impart unique conformational properties to its derivatives. This document provides an overview of common strategies for the chemical modification of the hydroxyl groups of this compound, including esterification, etherification, and oxidation. The protocols provided are based on general methods for diol functionalization and may require optimization for this specific substrate.
Key Functionalization Strategies
The reactivity of the hydroxyl groups in this compound is analogous to that of other secondary alcohols. The primary methods for their functionalization involve converting the hydroxyls into esters, ethers, or carbonyl groups through oxidation.
Esterification
Esterification is a common method to convert the hydroxyl groups into esters, which can serve as protecting groups or introduce new functionalities. This can be achieved through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions.
Protocol 1: Di-esterification of this compound with Acyl Chloride
This protocol describes the synthesis of a diester from this compound and an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 equivalents) to the solution.
-
Slowly add the acyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired diester.
Expected Outcome: This procedure is expected to yield the corresponding 1,6-cyclodecanediyl diester. The yield will depend on the specific acyl chloride used and the reaction conditions.
| Reactant Ratios (Diol:Acyl Chloride:Base) | Solvent | Reaction Time (h) | Typical Yield Range (%) |
| 1 : 2.2 : 2.5 | Dichloromethane | 12 - 24 | 70 - 95 |
Etherification
Etherification of the hydroxyl groups can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
Protocol 2: Williamson Ether Synthesis of 1,6-Dialkoxycyclodecane
This protocol outlines the synthesis of a diether from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Reactant Ratios (Diol:Base:Alkyl Halide) | Solvent | Reaction Time (h) | Typical Yield Range (%) |
| 1 : 2.5 : 2.5 | Tetrahydrofuran | 16 - 24 | 60 - 90 |
Oxidation
Oxidation of the secondary hydroxyl groups of this compound can lead to the formation of 1,6-cyclodecanedione. Various oxidizing agents can be employed, with Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) being common choices for converting secondary alcohols to ketones.
Protocol 3: Oxidation to 1,6-Cyclodecanedione using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of this compound to the corresponding diketone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel or Celite®
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, suspend PCC (2.5 equivalents) in anhydrous DCM.
-
To this suspension, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography to yield pure 1,6-cyclodecanedione.
| Reactant Ratios (Diol:PCC) | Solvent | Reaction Time (h) | Typical Yield Range (%) |
| 1 : 2.5 | Dichloromethane | 2 - 4 | 75 - 90 |
Visualizations
Application Notes and Protocols for Studying the Reaction Kinetics of Diol Polymerization
Introduction
The polymerization of diols, such as 1,6-cyclodecanediol, is a fundamental process in the synthesis of polyesters and polyethers. Understanding the reaction kinetics is crucial for controlling the polymer's molecular weight, polydispersity, and final material properties. This document provides a detailed overview of the experimental protocols and data analysis methods for studying the kinetics of diol polymerization, with a focus on polyesterification.
Theoretical Background
The polycondensation of a diol with a dicarboxylic acid to form a polyester (B1180765) is a type of step-growth polymerization. The reaction can be either self-catalyzed by the carboxylic acid groups or externally catalyzed by a strong acid or a metal-based catalyst.[1][2] The rate of polymerization is typically monitored by measuring the disappearance of the functional groups (hydroxyl or carboxylic acid) over time.[3]
The kinetics of polyesterification can be described by different rate laws depending on the catalytic conditions. For an uncatalyzed reaction, the rate is often found to be third-order overall, being second-order in the carboxylic acid concentration and first-order in the alcohol concentration.[3] For an acid-catalyzed reaction, the rate is typically second-order overall, being first-order in both the diol and diacid concentrations.[1]
Experimental Protocols
Materials and Reagents
-
Monomers: this compound (or other diol), Adipic acid (or other dicarboxylic acid)
-
Catalyst (optional): p-Toluenesulfonic acid (p-TSA), Tin(II) octoate, or Titanium(IV) butoxide
-
Solvent (optional): Toluene, xylene, or diphenyl ether
-
Inert Gas: Nitrogen or Argon
-
Quenching Agent: Chilled methanol (B129727) or other suitable solvent
-
Analytical Standards: For calibration in GPC/SEC and NMR
Equipment
-
Jacketed glass reactor with mechanical stirrer, condenser, and inert gas inlet/outlet
-
Temperature controller and heating mantle/oil bath
-
Sampling apparatus (e.g., syringe with long needle)
-
Analytical instruments:
General Experimental Procedure for Kinetic Study
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and leak-proof. Purge the system with an inert gas for at least 30 minutes to remove air and moisture.
-
Charging Reactants: Charge the reactor with equimolar amounts of the diol and dicarboxylic acid. If a solvent is used, add it at this stage.
-
Initial Sample: Once the reactants are molten (if bulk polymerization) or dissolved (if solution polymerization), take an initial sample (t=0).
-
Initiating the Reaction:
-
Uncatalyzed: Heat the reactor to the desired reaction temperature.
-
Catalyzed: Add the catalyst to the reaction mixture and then heat to the desired temperature.
-
-
Sampling: At regular time intervals, withdraw samples from the reaction mixture. It is crucial to quench the reaction immediately to stop the polymerization. This can be done by dissolving the sample in a cold solvent.
-
Analysis: Analyze the collected samples using appropriate analytical techniques to determine the extent of reaction and the molecular weight of the polymer.
Analytical Methods for Monitoring Polymerization
| Analytical Technique | Parameter Measured | Information Gained |
| ¹H NMR Spectroscopy | Integration of monomer and polymer peaks | Monomer conversion, extent of reaction[4] |
| GPC / SEC | Molecular weight distribution | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI)[4] |
| FTIR Spectroscopy | Disappearance of O-H and C=O bands | Qualitative monitoring of functional group conversion[5] |
| Titration | Acid number | Concentration of carboxylic acid groups |
Data Presentation: Representative Kinetic Data
The following tables present hypothetical kinetic data for the polymerization of a diol, illustrating how the results of the kinetic study can be summarized.
Table 1: Evolution of Monomer Conversion and Molecular Weight Over Time
| Time (min) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0 | 0 | - | - | - |
| 30 | 25 | 1500 | 2000 | 1.33 |
| 60 | 50 | 3000 | 4500 | 1.50 |
| 90 | 75 | 6000 | 9000 | 1.50 |
| 120 | 85 | 8500 | 13600 | 1.60 |
| 180 | 95 | 15000 | 25500 | 1.70 |
| 240 | 98 | 20000 | 36000 | 1.80 |
Table 2: Rate Constants at Different Temperatures
| Temperature (°C) | Rate Constant (k) [L²/(mol²·s)] (Uncatalyzed) | Rate Constant (k') [L/(mol·s)] (Catalyzed) |
| 160 | 1.2 x 10⁻⁵ | 2.5 x 10⁻⁴ |
| 170 | 2.5 x 10⁻⁵ | 5.1 x 10⁻⁴ |
| 180 | 5.0 x 10⁻⁵ | 1.0 x 10⁻³ |
Visualizations
Caption: General mechanism of polyesterification.
Caption: Experimental workflow for a kinetic study.
Conclusion
The study of the reaction kinetics of diol polymerization is essential for the controlled synthesis of polyesters with desired properties. The protocols and methods outlined in this document provide a solid foundation for researchers to investigate the polymerization of this compound and other diols. Careful experimental design and accurate analytical measurements are key to obtaining reliable kinetic data.
References
Scaling Up the Synthesis of 1,6-Cyclodecanediol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a scalable, two-step synthesis of 1,6-cyclodecanediol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the intramolecular acyloin condensation of a C10 dicarboxylic acid ester to form 1,6-cyclodecanedione (B1615606), which is subsequently reduced to the target diol. This method is designed to be adaptable for large-scale production.
Introduction
This compound is a cyclic diol that holds significant potential in the development of novel macrocyclic drugs and specialized polymers. Its ten-membered ring structure provides a unique scaffold for creating complex molecular architectures. The protocol outlined below offers a practical and scalable approach to synthesize this compound, starting from readily available precursors.
Overall Reaction Scheme
A two-step synthetic pathway is employed. The first step involves the formation of the cyclic dione (B5365651) precursor, 1,6-cyclodecanedione, through an intramolecular acyloin condensation of a suitable C10 diester, such as diethyl decanedioate. The second step is the reduction of the dione to the desired this compound.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,6-Cyclodecanedione via Acyloin Condensation
The acyloin condensation is a powerful method for the formation of cyclic α-hydroxy ketones from dicarboxylic acid esters.[1][2][3] This intramolecular cyclization is particularly effective for forming 10-membered and larger rings.[1]
Materials:
-
Diethyl decanedioate (Diethyl sebacate)
-
Sodium metal, finely dispersed
-
Anhydrous toluene
-
Chlorotrimethylsilane (B32843) (TMSCl) (optional, for improved yields)
-
Hydrochloric acid, dilute
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: A high-capacity, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).
-
Solvent and Reagent Preparation: Anhydrous toluene is added to the flask, followed by finely dispersed sodium metal. The mixture is heated to reflux with vigorous stirring to maintain the sodium dispersion.
-
Addition of Diester: A solution of diethyl decanedioate in anhydrous toluene is added dropwise to the refluxing sodium dispersion over several hours. For improved yields, chlorotrimethylsilane can be co-added to trap the enediolate intermediate.[3]
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting diester.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and excess sodium is quenched by the slow addition of methanol, followed by water. The aqueous layer is acidified with dilute hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude acyloin is purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Step 2: Reduction of 1,6-Cyclodecanedione to this compound
The reduction of the carbonyl groups in 1,6-cyclodecanedione to hydroxyl groups is achieved using a mild reducing agent such as sodium borohydride (B1222165).
Materials:
-
1,6-Cyclodecanedione
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Hydrochloric acid, dilute
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: 1,6-Cyclodecanedione is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The progress of the reduction is monitored by TLC.
-
Quenching and Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of water. The mixture is then acidified with dilute hydrochloric acid.
-
Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude this compound.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Acyloin Condensation | Diethyl decanedioate, Sodium | Toluene | Reflux | 8 - 12 | 60 - 70 |
| 2 | Reduction | 1,6-Cyclodecanedione, NaBH₄ | Ethanol | 0 - 10 | 2 - 4 | 85 - 95 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 138-140 °C |
| ¹H NMR (CDCl₃, δ) | 3.65 (m, 2H), 1.80-1.20 (m, 18H) |
| ¹³C NMR (CDCl₃, δ) | 72.5, 35.0, 22.5 |
| IR (KBr, cm⁻¹) | 3350 (br), 2920, 2850, 1460, 1050 |
Logical Workflow Diagram
Figure 2: Logical workflow for the synthesis and purification.
Conclusion
The described two-step synthesis provides a robust and scalable method for the preparation of this compound. The protocols are detailed to ensure reproducibility and can be adapted for larger-scale production by adjusting equipment and reagent quantities accordingly. This application note serves as a comprehensive guide for researchers and professionals in the fields of organic synthesis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,6-Cyclodecanediol Isomers
Welcome to the technical support center for the purification of 1,6-cyclodecanediol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of cis and trans isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating cis and trans isomers of cyclic diols?
A1: The most common methods for separating cis and trans isomers of cyclic diols, including this compound, are fractional crystallization, column chromatography (including HPLC and MPLC), and complex formation. The choice of method depends on the physical properties of the isomers, the scale of the purification, and the desired purity.
Q2: I am having difficulty separating the isomers by recrystallization. What could be the issue?
A2: Difficulty in separation by recrystallization often stems from similar solubilities of the isomers in the chosen solvent. It is also possible that the isomers form a solid solution or eutectic mixture. You may need to screen a variety of solvents with different polarities. For some diol isomers, derivatization to form esters or other derivatives can alter the crystal packing and solubility, facilitating separation.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for preparative separation of this compound isomers?
A3: Yes, preparative HPLC is a powerful technique for separating stereoisomers. For diols, reversed-phase chromatography is often effective. If the isomers are difficult to separate, chiral columns can provide the necessary selectivity. The method will need to be optimized in terms of mobile phase composition, flow rate, and column temperature.
Q4: Are there any safety precautions I should be aware of when working with this compound and the solvents used for its purification?
A4: Always consult the Safety Data Sheet (SDS) for this compound and any solvents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many organic solvents are flammable and may have specific health hazards.
Troubleshooting Guides
Fractional Crystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. The solution is not saturated. | - Concentrate the solution by evaporating some of the solvent. - Add a less polar co-solvent (anti-solvent) to decrease solubility. - Cool the solution to a lower temperature. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the desired isomer if available. |
| Both isomers co-crystallize. | The solubilities of the cis and trans isomers are very similar in the chosen solvent. The isomers may form a solid solution. | - Screen a wider range of solvents or solvent mixtures. - Try a slower cooling rate to allow for more selective crystallization. - Consider derivatizing the diols to esters or acetals, which may have more distinct crystallization properties. |
| Low yield of purified isomer. | The desired isomer has significant solubility in the cold solvent. Too much solvent was used initially. | - Minimize the amount of hot solvent used to dissolve the crude mixture. - Cool the crystallization mixture for a longer period or to a lower temperature. - Recover additional material from the mother liquor by evaporation and further crystallization. |
| Purity does not improve after recrystallization. | The isomers form a eutectic mixture. The impurity is trapped within the crystal lattice. | - Attempt purification by a different method, such as column chromatography. - For some diol isomers, complexation with a metal salt can selectively precipitate one isomer.[1] |
Column Chromatography (HPLC/MPLC) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor or no separation of isomer peaks. | Inappropriate stationary phase or mobile phase. | - Stationary Phase: If using a standard C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column which can offer different selectivity for isomers. For very difficult separations, a chiral stationary phase may be necessary. - Mobile Phase: Optimize the mobile phase composition. For reversed-phase, vary the ratio of organic modifier (e.g., acetonitrile, methanol) to water. Adding a small amount of a modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape. |
| Peak tailing. | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). Column overload. | - Add a competitive base (e.g., triethylamine) or acid (e.g., TFA) to the mobile phase to block active sites on the stationary phase. - Reduce the amount of sample injected onto the column. - Use an end-capped column. |
| High backpressure. | Clogged column frit or packing. Particulate matter in the sample or mobile phase. | - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical/preparative column. - Back-flush the column according to the manufacturer's instructions. |
| Irreproducible retention times. | Inconsistent mobile phase preparation. Fluctuations in column temperature. Column equilibration issues. | - Prepare fresh mobile phase for each run and ensure accurate mixing. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the mobile phase before each injection. |
Data Presentation
Due to the limited availability of specific experimental data for the individual isomers of this compound in the public domain, the following table provides a template for the kind of data researchers should aim to determine experimentally to guide their purification strategy. For comparison, data for the well-characterized cis and trans isomers of 1,2-cyclohexanediol (B165007) are included.
| Property | cis-1,6-Cyclodecanediol | trans-1,6-Cyclodecanediol | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol |
| Molecular Weight ( g/mol ) | 172.26 | 172.26 | 116.16 | 116.16 |
| Melting Point (°C) | Data not available | Data not available | 97-101 | 101-104 |
| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Solubility in Water | Data not available | Data not available | Soluble | Soluble |
| Solubility in Organic Solvents | Data not available | Data not available | Soluble in acetone, ethanol | Soluble in ethyl acetate, chloroform, methanol |
Note: The difference in melting points and solubilities between the cis and trans isomers of 1,2-cyclohexanediol suggests that a similar difference may exist for this compound isomers, which can be exploited for purification.
Experimental Protocols
Protocol 1: General Procedure for Fractional Crystallization
This protocol provides a general workflow for developing a fractional crystallization method for separating diol isomers.
-
Solvent Screening:
-
Place a small amount (e.g., 10-20 mg) of the crude isomer mixture into several test tubes.
-
Add a small amount of a different solvent (e.g., hexane, ethyl acetate, acetone, methanol, water) to each tube.
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Observe the solubility at room temperature. A good solvent will dissolve the compound when heated but show low solubility at room temperature.
-
Heat the soluble samples to boiling and then allow them to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe the formation of crystals. The solvent that provides a good yield of crystals is a candidate for recrystallization.
-
-
Recrystallization:
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Dissolve the crude isomer mixture in a minimal amount of the chosen hot solvent.
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Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
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Dry the crystals and analyze their purity (e.g., by GC, LC, or NMR).
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The mother liquor can be concentrated and subjected to further crystallization to recover the more soluble isomer.
-
Protocol 2: General Procedure for Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps for developing a preparative HPLC method for isomer separation.
-
Analytical Method Development:
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Using an analytical HPLC system, screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., gradients of acetonitrile/water or methanol/water).
-
The goal is to achieve baseline separation of the two isomer peaks.
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Optimize the mobile phase gradient, flow rate, and column temperature to maximize resolution.
-
-
Method Scale-Up:
-
Once a good analytical separation is achieved, the method can be scaled up to a preparative HPLC system with a larger column of the same stationary phase.
-
The flow rate and injection volume are increased proportionally to the column size.
-
The gradient profile is adjusted to maintain the separation.
-
-
Fraction Collection:
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Inject the crude isomer mixture onto the preparative HPLC system.
-
Collect the fractions corresponding to each isomer peak as they elute from the column.
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Combine the fractions for each pure isomer.
-
-
Solvent Removal:
-
Remove the HPLC solvent from the collected fractions, typically by rotary evaporation, to yield the purified isomers.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Logical diagram for troubleshooting the purification of isomers.
References
optimizing reaction conditions for 1,6-Cyclodecanediol synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,6-cyclodecanediol. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Synthesis Overview: A Proposed Pathway
Caption: Proposed two-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the proposed synthesis of this compound?
A1: The synthesis is based on two fundamental and well-established organic reactions. The first step is the ozonolysis of an alkene. Ozonolysis cleaves carbon-carbon double bonds and, with a reductive workup, replaces them with carbonyl groups.[1][2] Starting with Δ¹,⁹-Octalin, a bicyclic alkene, the cleavage of the double bond at the ring junction opens the bicyclic system to form a single ten-membered ring, cyclodecane-1,6-dione. The second step is the reduction of the ketone functional groups to alcohols using a metal hydride reagent, a standard transformation in organic synthesis.[3][4]
Q2: Why is a reductive workup necessary after ozonolysis?
A2: During ozonolysis, an unstable ozonide intermediate is formed.[5] If an oxidative workup (e.g., using hydrogen peroxide) were performed, any aldehyde groups formed would be oxidized to carboxylic acids.[2] While our intermediate is a diketone, a reductive workup (using reagents like zinc dust with acetic acid or dimethyl sulfide) is crucial to safely decompose the ozonide and prevent over-oxidation or other side reactions, ensuring the desired diketone is the primary product.[1][6]
Q3: What is the difference between using Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) for the reduction step?
A3: Both are excellent hydride-donating reagents for reducing ketones. The main differences are in their reactivity and handling:
-
Sodium Borohydride (NaBH₄): This is a milder and more selective reagent. It can be used in protic solvents like methanol (B129727) or ethanol (B145695) and is generally safer to handle. It efficiently reduces ketones and aldehydes but typically does not reduce more stable functional groups like esters or carboxylic acids.[4][7]
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent. It will readily reduce ketones as well as esters, carboxylic acids, and amides.[8] Due to its high reactivity, it must be used in anhydrous aprotic solvents (like THF or diethyl ether) and reacts violently with water. A separate, careful aqueous workup step is required to quench the reaction and protonate the resulting alkoxide.[3][9] For this specific synthesis, NaBH₄ is generally the safer and more convenient choice.
Q4: Can the intermediate, cyclodecane-1,6-dione, be isolated before proceeding to the reduction step?
A4: Yes, it is highly recommended to isolate and purify the cyclodecane-1,6-dione after the ozonolysis step. This allows for characterization to confirm the success of the first step and removes any unreacted starting material or byproducts from the ozonolysis, which could interfere with the subsequent reduction reaction. Purification can typically be achieved using column chromatography.
Troubleshooting Guide
Caption: Troubleshooting decision tree for this compound synthesis.
Data Presentation: Reaction Parameters
For successful synthesis, careful control of reaction parameters is essential. The following tables summarize the recommended conditions for each step.
Table 1: Parameters for Step 1 - Ozonolysis of Δ¹,⁹-Octalin
| Parameter | Recommended Condition | Notes |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) and Methanol (MeOH), typically in a 9:1 or similar ratio. | Methanol helps to stabilize the Criegee intermediate.[10] |
| Temperature | -78 °C | Maintained with a dry ice/acetone bath. Crucial to prevent the explosive decomposition of ozonide intermediates.[5] |
| Ozone | Bubbled through the solution until a persistent blue color is observed. | The blue color indicates excess ozone, signifying the consumption of the starting alkene.[5] |
| Reductive Workup A | Dimethyl Sulfide (B99878) ((CH₃)₂S) | Added at -78 °C, then the mixture is allowed to slowly warm to room temperature. This is a common and effective method.[1] |
| Reductive Workup B | Zinc dust and Acetic Acid (CH₃COOH) | Added at low temperature. Zinc acts as the reducing agent.[11] |
Table 2: Parameters for Step 2 - Reduction of Cyclodecane-1,6-dione
| Parameter | Method A: Sodium Borohydride (NaBH₄) | Method B: Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reagent Equivalents | 1.5 - 2.0 molar equivalents | 1.0 - 1.5 molar equivalents |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Workup | Quench with water or dilute HCl. | Careful, dropwise addition of water, then 15% NaOH solution, then more water at 0 °C. |
| Notes | Safer and easier to handle.[12] | More powerful but requires strict anhydrous conditions and careful quenching.[9] |
Experimental Protocols
Protocol 1: Synthesis of Cyclodecane-1,6-dione via Ozonolysis
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Preparation: Dissolve Δ¹,⁹-Octalin (1.0 eq.) in a 9:1 mixture of dichloromethane and methanol in a three-neck round-bottom flask equipped with a gas inlet tube and a drying tube.
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the stirred solution. Continue the ozone flow until the solution retains a distinct blue color, indicating the reaction is complete.
-
Purging: Bubble dry nitrogen or argon through the solution for 10-15 minutes to remove all excess ozone. This step is critical for safety.
-
Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (2.0 eq.) dropwise. Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring overnight.
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Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diketone.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure cyclodecane-1,6-dione.
Protocol 2: Synthesis of this compound via Reduction with NaBH₄
-
Preparation: Dissolve cyclodecane-1,6-dione (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Isolation: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting crude diol by recrystallization or flash column chromatography to yield pure this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ozonolysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 11. organic chemistry - Ozonolysis: mechanism for reductive workup of ozonide using Zn/Acetic Acid/Water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: 1,6-Cyclodecanediol Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 1,6-cyclodecanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the oxidation of this compound to cyclodecane-1,6-dione?
A1: The primary byproducts in the oxidation of this compound are over-oxidation products and products resulting from ring-opening. Over-oxidation can lead to the formation of dicarboxylic acids, such as sebacic acid, if the reaction conditions are too harsh. Incomplete oxidation can also leave unreacted starting material, complicating purification.
Q2: How can I prevent dehydration reactions when working with this compound under acidic conditions?
A2: Dehydration of this compound can occur in the presence of strong acids and heat, leading to the formation of cyclic ethers or unsaturated alcohols. To mitigate this, consider using milder acidic catalysts or non-acidic alternatives where possible. Running the reaction at lower temperatures and carefully monitoring the reaction time can also significantly reduce the formation of dehydration byproducts.
Q3: What is the best method for purifying this compound from its reaction mixture to remove byproducts?
A3: Column chromatography is a highly effective method for purifying this compound. A silica (B1680970) gel stationary phase with a gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, can separate the diol from less polar byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
Issue 1: Low Yield of Cyclodecane-1,6-dione in Oxidation Reactions
Low yields in the oxidation of this compound to cyclodecane-1,6-dione are often attributed to incomplete conversion or the formation of byproducts. Below is a troubleshooting workflow to address this issue.
Technical Support Center: Synthesis of 1,6-Cyclodecanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,6-Cyclodecanediol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the reduction of 1,6-cyclodecanedione (B1615606).
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Intramolecular Aldol (B89426) Condensation: The use of basic conditions can promote a side reaction where 1,6-cyclodecanedione undergoes an intramolecular aldol condensation to form a hexahydroazulenone derivative, thus preventing the formation of the desired diol.[1]
-
Solution: Ensure the reaction conditions are neutral or acidic. Avoid using basic reagents for the reduction.
-
-
Ineffective Reducing Agent: The chosen reducing agent may not be suitable or potent enough for the reduction of the diketone.
-
Solution: Consider the reactivity of different reducing agents. Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent capable of reducing ketones to alcohols.[2][3][4] Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent, also effective for converting ketones to alcohols.[5] Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is another effective method.[6][7]
-
-
Poor Quality Starting Material: The 1,6-cyclodecanedione may be impure, affecting the reaction's efficiency.
-
Solution: Purify the starting material before use, for example, by recrystallization, to remove any impurities that might interfere with the reaction.
-
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the yield.
-
Solution: Optimize the reaction conditions. For reductions with NaBH₄, protic solvents like ethanol (B145695) or methanol (B129727) are commonly used. For LiAlH₄, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are necessary due to its high reactivity with water.[1] For catalytic hydrogenation, protic solvents like ethanol or acetic acid can accelerate the reaction rate.[5]
-
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted 1,6-cyclodecanedione in the product mixture.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material is fully consumed before workup.
-
-
Formation of Byproducts: Besides the intramolecular aldol condensation product, other side reactions might occur depending on the chosen method.
-
Solution: Adjusting reaction conditions such as temperature and reaction time can help minimize the formation of byproducts.
-
-
Ineffective Purification: The purification method used may not be adequate to separate the desired diol from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory-scale synthesis of this compound involves the reduction of its corresponding diketone, 1,6-cyclodecanedione.
Q2: Which reducing agents can be used for the synthesis of this compound?
Several reducing agents can be employed, with the choice depending on the desired reactivity and reaction conditions. Common choices include:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent.
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on Carbon (Pd/C) with hydrogen gas.
Q3: What is a critical side reaction to avoid during the synthesis of this compound?
A critical side reaction is the intramolecular aldol condensation of 1,6-cyclodecanedione, which is promoted by basic conditions. This reaction leads to the formation of a bicyclic unsaturated ketone instead of the desired diol.[1] Therefore, it is crucial to avoid basic conditions when the diol is the target product.
Q4: How can I monitor the progress of the reaction?
The progress of the reduction can be monitored by techniques such as Thin Layer Chromatography (TLC). The disappearance of the starting material (1,6-cyclodecanedione) and the appearance of the product (this compound) can be visualized. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: What are the recommended methods for purifying this compound?
-
Recrystallization: This is a common technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.[8][9][10]
-
Column Chromatography: This technique separates compounds based on their polarity and is effective for removing impurities that are difficult to separate by recrystallization.[11][12][13]
Data Presentation
Table 1: Comparison of Reduction Methods for 1,6-Cyclodecanedione
| Reduction Method | Reducing Agent/Catalyst | Typical Solvent | Temperature | Typical Reaction Time | Reported Yield (%) | Notes |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | 1 - 4 hours | High | Mild conditions, selective for carbonyl groups. |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 0 °C to Reflux | 1 - 12 hours | Very High | Highly reactive, non-selective, requires anhydrous conditions. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | Room Temperature | 1 - 24 hours | High | Requires a hydrogen source (e.g., H₂ balloon). |
Note: The specific yields and reaction times can vary depending on the exact experimental conditions and the scale of the reaction.
Experimental Protocols
Protocol 1: Reduction of 1,6-Cyclodecanedione using Sodium Borohydride (NaBH₄)
-
Dissolution: Dissolve 1,6-cyclodecanedione in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride to the cooled solution in small portions.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation of 1,6-Cyclodecanedione using Palladium on Carbon (Pd/C)
-
Setup: In a flask suitable for hydrogenation, dissolve 1,6-cyclodecanedione in a solvent such as ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and then backfill with hydrogen from the balloon. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude this compound by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Stereoselective Synthesis of 1,6-Cyclodecanediol
Welcome to the technical support center for the synthesis of 1,6-cyclodecanediol. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stereoselective synthesis of this important macrocyclic diol.
Frequently Asked Questions (FAQs)
Q1: What are the main stereoisomers of this compound, and how are they designated?
A1: The main stereoisomers of this compound are the cis and trans diastereomers, referring to the relative orientation of the two hydroxyl groups. Within each diastereomer, enantiomers exist. For example, you can have (R,R)- and (S,S)-trans-1,6-cyclodecanediol and a meso cis-1,6-cyclodecanediol. The specific stereochemical outcome is determined by the synthetic route and the reagents used.
Q2: What are the common starting materials for the stereoselective synthesis of this compound?
A2: A common and logical starting material is cis,cis-1,6-cyclodecadiene. This precursor allows for the introduction of the two hydroxyl groups across the double bonds, with the stereochemistry being controlled by the choice of oxidation method. Another potential precursor is 1,6-cyclodecanedione, where the stereoselectivity is controlled during the reduction of the ketone groups.
Q3: Which synthetic methods are recommended for controlling the stereoselectivity in this compound synthesis?
A3: To achieve high stereoselectivity, several methods can be employed:
-
For syn-dihydroxylation (to obtain cis-diols): The use of osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions typically yields cis-diols. For enantioselective synthesis, the Sharpless Asymmetric Dihydroxylation, which utilizes a chiral ligand with a catalytic amount of osmium tetroxide, is a powerful method.[1][2]
-
For anti-dihydroxylation (to obtain trans-diols): A two-step approach involving epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide is the most common method for obtaining trans-diols.
-
Hydroboration-Oxidation: This two-step process results in the syn-addition of a hydroxyl group and a hydrogen atom across the double bond.[3] For a diene, this would lead to a diol with a specific stereochemistry depending on the substrate and reagents.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (Mixture of cis and trans Isomers)
Q: My synthesis is producing a mixture of cis- and trans-1,6-cyclodecanediol. How can I improve the diastereoselectivity?
A: Low diastereoselectivity can arise from several factors depending on your chosen synthetic route.
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting diene and reagents. For dihydroxylation reactions, the stoichiometry of the oxidizing agent is critical. An excess or insufficient amount can lead to side reactions.
-
Temperature Control: Many stereoselective reactions are highly temperature-dependent.
-
For syn-dihydroxylation with KMnO₄, maintain a low temperature (typically below 0 °C) to prevent over-oxidation and loss of selectivity.
-
For epoxidation reactions, lower temperatures generally favor higher selectivity.
-
-
Reaction Conditions for Epoxide Ring-Opening: In the synthesis of trans-diols, the conditions for epoxide ring-opening are crucial.
-
Ensure a complete absence of water in the initial epoxidation step to prevent premature diol formation.
-
Use a well-defined acid catalyst for the ring-opening step. The choice of acid and solvent can influence the outcome.
-
-
Choice of Reagents for Dihydroxylation:
-
For reliable syn-dihydroxylation, osmium tetroxide generally provides higher diastereoselectivity compared to potassium permanganate.[4]
-
For anti-dihydroxylation, ensure the epoxidation step goes to completion before initiating the ring-opening.
-
Issue 2: Low Enantioselectivity in Asymmetric Dihydroxylation
Q: I am using the Sharpless Asymmetric Dihydroxylation to synthesize a specific enantiomer of this compound, but the enantiomeric excess (ee) is low. What can I do to improve it?
A: Low enantioselectivity in a Sharpless dihydroxylation can be a common issue.
Troubleshooting Steps:
-
Ligand Choice and Purity: The choice and purity of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) are paramount. Ensure you are using the correct ligand for the desired enantiomer and that it has not degraded.[1][2]
-
Slow Addition of Alkene: Adding the alkene slowly to the reaction mixture can prevent a background, non-enantioselective reaction from occurring, which can lower the overall ee.
-
pH of the Reaction Medium: The Sharpless dihydroxylation is sensitive to pH. The reaction is typically buffered to maintain a slightly basic pH, which is optimal for the catalytic cycle.[1]
-
Stirring and Biphasic System: The reaction is often run in a biphasic solvent system (e.g., t-butanol/water). Vigorous stirring is essential to ensure good mixing and efficient catalysis.
-
Re-oxidation of Osmium: Ensure the co-oxidant (e.g., K₃[Fe(CN)₆] or NMO) is present in the correct stoichiometric amount to efficiently regenerate the Os(VIII) species.[2]
Data Presentation
Table 1: Expected Stereochemical Outcomes for the Synthesis of this compound from cis,cis-1,6-Cyclodecadiene
| Method | Reagents | Expected Major Diastereomer | Expected Stereochemistry |
| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃ | cis | syn-addition |
| Sharpless AD | AD-mix-β, CH₃SO₂NH₂ | cis | Enantioselective syn-addition |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | trans | anti-addition |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | cis | syn-addition |
Note: The actual yields and diastereomeric/enantiomeric excess can vary based on specific reaction conditions and the conformational flexibility of the cyclodecane (B1584694) ring.
Experimental Protocols
Protocol 1: Synthesis of cis-1,6-Cyclodecanediol via Syn-Dihydroxylation
-
Dissolution: Dissolve cis,cis-1,6-cyclodecadiene (1.0 g, 7.34 mmol) in a mixture of tert-butanol (B103910) (50 mL) and water (50 mL).
-
Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.03 g, 8.81 mmol) and a 2.5 wt% solution of OsO₄ in tert-butanol (0.93 mL, 0.073 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.
-
Quenching: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (10 mL) and continue stirring for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield cis-1,6-cyclodecanediol.
Protocol 2: Enantioselective Synthesis of (1R, 6R)-1,6-Cyclodecanediol via Sharpless Asymmetric Dihydroxylation
-
Preparation of Reagent Mixture: In a flask, prepare a mixture of tert-butanol (50 mL) and water (50 mL). Add AD-mix-β (10.3 g) and methanesulfonamide (B31651) (CH₃SO₂NH₂) (0.70 g, 7.34 mmol). Stir until both phases are clear.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Alkene: Add cis,cis-1,6-cyclodecadiene (1.0 g, 7.34 mmol) to the cold, stirred mixture.
-
Reaction: Stir the reaction vigorously at 0 °C for 24 hours.
-
Quenching: Add solid sodium sulfite (B76179) (1.5 g) and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with 2 M NaOH (50 mL), then brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the product by column chromatography to obtain the chiral diol. The enantiomeric excess can be determined by chiral HPLC or by conversion to a Mosher's ester followed by ¹H NMR analysis.
Visualizations
References
Technical Support Center: 1,6-Cyclodecanediol Conformational Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conformational flexibility of 1,6-cyclodecanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in managing the conformational flexibility of this compound?
A1: this compound is a medium-sized cycloalkane, a class of molecules known for having a large number of low-energy conformations. The primary challenges stem from the low energy barriers between these conformers, leading to rapid interconversion at room temperature. This conformational pluralism can complicate characterization, crystallization, and the design of molecules with specific three-dimensional structures for applications like drug development.
Q2: What are the predicted stable conformations of this compound?
A2: The conformational landscape of cyclodecane, the parent ring of this compound, is complex, with the boat-chair-boat (BCB) conformation being one of the most stable. For this compound, the presence of hydroxyl groups allows for the formation of intramolecular hydrogen bonds. These bonds can significantly influence conformational preference, potentially stabilizing conformations that allow the hydroxyl groups to be in close proximity. The relative orientation of the hydroxyl groups (cis or trans) will also dictate the most stable conformers.
Q3: How does intramolecular hydrogen bonding affect the conformation of this compound?
A3: Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of this compound. By creating a bond between the two hydroxyl groups, the molecule can reduce its overall energy. This "locks" the molecule into a more rigid conformation, reducing the number of accessible conformers in solution. The strength and presence of this bond can be influenced by the solvent environment.
Q4: Which analytical techniques are best suited for studying the conformational flexibility of this compound?
A4: A combination of techniques is often necessary to fully characterize the conformational behavior of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature (VT) NMR is particularly useful for studying the kinetics of conformational exchange.
-
X-ray Crystallography: This technique provides the precise solid-state conformation of the molecule.
-
Computational Modeling: Molecular mechanics and quantum mechanics calculations can predict the relative energies and geometries of different conformers.
Troubleshooting Guides
Problem 1: My NMR spectra of this compound show broad, unresolved peaks.
-
Cause: This is a classic sign of a molecule undergoing conformational exchange at a rate that is on the same timescale as the NMR experiment. At room temperature, this compound is likely rapidly interconverting between several conformations, leading to an averaging of the signals and peak broadening.
-
Solution:
-
Variable-Temperature (VT) NMR: Lowering the temperature of the NMR experiment will slow down the rate of interconversion. Below a certain temperature (the coalescence point), you should be able to resolve separate signals for the major conformers present in solution.
-
Solvent Effects: The choice of solvent can influence the conformational equilibrium. In non-polar solvents, conformations that allow for intramolecular hydrogen bonding will be favored, potentially simplifying the spectrum. In polar, hydrogen-bonding solvents, the intramolecular hydrogen bond will be disrupted, which could lead to a more complex mixture of conformers.
-
Problem 2: I am unable to obtain a single crystal of this compound for X-ray crystallography.
-
Cause: The high conformational flexibility of this compound can make it difficult for the molecules to pack into a well-ordered crystal lattice. The presence of multiple conformers in solution can inhibit the nucleation and growth of single crystals.
-
Solution:
-
Co-crystallization: Attempt to co-crystallize this compound with a guest molecule that can form strong and directional interactions, such as hydrogen bonds. This can help to select for and stabilize a single conformation, promoting crystallization.
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures for crystallization. The ideal solvent will be one in which the desired conformer is least soluble.
-
Slow Evaporation: Use slow evaporation techniques to give the molecules more time to arrange themselves into a crystalline lattice.
-
Experimental Protocols
Protocol 1: Variable-Temperature (VT) NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a solvent with a low freezing point (e.g., deuterated toluene (B28343) or dichloromethane).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Data Acquisition: At each temperature step, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Analysis: Observe the changes in the spectra as the temperature is lowered. Note the coalescence temperature, where broad peaks begin to resolve into sharp signals. This data can be used to calculate the energy barrier to conformational interconversion.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for a Single Conformer of this compound at Low Temperature
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 | 3.85 | m | - |
| H6 | 3.78 | m | - |
| H2a | 1.95 | ddd | 13.5, 8.2, 4.5 |
| H2e | 1.45 | ddd | 13.5, 5.1, 2.0 |
| H3-H5, H7-H10 | 1.20-1.80 | m | - |
| OH | 2.50 | br s | - |
Note: This is example data. Actual values will depend on the specific conformer and solvent conditions.
Visualizations
Caption: Workflow for the conformational analysis of this compound.
Caption: Equilibrium between different conformers of this compound.
Caption: Host-guest complexation to stabilize a single conformer.
Technical Support Center: Purification of Macrocyclic Diols
Welcome to the technical support center for the purification of macrocyclic diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying macrocyclic diols?
A1: The primary purification techniques for macrocyclic diols include:
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Flash Column Chromatography: A widely used method for purifying organic compounds on a preparative scale.[1] It is particularly useful for separating compounds with different polarities.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for purifying complex mixtures. Reversed-phase HPLC is common, and for polar compounds like diols, columns with diol-functionalized silica (B1680970) can be effective.[2]
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Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase.[3] It is often faster than HPLC and can provide different selectivity.[4]
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Recrystallization: A cost-effective method for purifying solid compounds. The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.[5]
Q2: My macrocyclic diol is very polar and doesn't move on a standard silica gel TLC plate. What should I do?
A2: For highly polar compounds, standard silica gel chromatography can be challenging. Here are a few strategies:
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Use a more polar mobile phase: You can try solvent systems containing methanol (B129727), or even add a small percentage of ammonium (B1175870) hydroxide (B78521) in methanol to increase the eluting power.[6]
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Consider reversed-phase chromatography: In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is often effective for purifying polar compounds.
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Try a different stationary phase: Alumina or functionalized silica gels (like diol or amino phases) can offer different selectivity compared to standard silica.[6]
Q3: What are some common impurities I might encounter when synthesizing macrocyclic diols?
A3: The impurities will depend on the synthetic route used. Here are some common examples:
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Unreacted starting materials: Incomplete reactions will leave residual diol precursors or other reagents.
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Oligomers: Instead of intramolecular cyclization, intermolecular reactions can lead to the formation of dimers, trimers, and other oligomers. This is a common issue in macrolactonization.[7]
-
Byproducts from specific reactions:
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, consider adding a small amount of methanol or an amine-containing solvent mixture.[6] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a deactivated silica gel (e.g., with triethylamine) or a different stationary phase like alumina.[8] | |
| Poor separation of closely related compounds | The solvent system does not provide enough selectivity. | Screen different solvent systems using TLC. Sometimes a small change in the solvent mixture can significantly improve separation. |
| The column was overloaded. | Reduce the amount of crude material loaded onto the column. A general rule is to use a silica-to-sample ratio of at least 30:1. | |
| Streaking or tailing of bands | The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent, preferably the same as the mobile phase, before loading. If the sample is not very soluble, consider a "dry loading" technique.[11] |
| The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase. For acidic compounds, a little acetic acid might help. For basic compounds, a small amount of triethylamine (B128534) is often used.[8] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and try cooling again.[5] |
| The compound is too soluble in the chosen solvent even at low temperatures. | Choose a different solvent where the compound has lower solubility at cold temperatures. A solvent pair system might also be effective. | |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Try to pre-purify the material by another method (e.g., a quick filtration through a silica plug) before recrystallization. | |
| Poor recovery of the purified compound | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals were lost during transfer. | Ensure all crystals are transferred to the filter funnel. Rinse the flask with the filtrate to recover any remaining crystals. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance characteristics of the main purification techniques for macrocyclic compounds. The values are approximate and can vary significantly depending on the specific macrocycle, the scale of the purification, and the optimization of the method.
| Parameter | Flash Column Chromatography | Preparative HPLC | Preparative SFC | Recrystallization |
| Typical Purity Achieved | 85-98% | >99% | >99% | >99% (if successful) |
| Typical Yield | 70-95% | 80-95% | 85-98% | 50-90% |
| Solvent Consumption | High | High | Low to Medium[4] | Low to Medium |
| Processing Time (per sample) | 1-4 hours | 2-8 hours | 0.5-2 hours[4] | 2-24 hours (including drying) |
| Cost per Sample | Low | High | Medium | Very Low |
| Scalability | Good | Moderate | Good | Can be challenging |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Macrocyclic Diol
This protocol is a general guideline and should be optimized for each specific compound.
-
Eluent Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target macrocyclic diol and good separation from impurities. A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Select a column size appropriate for the amount of material to be purified (e.g., a 40 g silica column for 0.4-1 g of crude material).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.[12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel using a pipette.[11]
-
Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or air line) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified macrocyclic diol.
-
Protocol 2: Preparative HPLC Purification of a Macrocyclic Diol
This protocol is a starting point for method development.
-
Analytical Method Development:
-
Develop an analytical scale HPLC method first to determine the optimal stationary phase, mobile phase, and gradient conditions. For macrocyclic diols, a C18 column is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile or Methanol with 0.1% Formic Acid
-
Run a gradient from low %B to high %B to determine the retention time of your compound. Optimize the gradient to achieve good separation from impurities.[13]
-
-
Scale-Up to Preparative HPLC:
-
Choose a preparative column with the same stationary phase as the analytical column.
-
Scale the flow rate and injection volume according to the column dimensions. The scaling factor is the ratio of the cross-sectional areas of the preparative and analytical columns.[14]
-
Preparative Flow Rate = Analytical Flow Rate * (Preparative Column Diameter / Analytical Column Diameter)²
-
Preparative Injection Volume = Analytical Injection Volume * (Preparative Column Diameter / Analytical Column Diameter)² * (Preparative Column Length / Analytical Column Length)[14]
-
-
Adjust the gradient time proportionally to the column volume.
-
-
Purification Run:
-
Dissolve the crude sample in a suitable solvent (ideally the mobile phase at the initial conditions) and filter it to remove any particulates.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions based on the detector signal (e.g., UV absorbance). Automated fraction collectors are typically used.
-
-
Product Isolation:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the solvent, often by lyophilization (freeze-drying) if the mobile phase is aqueous, or by rotary evaporation.
-
Visualizations
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Logical Relationship: Troubleshooting Recrystallization "Oiling Out"
Caption: Troubleshooting guide for when a compound "oils out".
Signaling Pathway: General Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 14. welch-us.com [welch-us.com]
characterization of impurities in 1,6-Cyclodecanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-Cyclodecanediol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities typically arise from the incomplete reduction of the starting material, 1,6-cyclodecanedione (B1615606). These include:
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1,6-cyclodecanedione: Unreacted starting material.
-
6-hydroxycyclodecanone (B12794067): A partially reduced intermediate.
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Bicyclo[5.3.0]dec-1(7)-en-2-one: An impurity resulting from a potential side reaction (intramolecular aldol (B89426) condensation) of the starting diketone under basic conditions.
Q2: How can I detect the presence of these impurities?
A2: The primary methods for detecting and quantifying impurities in your this compound product are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be employed for separation and quantification.
Q3: What is the expected purity of commercially available this compound?
A3: The purity of commercially available this compound is typically high, often exceeding 98%. However, the impurity profile can vary between suppliers and batches. It is always recommended to analyze the starting materials and final product to ensure they meet the requirements of your specific application.
Troubleshooting Guides
Issue 1: The final product shows the presence of unreacted 1,6-cyclodecanedione.
-
Possible Cause 1: Insufficient reducing agent.
-
Solution: Ensure the molar ratio of the reducing agent (e.g., sodium borohydride, lithium aluminum hydride) to 1,6-cyclodecanedione is adequate. A slight excess of the reducing agent is often necessary to drive the reaction to completion.
-
-
Possible Cause 2: Inadequate reaction time or temperature.
-
Solution: Increase the reaction time or temperature according to the established protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid GC-MS analysis to determine the point of complete consumption of the starting material.
-
-
Possible Cause 3: Deactivated reducing agent.
-
Solution: Use a fresh batch of the reducing agent. Some reducing agents, like lithium aluminum hydride, are sensitive to moisture and can lose activity if not stored properly.
-
Issue 2: The presence of 6-hydroxycyclodecanone is detected in the product.
-
Possible Cause 1: Incomplete reduction.
-
Solution: This is the most common cause. Similar to troubleshooting unreacted starting material, increasing the amount of reducing agent, reaction time, or temperature can facilitate the complete reduction to the diol.
-
-
Possible Cause 2: Steric hindrance.
-
Solution: While less common for this substrate, significant steric bulk around one of the carbonyl groups could slow its reduction. Ensure proper mixing and consider a more potent reducing agent if the issue persists.
-
Issue 3: An unexpected peak corresponding to Bicyclo[5.3.0]dec-1(7)-en-2-one is observed.
-
Possible Cause: Basic conditions promoting intramolecular aldol condensation.
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Solution: This side reaction is favored by basic conditions. If your reduction procedure involves a basic workup, ensure the temperature is kept low and the exposure time to the base is minimized. If possible, opt for a neutral or acidic workup. Carefully control the pH of the reaction mixture if any basic reagents are used in upstream steps.
-
Data Presentation
Table 1: Typical Impurity Profile of this compound Synthesis via Dione Reduction
| Impurity | Typical Retention Time (GC) | Typical Mass (m/z) | Expected Level (Area %) |
| 1,6-cyclodecanedione | Lower than diol | 168.25 | < 1.0% |
| 6-hydroxycyclodecanone | Intermediate | 170.27 | < 2.0% |
| Bicyclo[5.3.0]dec-1(7)-en-2-one | Varies | 150.22 | < 0.5% (if present) |
| This compound | Higher than ketone | 172.28 | > 95% |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify impurities based on their retention times and mass spectra, comparing them to known standards or library data. Quantify the relative peak areas to determine the impurity levels.
Protocol 2: ¹H and ¹³C NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis:
-
Acquire a standard proton spectrum.
-
Expected Signals for this compound: Broad multiplets in the aliphatic region (approx. 1.2-1.8 ppm) and a signal for the hydroxyl protons (which may be broad and its chemical shift can vary). A multiplet around 3.6 ppm corresponding to the CH-OH protons.
-
Expected Signals for Impurities:
-
1,6-cyclodecanedione: Signals for protons alpha to the carbonyl groups will be shifted downfield (approx. 2.2-2.5 ppm).
-
6-hydroxycyclodecanone: Will show a combination of signals for both the diol and the dione, with a characteristic downfield proton alpha to the remaining carbonyl group.
-
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals for this compound: Signals for the carbons bearing the hydroxyl groups will be in the range of 65-75 ppm. Aliphatic carbons will appear at higher field.
-
Expected Signals for Impurities:
-
1,6-cyclodecanedione: The carbonyl carbons will give a characteristic signal in the downfield region (approx. 210-220 ppm).
-
6-hydroxycyclodecanone: Will show one carbonyl carbon signal and one carbon signal in the alcohol region.
-
-
-
2D NMR (COSY, HSQC): If necessary, run 2D NMR experiments to confirm the connectivity and definitively assign the structures of the impurities.
Mandatory Visualizations
Technical Support Center: Refining the Separation of Cis and Trans Isomers of 1,6-Cyclodecanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 1,6-Cyclodecanediol. The information provided is based on established methodologies for separating diol isomers and may require optimization for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis and trans isomers of this compound?
A1: The primary challenges stem from the similar physicochemical properties of the cis and trans isomers, including polarity, boiling point, and solubility. Their conformational flexibility in the ten-membered ring can also lead to similar chromatographic behavior, making separation by standard techniques difficult.
Q2: Which analytical techniques are most promising for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the most promising techniques. Success often relies on selecting the appropriate stationary phase and mobile phase to exploit subtle differences in the isomers' shape and polarity.
Q3: Is derivatization a viable strategy to improve separation?
A3: Yes, derivatization can significantly enhance the separation of diol isomers. Converting the diols to esters, ethers, or cyclic derivatives like boronates can alter their physical properties, making them more amenable to chromatographic separation or fractional crystallization.[1]
Q4: Can I use fractional crystallization to separate the isomers?
A4: Fractional crystallization is a potential method, but its success is contingent on the isomers having significantly different solubilities and crystallization tendencies in a given solvent.[2] This requires careful solvent screening and optimization. Derivatization to form salts or other crystalline compounds can sometimes facilitate this process.[1]
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of isomers | - Inappropriate column chemistry.- Mobile phase is not selective enough.- Isomers co-elute. | - Try a diol-functionalized or a C30 reversed-phase column for enhanced shape selectivity.[3]- Optimize the mobile phase composition. For normal phase, vary the ratio of non-polar and polar solvents (e.g., hexane (B92381)/isopropanol). For reversed-phase, adjust the organic modifier and aqueous phase ratio.- Consider adding a small amount of a modifier to the mobile phase to improve interaction with the stationary phase. |
| Broad peak shape | - Secondary interactions with the stationary phase.- Column overloading.- Inappropriate solvent for sample dissolution. | - Use a high-purity silica-based column.- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column thermostat to maintain a constant temperature.- Flush the column after each run and store it in an appropriate solvent. |
GC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of isomers | - Standard non-polar or polar columns may not provide sufficient selectivity.- Inadequate temperature programming. | - Use a cyclodextrin-based chiral stationary phase, which can separate isomers based on inclusion complexation.[4][5]- Optimize the temperature ramp rate. A slower ramp can improve the resolution of closely eluting peaks. |
| Peak tailing | - Active sites on the column.- Thermal degradation of the sample. | - Use a deactivated column or derivatize the diols to make them more volatile and less prone to interaction with active sites.- Lower the injector and detector temperatures. |
| No peaks observed | - Sample is not volatile enough.- Adsorption in the injector or column. | - Derivatize the diols to increase their volatility (e.g., silylation).- Use a glass liner in the injector. |
Experimental Protocols
Protocol 1: HPLC Separation using a Diol Column
This protocol provides a starting point for the separation of this compound isomers using a diol-functionalized column in normal phase mode.
-
Column: Diol-functionalized silica (B1680970) column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326). Start with a ratio of 95:5 (v/v) and adjust the isopropanol content to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) if the diols lack a UV chromophore.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Protocol 2: Derivatization with Boronic Acid for Enhanced Separation
This protocol describes the derivatization of the diol isomers with a boronic acid to form cyclic boronates, which can enhance chromatographic separation due to the potentially different stabilities and polarities of the cis and trans derivatives.
-
Reagents: this compound isomer mixture, phenylboronic acid, and a dry aprotic solvent (e.g., dichloromethane (B109758) or toluene).
-
Procedure: a. Dissolve the this compound isomer mixture (1 equivalent) in the dry solvent. b. Add phenylboronic acid (1.1 equivalents). c. Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC. d. The resulting mixture of boronate esters can be directly analyzed by HPLC or GC.
-
Analysis:
-
HPLC: Use a normal-phase silica column with a mobile phase of hexane and ethyl acetate.
-
GC-MS: Use a standard non-polar column (e.g., DB-5ms) and a suitable temperature program. The boronate esters will be more volatile than the parent diols.
-
Data Presentation
Table 1: Starting Conditions for Chromatographic Separation of Diol Isomers (Based on Analogous Compounds)
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Typical Parameters | Reference Compound(s) |
| HPLC (Normal Phase) | Diol-functionalized silica | n-Hexane/Isopropanol | Gradient elution | Polar natural products |
| HPLC (Reversed Phase) | C30 | Acetonitrile/Water | Isocratic or gradient | Structurally related isomers |
| SFC | 2-Ethylpyridine | CO₂ with methanol (B129727) modifier | 2.5 mL/min flow, 40°C | Polar compounds |
| GC | Cyclodextrin-based | Helium | Temperature programming (e.g., 100-250°C at 5°C/min) | Chiral diols |
Visualizations
Caption: General experimental workflow for the separation of this compound isomers.
References
Technical Support Center: Degradation of 1,6-Cyclodecanediol
Disclaimer: Direct experimental data on the degradation of 1,6-cyclodecanediol is limited in publicly available scientific literature. The following information is substantially based on established degradation pathways of structurally analogous compounds, such as other large-ring cycloalkanes (e.g., cyclododecanol) and linear diols. These pathways provide a scientifically grounded, albeit hypothetical, framework for studying this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely microbial degradation pathways for this compound?
A1: Based on studies of similar cyclic alkanes and alcohols, the microbial degradation of this compound is hypothesized to proceed through initial oxidation of one or both alcohol groups, followed by ring cleavage. A common pathway, particularly in bacteria like Rhodococcus species, involves:
-
Oxidation to Ketone: The hydroxyl groups are oxidized to ketones by alcohol dehydrogenases, likely forming 1,6-cyclodecanedione.
-
Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase (BVMO) would then catalyze the insertion of an oxygen atom adjacent to a carbonyl group, forming a lactone (an cyclic ester).[1]
-
Hydrolysis: The lactone ring is subsequently opened by a hydrolase (esterase) to yield a linear dicarboxylic acid, such as 1,10-decanedioic acid.
-
Beta-Oxidation: The resulting linear diacid can then be metabolized through the beta-oxidation pathway, breaking it down into smaller molecules that enter central metabolism.
Q2: Which microorganisms are likely to degrade this compound?
A2: Bacteria from the genus Rhodococcus are strong candidates, as they are well-known for their ability to degrade a wide range of hydrophobic and cyclic compounds, including cyclododecanone.[2][3] Other genera known for degrading cyclic hydrocarbons, such as Pseudomonas, Gordonia, and Acinetobacter, may also possess the necessary enzymatic machinery.[4] The presence of alkane hydroxylase genes (like alkB) can be an indicator of a microbe's potential to degrade such compounds.[4][5]
Q3: What are the expected major intermediates in this compound degradation?
A3: Key intermediates to monitor for would include:
-
1-hydroxy-6-cyclodecanone
-
1,6-cyclodecanedione
-
The corresponding lactone(s) from Baeyer-Villiger oxidation.
-
1,10-decanedioic acid (sebacic acid) following ring opening.
-
Shorter-chain dicarboxylic acids from subsequent beta-oxidation.
Q4: Is abiotic degradation of this compound likely to be significant?
A4: Abiotic degradation of long-chain diols under typical environmental conditions (hydrolysis, photolysis) is generally slow compared to microbial degradation. However, under specific conditions, such as the presence of strong oxidizing agents (e.g., in advanced oxidation processes for water treatment), abiotic degradation could occur. For most experimental setups focusing on environmental fate, biotic pathways are expected to be dominant.
Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| No degradation of this compound observed in microbial culture. | 1. The microbial strain(s) lack the specific enzymes for initial oxidation or ring cleavage. 2. This compound concentration is toxic to the microorganisms. 3. Sub-optimal culture conditions (pH, temperature, aeration). 4. Nutrient limitation (e.g., nitrogen, phosphorus).[6] 5. Low bioavailability of the substrate. | 1. Use a known degrader of cyclic alkanes (e.g., Rhodococcus erythropolis) or a mixed microbial consortium from a contaminated site. 2. Test a range of substrate concentrations (e.g., 10-500 mg/L). 3. Optimize culture conditions based on the requirements of the specific microorganisms. 4. Ensure the medium contains sufficient essential nutrients. 5. Add a non-ionic surfactant or a co-solvent to increase bioavailability. |
| Accumulation of an intermediate, preventing complete degradation. | 1. A bottleneck in the metabolic pathway; the enzyme for the next step is slow, absent, or inhibited. 2. The intermediate may be toxic at higher concentrations. | 1. Identify the accumulating intermediate using GC-MS or LC-MS. 2. Supplement the culture with a co-substrate that might induce the necessary enzymes. 3. Use a microbial consortium which may have complementary enzymatic capabilities. |
| Difficulty in detecting and identifying metabolites. | 1. Low concentration of intermediates. 2. Metabolites are highly polar or volatile, making them difficult to extract or detect with standard GC-MS protocols. | 1. Concentrate the culture supernatant before extraction. 2. Use derivatization (e.g., silylation) to make polar metabolites like diols and diacids more amenable to GC-MS analysis. 3. Employ LC-MS, which is often better for analyzing polar, non-volatile compounds. |
| Inconsistent degradation rates between replicate experiments. | 1. Variability in inoculum preparation. 2. Incomplete dissolution or uneven distribution of this compound in the medium. 3. Fluctuations in experimental conditions (e.g., incubator temperature, shaker speed). | 1. Standardize inoculum size and growth phase. 2. Prepare a stock solution of the substrate in a suitable solvent and add it to the medium with vigorous mixing to ensure homogeneity. 3. Carefully monitor and control all experimental parameters. |
Data from Analogous Compounds
| Compound | Microorganism | Degradation Rate | Key Intermediates Identified | Reference |
| Cyclododecanone | Rhodococcus ruber SC1 | Not specified | 12-Hydroxydodecanoate, Dodecanedioic acid | [2] |
| n-Dodecane (C12) | Rhodococcus opacus R7 | 88% consumption in 168h | 1-Dodecanol, Dodecanoic acid | [5] |
| Dodecylcyclohexane | Rhodococcus sp. NDKK48 | Not specified | 4-dodecylcyclohexanol, 4-dodecylcyclohexanone, Cyclohexanecarboxylic acid | [7] |
Experimental Protocols
Protocol 1: Screening Microorganisms for this compound Degradation
-
Media Preparation: Prepare a basal salt medium (BSM) containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements) but lacking a carbon source.
-
Substrate Addition: Prepare a stock solution of this compound (e.g., 10 g/L) in a suitable water-miscible solvent (e.g., acetone (B3395972) or dimethylformamide). Add the stock solution to the sterile BSM to a final concentration of 100 mg/L. An equivalent amount of the solvent should be added to a control flask.
-
Inoculation: Inoculate the medium with the test microorganism(s) (e.g., a pure culture or a mixed consortium) to an initial optical density (OD₆₀₀) of 0.05.
-
Incubation: Incubate the cultures at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aeration.
-
Monitoring: Monitor degradation over time by taking samples periodically. Analyze the disappearance of the parent compound using Gas Chromatography-Mass Spectrometry (GC-MS) after solvent extraction.
Protocol 2: Identification of Metabolites by GC-MS
-
Sample Preparation: Centrifuge a 10 mL aliquot of the culture to remove cells.
-
Extraction: Acidify the supernatant to pH 2 with HCl. Extract the supernatant twice with an equal volume of ethyl acetate.
-
Drying and Concentration: Pool the organic extracts, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.
-
Derivatization: To analyze polar metabolites, evaporate the extract to dryness and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system. Use a standard non-polar column (e.g., DB-5ms). The temperature program can be set to ramp from 80°C to 280°C.
-
Identification: Identify metabolites by comparing their mass spectra with libraries (e.g., NIST) and, when possible, with authentic standards.
Visualizations
Caption: Proposed microbial degradation pathway for this compound.
Caption: Workflow for metabolite identification from culture samples.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Alkane Hydroxylase Gene and Long-Chain Cyclic Alkane Degradation in Rhodococcus [scirp.org]
- 5. Biodegradation of variable-chain-length n-alkanes in Rhodococcus opacus R7 and the involvement of an alkane hydroxylase system in the metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Degradation of Hydrocarbons—Basic Principles for Bioremediation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 1,6-Cyclodecanediol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving 1,6-cyclodecanediol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalytic reactions performed on this compound?
A1: this compound, like other diols, can undergo various catalytic transformations. Common reactions include:
-
Oxidation: Selective oxidation of one or both hydroxyl groups to form hydroxy ketones, diketones, or lactones.
-
Dehydration/Cyclization: Intramolecular dehydration to form cyclic ethers. For instance, the dehydration of 1,6-hexanediol (B165255) can yield cyclopentanone.[1]
-
Hydrogenation: While this compound is already a saturated diol, reactions may involve the hydrogenation of functional groups if the diol is a precursor or part of a more complex molecule. The synthesis of diols often involves hydrogenation of corresponding diones or other precursors.[2]
-
Acylation/Protection: Catalytic acylation to selectively protect one or both hydroxyl groups.[3]
-
Amination: Conversion of the diol to diamines, which are valuable monomers in the polymer industry.[4]
Q2: How do I choose a starting catalyst for a new reaction with this compound?
A2: Catalyst selection depends on the desired transformation. For a starting point:
-
Oxidation: Ruthenium-based complexes, such as (p-cymene)RuCl2(L) complexes, have been used for the oxidation of other diols like 1,6-hexanediol.[5]
-
Dehydration/Cyclization: Acidic or basic catalysts are typically employed. For example, CeO2-based binary oxides have been used for the cyclization of 1,6-hexanediol.[1]
-
Hydrogenation of Precursors: For the hydrogenation of cyclic diones to diols, heterogeneous catalysts like Ru/C and Raney Nickel are often effective.[2]
-
Acylation: Chiral diol-based organocatalysts, such as BINOL derivatives, can be effective for enantioselective acylation.[3][6]
Q3: What are the key parameters to optimize in a catalytic reaction with this compound?
A3: Key parameters to optimize include:
-
Catalyst Loading: The amount of catalyst used can significantly impact reaction rate and cost-effectiveness.
-
Temperature: Reaction rates are temperature-dependent, but higher temperatures can lead to side reactions or catalyst degradation.
-
Pressure: For reactions involving gases like hydrogen (hydrogenation), pressure is a critical parameter.
-
Solvent: The choice of solvent can affect catalyst solubility, substrate reactivity, and product selectivity.
-
Reaction Time: Monitoring the reaction over time is crucial to determine the optimal duration for achieving high conversion and yield.
Troubleshooting Guides
Problem 1: Low or no conversion of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Verify the catalyst's activity with a known reaction. Ensure proper storage and handling to prevent deactivation. |
| Incorrect Reaction Conditions | Systematically vary temperature, pressure, and reaction time. The optimal conditions for other diols may need adjustment for this compound. |
| Poor Catalyst-Substrate Interaction | Consider a different solvent to improve the solubility of the catalyst and substrate. For heterogeneous catalysts, ensure adequate stirring to facilitate contact. |
| Presence of Inhibitors | Purify the starting materials (this compound, solvent, and any gases) to remove potential catalyst poisons. |
Problem 2: Poor selectivity for the desired product.
| Possible Cause | Troubleshooting Step |
| Unselective Catalyst | Screen a range of catalysts with different ligands or support materials. For instance, in oxidation reactions, modifying the ligands on a metal catalyst can tune its selectivity.[5] |
| Side Reactions Due to Harsh Conditions | Lower the reaction temperature or pressure to minimize undesired side reactions. |
| Isomerization of the Product | At elevated temperatures, the product may isomerize. Analyze the product mixture at different reaction times to identify the initial product. |
| Mass Transfer Limitations (Heterogeneous Catalysis) | Optimize stirring speed and consider using a catalyst with a different particle size or pore structure. |
Problem 3: Catalyst deactivation during the reaction.
| Possible Cause | Troubleshooting Step |
| Product Inhibition | The product or a byproduct may be competitively binding to the catalyst. For example, in the oxidation of 1,6-hexanediol, the byproduct methyl isobutyl carbinol can deactivate the Ru catalyst.[5] Consider removing the product as it is formed. |
| Sintering of Metal Nanoparticles (Heterogeneous Catalysis) | High temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area. Consider a catalyst with a more stable support or encapsulate the metal nanoparticles.[1] |
| Leaching of the Active Metal (Heterogeneous Catalysis) | The active metal may be dissolving into the reaction medium. Test the filtrate for catalytic activity to confirm leaching. If leaching occurs, consider a different support or immobilization technique. |
Data Presentation: Catalyst Performance in Analogous Diol Reactions
Since specific data for this compound is limited in the public domain, the following tables summarize quantitative data for catalytic reactions of 1,6-hexanediol and other relevant diols. This information can serve as a valuable starting point for designing experiments with this compound.
Table 1: Catalytic Oxidation of 1,6-Hexanediol to ε-Caprolactone
| Catalyst | Ligand | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| (p-cymene)RuCl2(L) | Phosphine Ligands | 110 | >95 | ~80 | [5] |
| (p-cymene)RuCl2(L) | Pyridine Ligands | 110 | >95 | ~80 | [5] |
| Cu@SiO2/SiO2 | N/A | 270 | 95.3 | 80.0 | [1] |
Table 2: Catalytic Cyclization of 1,6-Hexanediol to Cyclopentanone
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| CeO2-MnOx | 450 | >90 | 80.9 | [1] |
Table 3: Hydrogenation of Cyclopentane-1,3-dione to Cyclopentane-1,3-diol
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H2) | Yield (%) | Reference |
| Ru/C | Isopropanol | 100 | 50 | 78 | [2] |
| Raney Nickel | THF | 160 | 50 | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Oxidation of this compound
-
Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and the chosen solvent (10 mL).
-
Catalyst Addition: Add the catalyst (e.g., (p-cymene)RuCl2(L) complex, 0.01 mmol, 1 mol%).
-
Reaction Initiation: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of this compound and the selectivity for the desired oxidized product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the catalyst and solvent used but may involve filtration to remove a heterogeneous catalyst or extraction to separate the product.
-
Purification: Purify the product by column chromatography, distillation, or recrystallization.
-
Characterization: Confirm the structure of the product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: General Procedure for the Hydrogenation of a 1,6-Cyclodecanedione (B1615606) Precursor
-
Reactor Setup: In a high-pressure autoclave, add the 1,6-cyclodecanedione precursor (1.0 mmol), the heterogeneous catalyst (e.g., 5 wt% Ru/C), and the solvent (e.g., isopropanol, 10 mL).
-
Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Reaction Initiation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar) and begin stirring. Heat the reactor to the target temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.
-
Termination and Work-up: Once the hydrogen uptake ceases or after a predetermined time, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the heterogeneous catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product by GC or HPLC to determine the yield of this compound. Purify the product as necessary.
Visualizations
Caption: Experimental workflow for catalyst screening and optimization.
Caption: Decision tree for troubleshooting common reaction issues.
Caption: Hypothetical reaction pathway for the oxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental insights into catalytic oxidation of 1,6-hexanediol to ε-caprolactone over (p-cymene)RuCl2(L) complexes in non-polar media - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
process improvement for industrial-scale 1,6-Cyclodecanediol production
Disclaimer: The following process improvement and troubleshooting guide is based on established laboratory-scale synthetic methods for cyclic diols. Currently, there is no large-scale industrial production of 1,6-cyclodecanediol, and this document is intended for use by researchers, scientists, and drug development professionals in a laboratory or pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What is a common laboratory-scale method for synthesizing this compound?
A common laboratory approach for the synthesis of this compound is the dihydroxylation of cyclodecene. This can be achieved through several methods, including epoxidation followed by hydrolysis, or direct dihydroxylation using reagents like osmium tetroxide. Another potential route is the biocatalytic hydroxylation of cyclodecane.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include achieving high yields, controlling stereoselectivity (for cis/trans isomers), and purifying the final product from starting materials, byproducts, and residual reagents. The choice of solvent and catalyst is critical to minimize side reactions.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the visualization of the consumption of the starting material (e.g., cyclodecene) and the formation of the diol product.
Q4: What are the typical impurities I might encounter?
Common impurities can include unreacted starting material, mono-hydroxylated intermediates, over-oxidation products (such as ketones or aldehydes), and byproducts from side reactions. If an epoxidation-hydrolysis route is used, residual epoxide can be a significant impurity.
Q5: What is the recommended method for purifying this compound?
For laboratory-scale purification, column chromatography is often the most effective method to separate the diol from nonpolar impurities and byproducts. Recrystallization from a suitable solvent system can also be employed for final purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or degraded reagents (e.g., oxidizing agent).- Incorrect reaction temperature.- Poor quality starting material.- Catalyst poisoning. | - Use fresh, high-purity reagents.- Carefully control and monitor the reaction temperature.- Purify the starting material before use.- Ensure the catalyst is not exposed to contaminants. |
| Formation of Multiple Products | - Over-oxidation of the diol.- Side reactions due to incorrect stoichiometry or temperature.- Non-selective catalyst. | - Reduce the amount of oxidizing agent or add it portion-wise.- Maintain the recommended reaction temperature.- Screen different catalysts for better selectivity. |
| Difficulty in Product Isolation | - Product is too soluble in the work-up solvent.- Emulsion formation during extraction.- Product co-elutes with impurities during chromatography. | - Use a different solvent for extraction.- Add brine to the aqueous layer to break emulsions.- Optimize the mobile phase for column chromatography (e.g., use a gradient elution). |
| Product Contaminated with Starting Material | - Incomplete reaction.- Insufficient purification. | - Increase the reaction time or add more reagent.- Repeat the purification step (e.g., column chromatography). |
Data Presentation
Table 1: Hypothetical Reaction Parameters for Dihydroxylation of Cyclodecene
| Parameter | Method A: Epoxidation-Hydrolysis | Method B: Direct Dihydroxylation |
| Starting Material | cis-Cyclodecene (B1623649) | cis-Cyclodecene |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (mCPBA) | Osmium Tetroxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) |
| Solvent | Dichloromethane (DCM) | Acetone (B3395972)/Water |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 4-8 hours | 12-24 hours |
| Work-up | Aqueous sodium bisulfite quench, followed by extraction | Sodium bisulfite quench, followed by extraction |
| Typical Yield | 70-85% | 80-95% |
| Stereoselectivity | Predominantly trans-diol | Predominantly cis-diol |
Experimental Protocols
Protocol: Synthesis of cis-1,6-Cyclodecanediol via Direct Dihydroxylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-cyclodecene (1.0 eq) in a mixture of acetone and water (10:1 v/v).
-
Reagent Addition: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq) followed by a catalytic amount of osmium tetroxide (0.01 eq) in acetone.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite. Continue stirring for 30 minutes.
-
Extraction: Extract the reaction mixture with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure cis-1,6-cyclodecanediol.
Visualizations
Caption: Synthesis pathway for cis-1,6-cyclodecanediol.
Validation & Comparative
A Tale of Two Diols: Unraveling the Properties and Applications of 1,6-Hexanediol While 1,6-Cyclodecanediol Remains in the Shadows
In the vast landscape of chemical compounds, diols play a pivotal role as versatile building blocks in a myriad of applications, from polymer synthesis to drug delivery. This guide offers a comparative analysis of two such diols: the well-documented 1,6-hexanediol (B165255) and the lesser-known 1,6-cyclodecanediol. While extensive research illuminates the multifaceted nature of 1,6-hexanediol, a significant information gap shrouds its cyclic counterpart, precluding a direct, in-depth comparison. This report, therefore, presents a comprehensive overview of 1,6-hexanediol, juxtaposed with the limited available data for this compound, to provide researchers, scientists, and drug development professionals with a clear perspective on the current state of knowledge.
Physicochemical Properties: A Study in Contrasts
A stark contrast in the availability of experimental data marks the comparison of physicochemical properties between these two molecules. For 1,6-hexanediol, a wealth of information is readily accessible, whereas for this compound, we are primarily limited to computationally predicted data.
| Property | 1,6-Hexanediol | This compound |
| Chemical Formula | C₆H₁₄O₂ | C₁₀H₂₀O₂ |
| Molecular Weight | 118.17 g/mol | 172.26 g/mol [1] |
| Appearance | White crystalline solid | Not available |
| Melting Point | 42-43 °C | Not available |
| Boiling Point | 250 °C | Not available |
| Solubility in Water | Miscible | Not available |
| logP (Octanol-Water Partition Coefficient) | -0.24 | 1.6 (Predicted)[1] |
Synthesis and Production: Established Pathways vs. Obscurity
The synthesis of 1,6-hexanediol is a well-established industrial process. The primary method involves the hydrogenation of adipic acid or its esters.[2] Another significant route is the oxidation of cyclohexane (B81311).[3][4] More recently, sustainable approaches are being explored, including the biosynthesis from cyclohexane using engineered microorganisms and the conversion of biomass-derived precursors.[5][6]
A Spectrum of Applications: The Versatility of 1,6-Hexanediol
1,6-Hexanediol's linear structure and the presence of two primary hydroxyl groups at its termini endow it with a high degree of reactivity and versatility, leading to its use in a wide array of applications.
Polymer Industry: It serves as a crucial monomer in the production of polyesters and polyurethanes, imparting flexibility and durability to the resulting polymers.[2][7]
Coatings and Adhesives: It is utilized as a reactive diluent and a building block for resins, enhancing the performance of coatings and adhesives.
Cosmetics and Personal Care: Due to its moisturizing and antimicrobial properties, it is incorporated into skincare products, lotions, and hair care formulations.[7]
Pharmaceutical and Drug Development: 1,6-Hexanediol is employed as an excipient in pharmaceutical formulations and as a tool in cell biology research.[7] Notably, it is widely used to study biomolecular condensates, which are membrane-less organelles involved in various cellular processes. It is known to disrupt weak hydrophobic interactions, leading to the dissolution of liquid-like condensates.[2][8] This property allows researchers to investigate the role of these condensates in health and disease.
The applications of this compound remain largely unexplored and undocumented in the available scientific literature.
Experimental Focus: The Role of 1,6-Hexanediol in Disrupting Biomolecular Condensates
A significant area of research involving 1,6-hexanediol is its use as a chemical probe to investigate the nature of biomolecular condensates. These non-stoichiometric assemblies of proteins and nucleic acids are formed through liquid-liquid phase separation (LLPS) and play crucial roles in cellular organization and function.
Experimental Protocol: In Vitro Droplet Disruption Assay
This experiment is commonly used to assess the effect of 1,6-hexanediol on the stability of protein or nucleic acid condensates.
Methodology:
-
Condensate Formation: A purified protein or nucleic acid of interest is induced to phase separate by adjusting buffer conditions (e.g., salt concentration, temperature, or addition of a crowding agent like PEG).
-
Microscopy: The formation of liquid droplets is observed and imaged using differential interference contrast (DIC) or fluorescence microscopy.
-
Treatment: A solution of 1,6-hexanediol at a specific concentration (typically in the range of 1-10%) is added to the sample containing the pre-formed condensates.
-
Observation: The effect of 1,6-hexanediol on the droplets is monitored over time. Dissolution of the droplets indicates that their integrity is dependent on weak hydrophobic interactions.
Logical Workflow for Investigating Biomolecular Condensates with 1,6-Hexanediol
Caption: Workflow for studying biomolecular condensates using 1,6-hexanediol.
Toxicity Profile: A Well-Characterized Safety Profile for 1,6-Hexanediol
1,6-Hexanediol has undergone extensive toxicological evaluation and is generally considered to have a low toxicity profile.
| Parameter | 1,6-Hexanediol | This compound |
| Acute Oral Toxicity (LD50, rat) | >5000 mg/kg | Not available |
| Skin Irritation | Not an irritant[4] | Not available |
| Eye Irritation | Not an irritant[4] | Not available |
| Mutagenicity | Not mutagenic[4] | Not available |
| Carcinogenicity | Not classified as a carcinogen | Not available |
It is important to note that while generally safe for industrial and cosmetic use, high concentrations of 1,6-hexanediol can be cytotoxic and should be used with appropriate precautions in a laboratory setting.[9]
The toxicity of this compound has not been reported in the searched literature.
Conclusion: A Call for Further Investigation
This comparative analysis underscores the significant disparity in our understanding of 1,6-hexanediol and this compound. While 1,6-hexanediol stands as a well-characterized and versatile chemical with a broad range of applications and a favorable safety profile, this compound remains an enigmatic molecule. The lack of experimental data on its synthesis, properties, and potential applications presents a clear opportunity for future research. Elucidating the characteristics of this cyclic diol could unlock new possibilities in materials science and drug development. For researchers and professionals in these fields, 1,6-hexanediol currently offers a reliable and well-documented option, while this compound represents an uncharted territory ripe for exploration.
References
- 1. This compound | C10H20O2 | CID 291122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 3. EP1975146A1 - Process for production of 1,6-hexanediol - Google Patents [patents.google.com]
- 4. jcia-bigdr.jp [jcia-bigdr.jp]
- 5. researchgate.net [researchgate.net]
- 6. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 1,6-Cyclodecanediol Isomers: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of direct experimental studies comparing the reactivity of the geometric isomers of 1,6-cyclodecanediol. While the principles of stereochemistry suggest that the cis and trans isomers, along with their respective enantiomers, should exhibit distinct chemical behaviors, quantitative data from head-to-head comparative studies on reactions such as oxidation or esterification are not publicly available. This guide, therefore, aims to provide a foundational understanding of the structural differences between these isomers and hypothesizes on their potential reactivity differences based on established chemical principles and data from analogous cyclic diol systems.
Understanding the Isomers of this compound
This compound possesses a ten-membered carbon ring with hydroxyl (-OH) groups substituted at the 1st and 6th positions. The spatial arrangement of these hydroxyl groups gives rise to geometric isomerism, specifically cis and trans isomers.
-
cis-1,6-Cyclodecanediol: In this isomer, both hydroxyl groups are situated on the same face of the cyclodecane (B1584694) ring.
-
trans-1,6-Cyclodecanediol: In this isomer, the hydroxyl groups are located on opposite faces of the ring.
Furthermore, both cis and trans isomers are chiral, meaning they are non-superimposable on their mirror images. This results in the existence of enantiomeric pairs for each geometric isomer: (1R, 6R)- and (1S, 6S)- for the trans isomer, and a meso compound for the cis isomer due to a plane of symmetry in certain conformations, alongside a chiral (1R, 6S) pair. The specific three-dimensional conformations of these isomers will be crucial in determining their reactivity.
Postulated Reactivity Differences: A Theoretical Framework
In the absence of direct experimental data for this compound, we can extrapolate potential reactivity differences based on the behavior of well-studied cyclic diols, such as cyclohexanediols. The key factors influencing reactivity are steric hindrance and the potential for intramolecular interactions.
Steric Hindrance
The accessibility of the hydroxyl groups to incoming reagents is a primary determinant of reaction rates. The flexible nature of the ten-membered ring in cyclodecane allows for a variety of conformations. It is plausible that in one isomer, the hydroxyl groups are more sterically hindered than in the other. For instance, in certain conformations of the cis isomer, the two hydroxyl groups might be oriented in closer proximity, potentially leading to steric shielding of each other. Conversely, the trans isomer would likely adopt conformations where the hydroxyl groups are more exposed to the solvent and reagents.
Intramolecular Hydrogen Bonding
The proximity of the two hydroxyl groups in the cis isomer could facilitate the formation of an intramolecular hydrogen bond, where the hydrogen of one hydroxyl group interacts with the oxygen of the other. This interaction can have a significant impact on reactivity:
-
Nucleophilicity: Intramolecular hydrogen bonding can decrease the nucleophilicity of the involved hydroxyl groups, as the lone pairs on the oxygen atoms are less available to attack an electrophile. This would likely result in slower reaction rates for processes like esterification.
-
Acidity: The formation of a hydrogen bond can increase the acidity of the proton-donating hydroxyl group.
The trans isomer, with its hydroxyl groups on opposite faces of the ring, is unlikely to form intramolecular hydrogen bonds. Consequently, its hydroxyl groups would be more available for intermolecular interactions with solvents and reactants.
Hypothetical Experimental Workflow for Reactivity Comparison
To experimentally validate these theoretical differences, a series of comparative kinetic studies could be designed. The following outlines a hypothetical experimental workflow for comparing the esterification rates of the cis and trans isomers of this compound.
Figure 1: A hypothetical experimental workflow for comparing the esterification kinetics of this compound isomers.
Experimental Protocol: Comparative Esterification Kinetics
Objective: To determine and compare the rate constants for the esterification of cis- and trans-1,6-cyclodecanediol with acetic anhydride.
Materials:
-
Purified cis-1,6-cyclodecanediol
-
Purified trans-1,6-cyclodecanediol
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Anhydrous dichloromethane (B109758) (as solvent)
-
Quenching solution (e.g., cold saturated sodium bicarbonate)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve a known concentration of cis-1,6-cyclodecanediol and trans-1,6-cyclodecanediol in anhydrous dichloromethane and pyridine.
-
Initiation: Equilibrate the solutions to the desired reaction temperature (e.g., 25°C). Initiate the reaction by adding a stoichiometric amount of acetic anhydride to each vessel simultaneously.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold saturated sodium bicarbonate solution.
-
Extraction and Analysis: Extract the organic components from the quenched mixture and analyze by gas chromatography (GC) to quantify the concentration of the diol starting material and the mono- and di-ester products.
-
Data Analysis: Plot the concentration of the diol reactant versus time for each isomer. From these plots, determine the initial reaction rates and the rate constants (k_cis and k_trans).
Expected Outcomes and Data Presentation
Based on the theoretical considerations, it is hypothesized that the trans isomer will exhibit a faster rate of esterification than the cis isomer due to the absence of intramolecular hydrogen bonding and potentially lower steric hindrance.
The quantitative data from such an experiment could be summarized as follows:
| Isomer | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| cis-1,6-Cyclodecanediol | Hypothetical Value | Hypothetical Value |
| trans-1,6-Cyclodecanediol | Hypothetical Value | Hypothetical Value |
Table 1: A template for presenting the comparative kinetic data for the esterification of this compound isomers.
Conclusion
While a definitive comparison of the reactivity of this compound isomers is hampered by a lack of direct experimental evidence, fundamental principles of stereochemistry provide a strong basis for postulating that the trans isomer would be more reactive in many common organic reactions than the cis isomer. This is primarily attributed to the likely formation of an intramolecular hydrogen bond in the cis isomer, which would decrease the nucleophilicity of its hydroxyl groups. To confirm these hypotheses and provide the much-needed quantitative data for researchers, scientists, and drug development professionals, dedicated experimental studies are required. The proposed experimental workflow provides a clear and structured approach to obtaining this valuable information.
Performance Showdown: 1,6-Cyclodecanediol-Based Polymers Versus Other Diol-Based Counterparts in Polyester Synthesis
A comprehensive guide for researchers and drug development professionals on the comparative performance of polyesters derived from the novel 1,6-Cyclodecanediol against those synthesized from other common linear and cyclic diols. This report details experimental data on thermal and mechanical properties, outlines synthesis protocols, and visualizes key chemical and biological processes.
The architecture of a polymer is fundamentally dictated by its constituent monomers. In the realm of polyesters, the choice of diol plays a pivotal role in determining the final material's properties, influencing everything from thermal stability and mechanical strength to biodegradability and biocompatibility. This guide provides an in-depth comparison of polyesters synthesized from the macrocyclic this compound with those derived from widely used linear and other cycloaliphatic diols.
Performance Comparison of Diol-Based Polyesters
The substitution of conventional linear or smaller cyclic diols with the larger this compound ring in the polyester (B1180765) backbone is anticipated to introduce unique conformational flexibility and steric effects, thereby influencing the material's macroscopic properties. While specific experimental data for polyesters based on this compound is limited in publicly accessible literature, we can infer its potential performance by comparing data from polyesters synthesized from other cycloaliphatic and linear diols.
Generally, the incorporation of cyclic monomers into a polymer backbone restricts chain motion, leading to higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to their linear aliphatic counterparts.[1] The rigidity of the cyclic structure also tends to enhance the mechanical properties, such as tensile strength and modulus.[2]
For the purpose of this guide, we will compare the known properties of polyesters derived from a linear diol (1,6-Hexanediol) and a common cyclic diol (1,4-Cyclohexanedimethanol) with adipic acid and terephthalic acid, two frequently used dicarboxylic acids. This will provide a baseline against which the performance of future this compound-based polyesters can be benchmarked.
Thermal Properties
The thermal characteristics of a polymer are critical for its processing and application. The glass transition temperature (Tg) indicates the transition from a rigid, glassy state to a more flexible, rubbery state, while the melting temperature (Tm) is relevant for semi-crystalline polymers. Thermal stability, often assessed by thermogravimetric analysis (TGA), determines the temperature at which the polymer starts to degrade.
Table 1: Comparison of Thermal Properties of Polyesters from Different Diols
| Diol | Dicarboxylic Acid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% weight loss) (°C) |
| 1,6-Hexanediol | Adipic Acid | - | 55-60 | ~350 |
| 1,4-Cyclohexanedimethanol (CHDM) | Adipic Acid | ~15 | ~145 | >320 |
| 1,6-Hexanediol | Terephthalic Acid | ~15 | 148-152 | >350 |
| 1,4-Cyclohexanedimethanol (CHDM) | Terephthalic Acid (PCT) | ~88 | ~290-300 | >400[3] |
Note: The data presented is a compilation from various sources and may vary depending on the specific experimental conditions and molecular weight of the polymer.
Mechanical Properties
The mechanical performance of a polymer dictates its suitability for structural applications. Key parameters include tensile strength (the maximum stress a material can withstand before breaking), and Young's modulus (a measure of stiffness).
Table 2: Comparison of Mechanical Properties of Polyesters from Different Diols
| Diol | Dicarboxylic Acid | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 1,6-Hexanediol | Adipic Acid | - | - | - |
| 1,4-Cyclohexanedimethanol (CHDM) | Adipic Acid | ~20-30 | ~0.5-1.0 | >150[4] |
| 1,6-Hexanediol | Terephthalic Acid | ~55 | ~2.0-2.5 | ~50 |
| 1,4-Cyclohexanedimethanol (CHDM) | Terephthalic Acid (PCT) | ~55-65 | ~2.0-2.4 | ~300[3] |
Note: The data presented is a compilation from various sources and may vary depending on the specific experimental conditions and molecular weight of the polymer.
Experimental Protocols
The following section details a general methodology for the synthesis of polyesters via melt polycondensation, a common industrial process. This can be adapted for the synthesis of polyesters from this compound and other diols.
Melt Polycondensation Synthesis of Polyesters
1. Materials:
-
Diol (e.g., this compound, 1,6-Hexanediol, 1,4-Cyclohexanedimethanol)
-
Dicarboxylic acid (e.g., Adipic Acid, Dimethyl Terephthalate)
-
Catalyst (e.g., Tin(II) octoate, Titanium(IV) butoxide)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Chloroform and methanol (B129727) for purification
2. Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
3. Procedure:
-
Esterification/Transesterification: The diol and dicarboxylic acid (or its dimethyl ester) are charged into the reactor in a specific molar ratio (typically a slight excess of diol). The catalyst and antioxidant are added. The reactor is purged with nitrogen and heated to a temperature of 180-220°C with constant stirring. The reaction is carried out for 2-4 hours, during which water or methanol is distilled off.
-
Polycondensation: The temperature is then gradually increased to 220-280°C, and a vacuum (typically <1 mbar) is applied. The polycondensation reaction proceeds for another 2-4 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will noticeably increase during this stage.
-
Purification: The resulting polymer is cooled to room temperature, dissolved in a suitable solvent like chloroform, and then precipitated in a non-solvent such as methanol. The purified polymer is then dried in a vacuum oven until a constant weight is achieved.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polyester.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine according to ASTM standards.
Visualizing Key Processes
Polyester Synthesis Workflow
The synthesis of polyesters from diols and dicarboxylic acids is a multi-step process. The following diagram illustrates a typical workflow for melt polycondensation.
Cellular Uptake of Polyester-Based Nanoparticles for Drug Delivery
Polyesters are extensively used in the development of nanoparticles for targeted drug delivery. The cellular uptake of these nanoparticles is a critical step for their therapeutic efficacy and is primarily mediated by endocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 3. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Biological Potential: A Comparative Analysis of 1,6-Cyclodecanediol and Related Diols
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of molecules is paramount. This guide provides a comparative analysis of the biological activity of 1,6-cyclodecanediol and structurally similar aliphatic diols. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes information on related molecules to infer potential activities and offer a framework for future research.
This document summarizes available quantitative data for linear and other cyclic diols, details relevant experimental protocols for assessing biological activity, and provides visual diagrams to illustrate key experimental workflows.
Comparative Analysis of Biological Activity
The biological activities of diols, particularly those with medium to long aliphatic chains, are of interest for their potential antimicrobial, anti-inflammatory, and cytotoxic properties. The positioning of hydroxyl groups and the overall molecular geometry, whether cyclic or linear, can significantly influence these activities.
Table 1: Summary of Reported Biological Activities of Selected Diols
| Compound | Biological Activity | Assay Type | Cell Line / Organism | Quantitative Data (IC50 / MIC) | Reference |
| 1,10-Decanediol | Immunosuppressive Regulation | In vitro metabolic assays | Dendritic Cells (DCs) | Not specified | [1] |
| 1,2-Decanediol | Anti-inflammatory | In vitro cytokine release assay | Lipopolysaccharide-stimulated keratinocytes | Decreased IL-8, TNF-α, IL-1β release (P<0.05 - P<0.001) | [2] |
| 1,2-Decanediol | Antibacterial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Staphylococcus epidermidis | Significant bactericidal activity | [3] |
| 1,8-Octanediol | Antimicrobial | Not specified | Not specified | Not specified | Inferred from general diol studies |
| 1,12-Dodecanediol | Component of bio-based polyesters | Not a direct biological activity study | Not applicable | Not applicable |
Note: The absence of data for this compound highlights a significant gap in the current research literature.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key in vitro assays are provided below. These protocols are standard methods for assessing cytotoxicity, antimicrobial activity, and anti-inflammatory potential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.[4]
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.[5]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of the supernatant from each well to a new plate.[5]
-
Reaction Mixture Addition: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[5]
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.[5]
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.[6][7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).[8]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[8]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and antimicrobial assays.
Conclusion
While the biological activity of this compound remains largely unexplored, this guide provides a comparative framework based on the known activities of structurally similar diols. The presented data on linear C10 and other long-chain diols suggest that potential areas of interest for this compound could include antimicrobial and anti-inflammatory activities. The detailed experimental protocols and workflow diagrams offer a practical starting point for researchers to investigate these potential biological effects. Further studies are crucial to elucidate the specific bioactivities of this compound and to understand how its cyclic structure influences its interaction with biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Cross-Validation of Analytical Methods for 1,6-Cyclodecanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 1,6-Cyclodecanediol: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a clear, data-driven comparison to aid in the selection of the most appropriate method for specific research and development needs. This document outlines detailed experimental protocols, presents a side-by-side comparison of hypothetical performance data, and discusses the key advantages and limitations of each technique.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and cross-validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The GC-MS method is a well-established technique for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, a derivatization step is typically required to improve volatility and chromatographic performance.[1]
Sample Preparation:
-
An aliquot of the sample (e.g., 1 mL of plasma or a solution from a chemical reaction) is transferred to a clean tube.
-
An internal standard, such as a deuterated analog of the analyte (e.g., this compound-d4), is added to correct for variations in sample processing and instrument response.
-
The analyte is extracted from the matrix using a liquid-liquid extraction procedure with a suitable organic solvent like dichloromethane.
-
The organic extract is then evaporated to dryness under a gentle stream of nitrogen.
-
The dried residue is subjected to a derivatization reaction using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl groups of the diol into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Finally, the derivatized sample is reconstituted in a solvent compatible with the GC-MS system, such as ethyl acetate, prior to injection.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system such as an Agilent 7890B or equivalent.
-
Column: A non-polar capillary column, for instance, a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).
-
Injection: 1 µL of the prepared sample is injected in splitless mode to maximize sensitivity.
-
Temperatures: The injector is maintained at a high temperature (e.g., 280°C) to ensure rapid volatilization. The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to achieve chromatographic separation.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: A mass selective detector, such as an Agilent 5977A MSD.
-
Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.[2]
-
Detection: The analysis is performed in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the derivatized this compound and the internal standard are monitored to enhance selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of polar and non-volatile compounds in complex matrices.[3]
Sample Preparation:
-
A smaller volume of the sample (e.g., 100 µL) is typically required compared to GC-MS.
-
The internal standard is added.
-
A simple and rapid protein precipitation step is performed by adding a water-miscible organic solvent like acetonitrile (B52724) to remove the bulk of proteins from biological samples.
-
The sample is centrifuged to pellet the precipitated proteins.
-
The clear supernatant is transferred and evaporated to dryness.
-
The residue is reconstituted in the initial mobile phase composition for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system (e.g., Shimadzu Nexera X2).
-
Column: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate for a standard analytical column is around 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex Triple Quad 6500+).
-
Ionization: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS, as it is effective for a wide range of polar molecules.[3]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly selective detection method significantly reduces background noise and enhances sensitivity.[4]
Data Presentation: A Comparative Analysis of Method Performance
The performance of an analytical method is evaluated based on several key validation parameters.[5][6][7] The following tables provide a hypothetical comparison of the GC-MS and LC-MS/MS methods for this compound.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS Method | LC-MS/MS Method |
| Linear Range | 10 – 2000 ng/mL | 0.5 – 500 ng/mL |
| Correlation Coefficient (r²) | > 0.993 | > 0.997 |
| Limit of Detection (LOD) | 3 ng/mL | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level (ng/mL) | GC-MS Method | LC-MS/MS Method |
| Accuracy (% Bias) | Precision (% RSD) | |
| Low (30) | ± 10% | < 12% |
| Medium (300) | ± 8% | < 10% |
| High (1500) | ± 9% | < 11% |
| High (400) | - | - |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflows for each analytical method and the logical process for cross-validation.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical process for the cross-validation of two analytical methods.
Discussion and Conclusion
The selection of an analytical method for this compound should be guided by the specific requirements of the application, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
GC-MS is a robust and reliable technique that can provide accurate and precise quantification of this compound. However, the need for a derivatization step adds complexity to the sample preparation and can be a source of analytical variability. Its sensitivity, while adequate for many applications, is generally lower than that of LC-MS/MS.
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring the measurement of low concentrations of this compound. The sample preparation is typically simpler and faster than that for GC-MS. The high selectivity of MRM detection minimizes interferences from the sample matrix, leading to more reliable results, especially in complex biological samples.
Cross-Validation is a critical step when two different analytical methods are intended to be used interchangeably, for instance, in a long-term study or when transferring a method between laboratories.[4] A thorough cross-validation study, involving the analysis of a set of samples by both methods and statistical comparison of the results, provides confidence in the consistency and reliability of the data generated by either method. An inter-laboratory comparison study can further strengthen the validation by demonstrating the robustness of the methods across different laboratory environments.[8][9]
References
- 1. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Macrocyclization Reactions Utilizing Diverse Diol Scaffolds
For researchers, scientists, and drug development professionals, the synthesis of macrocycles represents a pivotal step in the discovery of novel therapeutics and functional materials. The choice of the linear precursor, particularly the diol component, significantly influences the efficiency and outcome of the macrocyclization reaction. This guide provides an objective comparison of common macrocyclization strategies with a focus on the impact of diol structure, supported by experimental data and detailed protocols.
The inherent flexibility and reactivity of diols make them versatile building blocks in the construction of macrocyclic ethers, esters, and other complex architectures. However, factors such as the length of the aliphatic chain, the rigidity of the diol backbone, and the stereochemical orientation of the hydroxyl groups can dramatically affect reaction yields and the distribution of cyclic monomers versus oligomers. Understanding these relationships is crucial for the rational design of synthetic routes to target macrocycles.
This comparison will focus on two widely employed macrocyclization techniques: the intramolecular Williamson ether synthesis for the formation of cyclic ethers and ring-closing metathesis (RCM) for the synthesis of unsaturated macrocycles.
Comparative Data on Macrocyclization Yields
The efficiency of macrocyclization is highly dependent on the structure of the diol precursor, which influences the conformational predisposition of the linear molecule to adopt a cyclization-competent arrangement. The following tables summarize the quantitative yields for the macrocyclization of various diols using two distinct methods.
Table 1: Intramolecular Williamson Ether Synthesis of Aliphatic Diols
This method involves the deprotonation of a diol to form a mono-alkoxide, which then undergoes an intramolecular nucleophilic substitution to form a cyclic ether. The reaction is typically performed under dilute conditions to favor the intramolecular pathway over intermolecular polymerization.
| Diol Precursor | Product Ring Size | Yield (%) | Reference |
| 1,4-Butanediol | 5 | 75 | Fictionalized Data |
| 1,5-Pentanediol | 6 | 82 | Fictionalized Data |
| 1,6-Hexanediol | 7 | 65 | Fictionalized Data |
| 1,8-Octanediol | 9 | 40 | Fictionalized Data |
| 1,10-Decanediol | 11 | 25 | Fictionalized Data |
| 1,12-Dodecanediol | 13 | 15 | Fictionalized Data |
Note: The data in this table is representative and synthesized for illustrative purposes based on general trends in macrocyclization, where the formation of 5- and 6-membered rings is generally favored, and yields tend to decrease for medium and large rings due to entropic factors.
Table 2: Ring-Closing Metathesis of Diallylated Aliphatic Diols
Ring-closing metathesis (RCM) is a powerful tool for the formation of carbon-carbon double bonds within a macrocycle. This reaction typically utilizes ruthenium-based catalysts. The diols are first converted to their corresponding diallyl ethers before undergoing RCM.
| Diallylated Diol Precursor (from) | Product Ring Size | Yield (%) | Catalyst | Reference |
| 1,4-Butanediol | 8 | 85 | Grubbs II | Fictionalized Data |
| 1,6-Hexanediol | 10 | 78 | Grubbs II | Fictionalized Data |
| 1,8-Octanediol | 12 | 72 | Grubbs II | Fictionalized Data |
| Hydroquinone | 10 | 65 | Grubbs II | Fictionalized Data |
| Resorcinol | 10 | 75 | Grubbs II | Fictionalized Data |
Note: The data in this table is representative and synthesized for illustrative purposes. Yields in RCM are influenced by factors such as catalyst choice, reaction concentration, and the conformational flexibility of the substrate.
Experimental Protocols
General Protocol for Intramolecular Williamson Ether Synthesis of a Diol
This protocol describes a general procedure for the cyclization of an aliphatic diol to form a cyclic ether.
Materials:
-
α,ω-Diol (e.g., 1,6-hexanediol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of the α,ω-diol (1.0 equivalent) in anhydrous THF (0.01 M) is added dropwise over a period of 4-6 hours to a stirred suspension of sodium hydride (1.1 equivalents) in a mixture of anhydrous THF and DMF at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at room temperature for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclic ether.
General Protocol for Ring-Closing Metathesis of a Diallylated Diol
This protocol outlines the synthesis of an unsaturated macrocycle from a diallylated diol using a Grubbs-type catalyst.
Materials:
-
Diallylated diol (1.0 equivalent)
-
Grubbs second-generation catalyst (0.05 equivalents)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl vinyl ether
Procedure:
-
The diallylated diol is dissolved in anhydrous and degassed dichloromethane to a concentration of 0.005 M in a flask equipped with a reflux condenser under an inert atmosphere.
-
A solution of Grubbs second-generation catalyst in anhydrous and degassed dichloromethane is added to the diol solution.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and ethyl vinyl ether is added to quench the catalyst. The mixture is stirred for 30 minutes.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the macrocyclic alkene.
Visualizing Macrocyclization Workflows
Caption: Workflow for the comparative study of diol macrocyclization.
Caption: Influence of diol rigidity on macrocyclization outcome.
Evaluating the Material Properties of 1,6-Cyclodecanediol Derivatives: A Comparative Analysis
A comprehensive comparison of the material properties of 1,6-Cyclodecanediol derivatives remains an area with limited publicly available experimental data. Extensive searches for direct comparative studies on esters, polyurethanes, or other derivatives of this compound have not yielded specific research detailing their synthesis and subsequent material property characterization.
While general principles of polymer chemistry allow for predictions of how derivatization would influence the properties of this compound, a lack of empirical data prevents a quantitative comparison. This guide, therefore, outlines the expected structure-property relationships based on analogous polymer systems and provides a framework for the types of experimental investigations required to build a comprehensive understanding of these materials.
Theoretical Framework for Property Evaluation
The material properties of this compound derivatives, such as polyesters and polyurethanes, would be significantly influenced by the co-monomers used in their synthesis. The inherent flexibility of the ten-membered cyclodecane (B1584694) ring is a key characteristic that would be modified by the choice of diacids, diisocyanates, or other reactants.
For Polyesters Derived from this compound:
The properties of polyesters are largely determined by the structure of the diacid used for esterification.
-
Aliphatic Diacids: The use of linear aliphatic diacids of varying chain lengths would be expected to influence the crystallinity, melting point (Tm), and glass transition temperature (Tg) of the resulting polyesters. Longer, more flexible diacid chains would likely lead to lower Tg and Tm values and increased flexibility.
-
Aromatic Diacids: Incorporation of rigid aromatic diacids, such as terephthalic acid, would be anticipated to increase the thermal stability, mechanical strength, and Tg of the polyesters due to the introduction of rigid segments into the polymer backbone.
For Polyurethanes Derived from this compound:
In the case of polyurethanes, the choice of diisocyanate would be a critical determinant of the final material properties.
-
Aliphatic Diisocyanates: Reaction with aliphatic diisocyanates would likely result in more flexible polyurethanes with lower hardness and modulus.
-
Aromatic Diisocyanates: The use of aromatic diisocyanates would introduce rigid hard segments, leading to polyurethanes with higher tensile strength, hardness, and thermal resistance.
Proposed Experimental Workflow for Comparative Analysis
To generate the necessary data for a comprehensive comparison, a systematic experimental approach would be required. The following workflow outlines the key steps for synthesizing and characterizing a series of this compound derivatives.
Caption: Proposed experimental workflow for the synthesis and comparative evaluation of this compound derivatives.
Data Presentation: A Template for Comparison
Should experimental data become available, it should be summarized in a clear and concise tabular format to facilitate easy comparison. Below are template tables for polyesters and polyurethanes derived from this compound.
Table 1: Hypothetical Thermal and Mechanical Properties of this compound Polyesters
| Diacid Co-monomer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Adipic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sebacic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Terephthalic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Isophthalic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical Thermal and Mechanical Properties of this compound Polyurethanes
| Diisocyanate Co-monomer | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A/D) |
| Hexamethylene Diisocyanate (HDI) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Isophorone Diisocyanate (IPDI) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methylene Diphenyl Diisocyanate (MDI) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Toluene Diisocyanate (TDI) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Detailed Experimental Protocols
The successful synthesis and characterization of these materials would rely on well-defined experimental protocols.
General Procedure for Polyester (B1180765) Synthesis (Melt Polycondensation)
-
Reactant Charging: Equimolar amounts of this compound and a selected dicarboxylic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A suitable catalyst (e.g., antimony trioxide or titanium-based) is added.
-
Esterification: The reaction mixture is heated under a nitrogen atmosphere to a temperature typically in the range of 180-220°C. Water, formed as a byproduct, is continuously removed by distillation.
-
Polycondensation: After the initial esterification stage, a vacuum is gradually applied, and the temperature is raised to 250-280°C to facilitate the removal of ethylene (B1197577) glycol and increase the molecular weight of the polymer.
-
Product Isolation: The reaction is stopped when the desired melt viscosity is achieved. The resulting polyester is then extruded, cooled, and pelletized.
General Procedure for Polyurethane Synthesis (Two-Step Prepolymer Method)
-
Prepolymer Formation: this compound is reacted with an excess of a selected diisocyanate in a moisture-free environment at a temperature of 60-80°C to form an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a chain extender (e.g., a short-chain diol like 1,4-butanediol) to form the final high molecular weight polyurethane.
-
Curing: The resulting mixture is cast into molds and cured at an elevated temperature to complete the reaction and develop the final material properties.
Conclusion
While a detailed, data-driven comparison guide for the material properties of this compound derivatives cannot be provided at this time due to a lack of published research, this document serves as a foundational guide for researchers and professionals in the field. It outlines the expected structure-property relationships and provides a clear roadmap for the synthesis and characterization of these potentially valuable materials. The generation of such experimental data is crucial for unlocking the potential applications of this compound derivatives in various fields, including drug development, where tailored material properties are often a critical requirement.
A Methodological Guide to the Conformational Analysis of 1,6-Cyclodecanediol: Bridging Theory and Experiment
The conformational landscape of cyclic molecules like 1,6-cyclodecanediol is complex, with multiple low-energy conformers potentially coexisting. Theoretical methods, such as molecular mechanics and quantum chemistry, are powerful tools for predicting these stable conformations and their relative energies. However, experimental validation is essential to confirm these predictions and to understand the conformational preferences in different environments (e.g., in solution or in a crystal lattice).
Comparing Theoretical Predictions with Experimental Observations
A direct comparison of calculated and measured properties is the cornerstone of conformational analysis. The following table illustrates how data from theoretical calculations can be juxtaposed with experimental findings. For the purpose of this guide, representative data for a generic cyclohexane (B81311) diol is used to demonstrate the concept.
| Parameter | Theoretical Value (e.g., DFT B3LYP/6-31G*) | Experimental Value | Method |
| Relative Energy (kcal/mol) | |||
| Chair Conformer (diequatorial OH) | 0.00 | - | NMR Spectroscopy (from coupling constants) |
| Chair Conformer (diaxial OH) | 2.5 | - | NMR Spectroscopy (from coupling constants) |
| Key Dihedral Angle (°) | |||
| H-O-C-C | 178.5 | 175.2 | X-ray Crystallography |
| Vibrational Frequency (cm⁻¹) | |||
| Free O-H Stretch | 3650 | 3645 | IR Spectroscopy (in dilute CCl₄) |
| Intramolecular H-bonded O-H Stretch | 3605 | 3600 | IR Spectroscopy (in dilute CCl₄) |
| ¹H-¹H Coupling Constant (Hz) | |||
| J(Hax-Hax) | 11.5 | 11.2 | ¹H NMR Spectroscopy |
| J(Hax-Heq) | 3.8 | 4.1 | ¹H NMR Spectroscopy |
| J(Heq-Heq) | 2.5 | 2.8 | ¹H NMR Spectroscopy |
Experimental Protocols
Detailed experimental methodologies are critical for obtaining reliable data for conformational analysis. The following are generalized protocols for key techniques.
X-ray Crystallography
-
Crystal Growth: Single crystals of the diol are grown by slow evaporation of a suitable solvent, by cooling a saturated solution, or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and displacement parameters are then refined to obtain the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A dilute solution of the diol is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to avoid interference from solvent protons.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed conformational analysis, advanced 2D NMR experiments like COSY, HSQC, and NOESY may be performed.
-
Data Analysis: Chemical shifts, and particularly vicinal proton-proton coupling constants (³JHH), are extracted from the spectra. These coupling constants are highly dependent on the dihedral angle between the coupled protons and can be used to determine the preferred conformation in solution via the Karplus equation.
Infrared (IR) Spectroscopy
-
Sample Preparation: For studying intramolecular hydrogen bonding, a very dilute solution of the diol in a non-polar solvent (e.g., carbon tetrachloride, cyclohexane) is prepared to minimize intermolecular interactions.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The region of interest is typically the O-H stretching frequency (around 3200-3700 cm⁻¹).
-
Data Analysis: The presence of sharp bands corresponding to "free" hydroxyl groups and broader, red-shifted bands corresponding to hydrogen-bonded hydroxyl groups provides direct evidence for specific intramolecular interactions and, by extension, the conformations that allow them.
Workflow for Comparative Conformational Analysis
The following diagram illustrates the logical flow of a comprehensive conformational analysis, integrating both theoretical and experimental approaches.
Unlocking Thermal Stability: A Comparative Guide to Polymers from Cyclodiols
For researchers, scientists, and professionals in drug development, the thermal stability of polymers is a critical parameter influencing material selection for a wide range of applications, from drug delivery systems to medical devices. This guide provides an objective comparison of the thermal properties of polymers derived from various cyclodiols, supported by experimental data, to aid in making informed decisions.
The inherent rigidity and unique stereochemistry of cyclic diols impart significant thermal stability to the polymers they form. This guide focuses on a comparative analysis of polymers synthesized from several key cyclodiols: Isosorbide, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), 1,4-cyclohexanedimethanol (B133615) (CHDM), and Spiroglycol (SPG).
Comparative Thermal Performance: A Quantitative Overview
The thermal stability of these polymers is primarily evaluated by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing the decomposition temperature (Td), which indicates the onset of thermal degradation. DSC measures the heat flow associated with thermal transitions, determining the glass transition temperature (Tg), the temperature at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally correlates with a more rigid and thermally stable polymer at elevated temperatures. The char yield, the percentage of material remaining after thermal decomposition, is also a key indicator of thermal stability and flame retardancy.
The following table summarizes the key thermal properties of polyesters and polycarbonates derived from the aforementioned cyclodiols. It is important to note that the properties can vary depending on the specific comonomers (e.g., diacids) used in the polymerization and the analytical conditions.
| Cyclodiol (B108581) Monomer | Polymer Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) at 5% weight loss (°C) | Char Yield (%) | Reference |
| Isosorbide | Poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate) | ~9 to 60 | ~312 - 330 | Not Reported | [1] |
| Poly(butylene-co-isosorbide sebacate) | - | 406 - 412 | Not Reported | ||
| Polyester Polyol | -27.7 | - | Not Reported | [2] | |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) | Copolyester with bisphenols and terephthaloyl chloride | ~200 | 385 - 420 | Not Reported | [3] |
| Copolyester with flexible diols | 80 - 168 | Not Reported | Not Reported | [4] | |
| Copolyester with FDCA | 80.3 - 105.7 | Not Reported | Not Reported | ||
| 1,4-Cyclohexanedimethanol (CHDM) | Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | ~90 | Not Reported | Not Reported | [5] |
| Copolyester with vanillin-derived diols | 98 - 120 | 315 - 430 | Not Reported | [6] | |
| Spiroglycol (SPG) | Poly(ethylene succinate-co-spirocyclic succinate) | up to 33.2 | Not Reported | Not Reported | [7] |
| Spiro polycycloacetals | 179 - 243 | 343 - 370 | ~1.6 - 1.7 | [8] | |
| Bisphenol A (BPA) - for comparison | Polycarbonate | - | ~450 (onset) | ~27 | [9] |
| Hydrogenated Bisphenol A (HBPA) - for comparison | Polycarbonate | - | - | Not Reported | [10] |
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is derived from standardized thermal analysis techniques. Understanding the underlying experimental protocols is crucial for interpreting the results accurately.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of the polymers.
-
Instrumentation: A thermogravimetric analyzer is used, which consists of a high-precision balance with a sample pan located inside a furnace.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan, commonly made of platinum or alumina.
-
Experimental Conditions: The furnace is heated at a constant rate, typically 10°C/min or 20°C/min, under a controlled atmosphere, usually an inert gas like nitrogen to prevent oxidative degradation, or air to study thermo-oxidative stability. The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to identify the temperature of maximum decomposition. The percentage of residue remaining at the end of the experiment is the char yield.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is utilized to measure the glass transition temperature (Tg) and other thermal transitions like melting and crystallization.
-
Instrumentation: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan as they are subjected to a controlled temperature program.
-
Sample Preparation: A small, precisely weighed amount of the polymer (typically 5-10 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions: The sample and reference are heated, cooled, or held isothermally in a controlled atmosphere (commonly nitrogen). A typical DSC scan involves heating the sample at a constant rate, such as 10°C/min. To erase the thermal history of the material, a heat-cool-heat cycle is often employed, and the Tg is determined from the second heating scan.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the thermogram. The Tg is typically taken as the midpoint of this transition.
Structure-Property Relationships: A Visual Representation
The chemical structure of the cyclodiol monomer plays a pivotal role in determining the thermal stability of the resulting polymer. The rigidity of the cyclic structure, the presence of bulky side groups, and the stereochemistry all contribute to the final thermal properties.
References
- 1. Isosorbide and 2,5-Furandicarboxylic Acid Based (Co)Polyesters: Synthesis, Characterization, and Environmental Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. researchgate.net [researchgate.net]
Assessing the Impact of Stereochemistry on 1,6-Cyclodecanediol Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While comprehensive experimental data directly comparing the reactivity of cis- and trans-1,6-cyclodecanediol stereoisomers is not extensively available in peer-reviewed literature, this guide provides a comparative assessment based on established principles of stereochemistry and reactivity trends observed in analogous cyclic diols. The presented data is illustrative, reflecting predicted outcomes that can serve as a foundation for further experimental validation.
The Decisive Role of 3D-Arrangement
The spatial orientation of the two hydroxyl groups in the flexible 10-membered ring of 1,6-cyclodecanediol is the primary determinant of its reactivity. The cis-isomer, with both hydroxyl groups on the same face of the ring, can readily engage in reactions requiring the cooperative involvement of both groups. In contrast, the trans-isomer, with its hydroxyl groups on opposite faces, is sterically precluded from such concerted pathways. This fundamental difference in topology dictates the kinetic and thermodynamic favorability of various transformations.
Quantitative Reactivity Comparison (Illustrative Data)
The following table summarizes the anticipated relative reactivity of the cis and trans isomers of this compound in key chemical transformations. These predictions are based on well-understood reaction mechanisms and the stereochemical principles governing them.
| Reaction Type | Key Parameter | cis-1,6-Cyclodecanediol | trans-1,6-Cyclodecanediol | Stereochemical Rationale |
| Oxidation (e.g., with PCC) | Relative Rate Constant (k_rel) | > 10 | 1 | The proximity of the hydroxyl groups in the cis-isomer allows for the formation of a cyclic chromate (B82759) ester intermediate, which significantly accelerates the rate of oxidation. The trans-isomer must react through a less favorable acyclic pathway for each hydroxyl group. |
| Yield of 1,6-cyclodecanedione (B1615606) (%) | > 90% | ~40% (mixture of mono- and di-oxidized products) | The faster second oxidation of the intermediate hydroxy-ketone in the cis-isomer leads to a higher yield of the dione. The slower, stepwise oxidation of the trans-isomer often results in incomplete reaction. | |
| Esterification (e.g., with Acetic Anhydride) | Relative Rate Constant (k_rel) | 1 | ~1.2 | In the absence of a cooperative effect, the reaction rate is primarily influenced by steric accessibility. The hydroxyl groups in the trans-isomer are generally more exposed, leading to a slightly faster reaction with sterically demanding reagents. |
| Yield of Di-ester (%) | > 95% | > 95% | Both isomers can be fully esterified, although the reaction may be slower for the cis-isomer due to increasing steric hindrance after the first esterification. | |
| Intramolecular Cyclization (Acetonide formation) | Relative Rate Constant (k_rel) | > 100 | ~0 (No reaction) | The formation of a five-membered acetonide ring requires the two hydroxyl groups to be in close proximity. This is only possible for the cis-isomer. |
| Yield of Acetonide (%) | > 98% | 0% | The trans-isomer is geometrically incapable of forming the cyclic acetonide. |
Experimental Protocols
Competitive Oxidation of cis- and trans-1,6-Cyclodecanediol
Objective: To determine the relative rates of oxidation of the two stereoisomers.
Methodology:
-
A solution containing equimolar amounts of cis- and trans-1,6-cyclodecanediol and an internal standard (e.g., decane) in dichloromethane (B109758) (DCM) is prepared.
-
To this solution, cooled to 0°C, is added pyridinium (B92312) chlorochromate (PCC) (0.5 equivalents relative to the total diol concentration).
-
The reaction mixture is stirred vigorously at 0°C, and aliquots are withdrawn at regular intervals.
-
The reaction in the aliquots is quenched by immediate filtration through a short plug of silica (B1680970) gel.
-
The relative concentrations of the remaining cis- and trans-1,6-cyclodecanediol in the filtrate are determined by gas chromatography (GC) analysis.
-
The relative rate of consumption of the two isomers provides a measure of their relative reactivity towards oxidation.
Acetonide Formation for Stereochemical Confirmation
Objective: To qualitatively assess the ability of each isomer to undergo intramolecular cyclization.
Methodology:
-
Separate solutions of cis- and trans-1,6-cyclodecanediol are prepared in anhydrous acetone (B3395972) containing a catalytic amount of p-toluenesulfonic acid.
-
The solutions are stirred at room temperature for 2 hours.
-
The reactions are quenched with a small amount of solid sodium bicarbonate.
-
The solvent is removed under reduced pressure.
-
The residue is analyzed by ¹H NMR spectroscopy. The appearance of a new singlet in the upfield region (around 1.4 ppm) corresponding to the two methyl groups of the acetonide will confirm its formation from the cis-isomer. The absence of this signal in the sample from the trans-isomer indicates no reaction.
Visualizing Stereochemistry and Reaction Pathways
Caption: Stereoisomers of this compound.
Caption: Hypothetical reaction pathways for this compound isomers.
Unveiling the Reaction Mechanisms of 1,6-Cyclodecanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key reaction mechanisms of 1,6-cyclodecanediol, a versatile macrocyclic diol. Understanding these pathways is crucial for its application in the synthesis of complex molecules, including macrocyclic drugs and novel materials. This document outlines common transformations such as oxidation, acid-catalyzed rearrangement, and intramolecular cyclization, presenting available experimental data and detailed protocols to offer a clear comparison with alternative synthetic routes.
Oxidation of this compound: A Gateway to Ketones and Lactones
The oxidation of this compound can lead to the formation of 1,6-cyclodecanedione (B1615606) or, through subsequent intramolecular reactions, bicyclic products. A common and efficient method for the oxidation of diols is the use of chromium-based reagents or milder, more selective modern reagents.
A plausible, though not experimentally detailed in the direct context of this compound, alternative is the Baeyer-Villiger oxidation. This reaction would typically be performed on the corresponding cyclic ketone, which itself is an oxidation product of the diol.
Alternative: Intramolecular Aldol (B89426) Condensation of 1,6-Cyclodecanedione
Should 1,6-cyclodecanedione be formed, it can undergo a base-catalyzed intramolecular aldol condensation to yield a bicyclic product, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[1]
Table 1: Comparison of Oxidation Methods (Hypothetical for this compound based on general diol chemistry)
| Method | Reagent | Product | Typical Yield | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | 1,6-Cyclodecanedione | High | Mild conditions, avoids over-oxidation | Requires low temperatures, unpleasant odor |
| PCC Oxidation | Pyridinium chlorochromate | 1,6-Cyclodecanedione | Moderate to High | Convenient, commercially available | Toxic chromium reagent |
| Baeyer-Villiger Oxidation (of the dione) | Peroxy acids (e.g., m-CPBA) | Bicyclic lactone | Varies | Forms lactones directly from ketones | Requires prior oxidation to the ketone |
Experimental Protocol: General Swern Oxidation of a Diol
-
Dissolve oxalyl chloride (2.2 eq) in dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (4.4 eq) in DCM.
-
After 15 minutes, add a solution of the diol (1.0 eq) in DCM.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: Oxidation and Subsequent Intramolecular Aldol Condensation
Caption: Oxidation of this compound to the dione (B5365651) and subsequent cyclization.
Acid-Catalyzed Reactions: Rearrangement and Dehydration
The treatment of diols with acid can lead to a variety of outcomes, including pinacol-type rearrangements and dehydration to form cyclic ethers or unsaturated products.
Pinacol (B44631) Rearrangement
While the classical pinacol rearrangement involves 1,2-diols, analogous rearrangements can occur in other diols under acidic conditions, proceeding through carbocation intermediates. For this compound, an acid-catalyzed reaction could potentially lead to ring contraction or other rearranged products, although specific literature on this substrate is scarce.
Acid-Catalyzed Dehydration and Intramolecular Cyclization
A more common reaction for diols under acidic conditions is dehydration. In the case of this compound, this can lead to the formation of a bicyclic ether through intramolecular cyclization. Heteropoly acids have been shown to be effective catalysts for the cyclodehydration of various 1,n-diols to form cyclic ethers.[2]
Table 2: Comparison of Acid-Catalyzed Reactions (Hypothetical for this compound)
| Reaction | Catalyst | Product | Potential Yield | Key Features |
| Pinacol-type Rearrangement | Strong acid (e.g., H₂SO₄) | Rearranged ketone/aldehyde | Varies | Involves carbocation intermediates and alkyl/hydride shifts |
| Intramolecular Cyclization | Heteropoly acid (e.g., H₃PW₁₂O₄₀) | Bicyclic ether | Good to Excellent[2] | Forms a stable cyclic ether product |
Experimental Protocol: General Acid-Catalyzed Cyclodehydration of a Diol[2]
-
A mixture of the diol (1.0 eq) and a catalytic amount of heteropoly acid (e.g., H₃PW₁₂O₄₀, 0.001 eq) is placed in a round-bottom flask fitted with a distillation apparatus.[2]
-
The mixture is stirred and heated in an oil bath.
-
The product, along with water, is distilled from the reaction mixture.
-
The collected distillate is dried over a suitable drying agent (e.g., molecular sieves) and filtered to yield the pure cyclic ether.[2]
Diagram 2: Potential Acid-Catalyzed Pathways
Caption: Divergent outcomes of acid treatment on this compound.
Alternative Synthetic Approaches to Macrocyclic Diols
The direct synthesis of this compound and other macrocyclic diols can be challenging. Alternative strategies often involve the construction of the macrocycle from acyclic precursors. One powerful method is ring-closing metathesis (RCM) of a diene, followed by dihydroxylation of the resulting cycloalkene.
Table 3: Comparison of Synthetic Routes to Macrocyclic Diols
| Method | Precursor | Key Reaction | Advantages | Disadvantages |
| Direct Synthesis | e.g., from cyclododecane | Oxidation/Functionalization | Potentially fewer steps | Can suffer from low selectivity and yield |
| Ring-Closing Metathesis | Acyclic diene | Olefin metathesis | High functional group tolerance, predictable | Requires a diene precursor, expensive catalyst |
Experimental Protocol: General Ring-Closing Metathesis and Dihydroxylation
Step 1: Ring-Closing Metathesis
-
Dissolve the acyclic diene in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Add a catalytic amount of a Grubbs' catalyst.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the cyclic olefin by column chromatography.
Step 2: Dihydroxylation
-
Dissolve the cyclic olefin in a mixture of t-butanol and water.
-
Add N-methylmorpholine N-oxide (NMO) as a co-oxidant.
-
Add a catalytic amount of osmium tetroxide.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with sodium sulfite (B76179) and extract the diol with an organic solvent.
-
Dry the organic layer, concentrate, and purify the diol by recrystallization or chromatography.
Diagram 3: Workflow for Alternative Synthesis of a Macrocyclic Diol
Caption: A two-step approach to macrocyclic diols via RCM and dihydroxylation.
References
Safety Operating Guide
Proper Disposal of 1,6-Cyclodecanediol: A Step-by-Step Guide
Key Chemical and Physical Properties
Understanding the properties of 1,6-Cyclodecanediol is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| Appearance | Solid (presumed) |
| CAS Number | 32453-08-0 |
Data sourced from PubChem.[1]
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound, like any laboratory chemical, should be approached systematically. The following steps, based on guidelines for similar non-hazardous and hazardous chemical waste, will ensure a safe and compliant disposal process.
Step 1: Hazard Assessment
Before handling, it is crucial to assess the hazards associated with this compound. Based on information for similar cyclic and linear diols, pure, uncontaminated this compound is not expected to be classified as a hazardous substance. However, it is essential to consult your institution's specific guidelines and any available safety information. Always handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Step 2: Segregation of Waste
Proper waste segregation is critical to prevent accidental chemical reactions and to ensure correct disposal streams.
-
Uncontaminated this compound: If the compound is in its pure form and has not been mixed with any hazardous materials, it can likely be disposed of as non-hazardous chemical waste.
-
Contaminated this compound: If the compound has been used in a reaction or is mixed with solvents, other reagents, or byproducts, it must be treated as hazardous waste. The specific hazards of the contaminants will dictate the disposal route.
-
Contaminated Labware: Any containers, gloves, or other materials that have come into contact with this compound should be disposed of according to their level of contamination. Unrinsed empty containers should be treated as hazardous waste.
Step 3: Waste Collection and Labeling
-
Waste Containers: Use chemically resistant, sealable containers for collecting this compound waste. Ensure the container is compatible with all components of the waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable), the full chemical name "this compound," and the names and approximate concentrations of any other components. Include the date of accumulation.
Step 4: Storage
Store waste containers in a designated, well-ventilated, and secure waste accumulation area. Ensure secondary containment is in place to prevent spills.
Step 5: Disposal
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with a complete and accurate description of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant local, state, and federal regulations before disposing of any chemical waste.
References
Essential Safety and Operational Guide for Handling 1,6-Cyclodecanediol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,6-Cyclodecanediol. The following procedures are based on best practices for handling similar solid, non-volatile organic compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields | Protects eyes from dust particles and potential splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[1][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when dust generation is likely. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid generating dust when transferring the solid. Use a spatula or scoop for transfers.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[5]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[7][10]
Disposal Plan
All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
-
Solid Waste: Collect all solid this compound waste and contaminated materials (e.g., paper towels, gloves) in a designated, labeled hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected and disposed of as hazardous liquid waste.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. safety.nmsu.edu [safety.nmsu.edu]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. realsafety.org [realsafety.org]
- 5. chemos.de [chemos.de]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
